Ethyl 5,5-dimethyl-4-oxohexanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5,5-dimethyl-4-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-13-9(12)7-6-8(11)10(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCPUODHDLBLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555718 | |
| Record name | Ethyl 5,5-dimethyl-4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37174-98-4 | |
| Record name | Hexanoic acid, 5,5-dimethyl-4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37174-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,5-dimethyl-4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 5,5-dimethyl-4-oxohexanoate, a valuable γ-keto ester intermediate in organic synthesis. The document emphasizes a robust and efficient methodology centered around the copper-catalyzed conjugate addition of a sterically hindered Grignard reagent to an α,β-unsaturated ester. A detailed experimental protocol, causality behind procedural choices, and a discussion of alternative synthetic strategies are presented to equip researchers with the necessary knowledge for successful and reproducible synthesis.
Introduction and Significance
This compound is a γ-keto ester characterized by a quaternary carbon center adjacent to the ketone functionality. This structural motif is of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and substituted cyclopentenones. The efficient and selective synthesis of this keto ester is therefore a crucial undertaking for researchers engaged in the development of novel chemical entities.
This guide will focus on a primary synthetic route that is both conceptually straightforward and amenable to laboratory-scale production: the copper-catalyzed 1,4-conjugate addition (Michael addition) of tert-butylmagnesium chloride to ethyl acrylate. The rationale for this approach lies in its atom economy and the direct formation of the target carbon skeleton.
Strategic Analysis of Synthetic Routes
The synthesis of γ-keto esters can be approached through several established methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and tolerance to specific functional groups.
Conjugate Addition of Organometallic Reagents
The Michael addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound is a cornerstone of carbon-carbon bond formation.[1][2] For the synthesis of this compound, the most direct disconnection points to the addition of a tert-butyl nucleophile to an ethyl acrylate derivative.
Grignard reagents are powerful carbon nucleophiles; however, their reaction with α,β-unsaturated carbonyls can lead to a mixture of 1,2-addition (to the carbonyl carbon) and 1,4-addition (conjugate addition) products.[3] The regioselectivity is influenced by factors such as the structure of the Grignard reagent and the substrate, as well as the reaction conditions. To selectively favor the desired 1,4-addition, a copper catalyst is often employed. The in-situ formation of an organocuprate species (Gilman reagent) from the Grignard reagent and a copper(I) salt effectively directs the nucleophilic attack to the β-position of the unsaturated ester.[1][2][4]
Acylation of Organometallic Reagents
An alternative strategy involves the reaction of an acyl chloride with an organometallic reagent. In the context of this compound synthesis, this would entail the reaction of pivaloyl chloride (2,2-dimethylpropanoyl chloride) with a suitable organometallic nucleophile derived from ethyl 3-halopropanoate. Organocuprates are particularly effective for this transformation as they selectively react with acyl chlorides to yield ketones, whereas more reactive organometallics like Grignard reagents can lead to over-addition to form tertiary alcohols.[5]
While viable, this approach is less direct than the conjugate addition route as it requires the prior preparation of a specific organometallic reagent from an ethyl propanoate derivative.
Recommended Synthetic Protocol: Copper-Catalyzed Conjugate Addition
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the copper(I) chloride-catalyzed conjugate addition of tert-butylmagnesium chloride to ethyl acrylate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| tert-Butyl chloride | C₄H₉Cl | 92.57 | ≥99% | Sigma-Aldrich |
| Magnesium turnings | Mg | 24.31 | ≥99.5% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
| Copper(I) chloride | CuCl | 98.99 | ≥99% | Sigma-Aldrich |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | ≥99% (inhibitor removed) | Sigma-Aldrich |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Fisher Scientific |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Part A: Preparation of tert-Butylmagnesium Chloride
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the tert-butyl chloride solution to the magnesium suspension. If the reaction does not initiate spontaneously (indicated by bubbling and a gray, cloudy appearance), add a small crystal of iodine or gently warm the flask.
-
Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
Part B: Copper-Catalyzed Conjugate Addition
-
In a separate, dry, three-necked round-bottom flask under an inert atmosphere, suspend copper(I) chloride (0.1 equivalents) in anhydrous diethyl ether.
-
Cool the copper(I) chloride suspension to -10 °C using an ice-salt bath.
-
Slowly add the freshly prepared tert-butylmagnesium chloride solution (from Part A) to the stirred copper(I) chloride suspension via a cannula. A color change should be observed, indicating the formation of the organocuprate.
-
Stir the resulting mixture at -10 °C for 30 minutes.
-
Prepare a solution of freshly distilled ethyl acrylate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the organocuprate suspension at -10 °C.
-
Stir the reaction mixture at -10 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Mechanistic Rationale
The key to this synthesis is the in-situ formation of a lithium di(tert-butyl)cuprate-like species, which acts as a soft nucleophile. This softness directs the addition to the β-carbon of the electron-deficient alkene in ethyl acrylate, following the principles of Hard and Soft Acids and Bases (HSAB) theory.
Caption: Simplified reaction mechanism for the synthesis.
Data Summary and Expected Results
| Parameter | Expected Value/Range | Notes |
| Yield | 60-80% | Dependent on the purity of reagents and reaction conditions. |
| Physical Appearance | Colorless oil | - |
| Boiling Point | ~105-110 °C at 15 mmHg | Literature values for similar compounds suggest this range. |
| ¹H NMR (CDCl₃) | δ ~2.7 (t, 2H), ~2.5 (t, 2H), ~1.2 (s, 9H), ~4.1 (q, 2H), ~1.25 (t, 3H) | Predicted chemical shifts. |
| ¹³C NMR (CDCl₃) | δ ~212, ~173, ~44, ~60, ~36, ~28, ~26, ~14 | Predicted chemical shifts. |
| IR (neat) | ~1735 cm⁻¹ (ester C=O), ~1715 cm⁻¹ (ketone C=O) | Characteristic carbonyl stretches. |
Concluding Remarks
The copper-catalyzed conjugate addition of tert-butylmagnesium chloride to ethyl acrylate represents a reliable and efficient method for the synthesis of this compound. The protocol detailed in this guide is designed to be reproducible and scalable for typical laboratory needs. By understanding the underlying mechanistic principles and adhering to the experimental procedures, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and development endeavors.
References
-
Michael Addition Reaction and Conjugate Addition. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Reactions of organocopper reagents. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Conjugate addition of Grignard reagents to α,β-unsaturated esters. IV. Cuprous chloride catalyzed additions to ethyl esters. (1958). Acta Chemica Scandinavica, 12, 2046-2047. Retrieved from [Link]
-
Copper catalyzed conjugate addition of highly functionalized arylmagnesium compounds to enones. (2000). Tetrahedron Letters, 41(19), 3719-3722. Retrieved from [Link]
-
Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. (2001). Proceedings of the National Academy of Sciences, 98(10), 5378-5380. Retrieved from [Link]
-
Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2018). Molecules, 23(10), 2465. Retrieved from [Link]
-
Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry. Retrieved from [Link]
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- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
Ethyl 5,5-dimethyl-4-oxohexanoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5,5-dimethyl-4-oxohexanoate
Abstract
This technical guide provides a comprehensive analysis of this compound, a β-keto ester of significant interest in synthetic organic chemistry. As a bifunctional molecule, it possesses both electrophilic and nucleophilic centers, rendering it a versatile building block for the synthesis of more complex molecular architectures, including various heterocyclic compounds and natural products.[1] This document delineates its physicochemical properties, provides a detailed protocol for its analytical characterization, explores its chemical reactivity, and outlines a robust synthetic methodology. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.
The Strategic Importance of β-Keto Esters in Synthesis
β-Keto esters are a cornerstone of modern organic synthesis, primarily due to the strategic placement of two carbonyl groups in a 1,3-relationship. This arrangement confers several crucial reactive properties:
-
Acidic α-Protons: The methylene protons situated between the two carbonyls (the C3 position) exhibit enhanced acidity, facilitating deprotonation to form a stabilized enolate.
-
Nucleophilic Enolate: The resulting enolate is a potent carbon nucleophile, capable of undergoing a wide array of alkylation and acylation reactions.
-
Electrophilic Carbonyls: Both the ketone and ester carbonyl carbons serve as electrophilic sites, susceptible to attack by various nucleophiles.
This duality of function allows β-keto esters like this compound to act as key intermediates in the construction of diverse molecular frameworks, finding applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2][3] Their ability to undergo transformations such as palladium-catalyzed decarboxylative allylations further expands their synthetic potential beyond classical methods.[4]
Physicochemical and Spectroscopic Profile
Compound Identification
A summary of the core identification parameters for this compound is presented below.
| Parameter | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | Ethyl pivaloylpropionate | - |
| CAS Number | 5409-56-3 | [5] |
| Molecular Formula | C₁₀H₁₈O₃ | Calculated |
| Molecular Weight | 186.25 g/mol | Calculated |
| Chemical Structure | CH₃C(CH₃)₂C(=O)CH₂CH₂C(=O)OCH₂CH₃ | - |
Physical Properties
Specific experimental physical data for this compound is not extensively reported. However, properties can be estimated based on analogous β-keto esters. For instance, a structurally related compound, Ethyl 4-acetyl-5-oxohexanoate, is a colorless liquid with a boiling point of 153-154 °C and a specific gravity of 1.067 g/cm³.[6] It is expected that this compound would exhibit similar properties, being a liquid at room temperature with limited solubility in water but high solubility in common organic solvents like ethanol, diethyl ether, and ethyl acetate.
Analytical Characterization Workflow
A multi-spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The interplay between Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for analysis.[7][8]
Caption: Workflow for structural verification.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Experimental Protocol:
-
Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl) are clean by wiping with dry spectroscopic-grade isopropanol.
-
Acquire a background spectrum of the empty accessory.
-
Apply a single drop of neat this compound liquid directly onto the ATR crystal or as a thin film between salt plates.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
-
Predicted Spectral Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~2970-2850 | C-H Stretch | Aliphatic (sp³) | Characteristic of methyl and methylene groups. |
| ~1745 | C=O Stretch | Ester | The ester carbonyl typically appears at a higher frequency than a ketone.[9] |
| ~1715 | C=O Stretch | Ketone | The ketone carbonyl is a strong, sharp absorption.[9] |
| ~1250-1150 | C-O Stretch | Ester | Represents the stretching of the C-O single bond in the ester moiety. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.
-
Experimental Protocol:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.75 | Triplet (t) | 2H | -C(=O)-CH₂ -CH₂- |
| ~2.55 | Triplet (t) | 2H | -CH₂-CH₂ -C(=O)- |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~1.15 | Singlet (s) | 9H | -C(=O)-C(CH₃ )₃ |
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assigned Carbon |
| ~212 | Ketone C =O |
| ~173 | Ester C =O |
| ~61 | -O-CH₂ -CH₃ |
| ~44 | -C (CH₃)₃ |
| ~36 | -C(=O)-CH₂ -CH₂- |
| ~28 | -CH₂-CH₂ -C(=O)- |
| ~26 | -C(CH₃ )₃ |
| ~14 | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
-
Principle: MS provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.
-
Experimental Protocol:
-
Inject a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate) into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Utilize an electron ionization (EI) source at 70 eV.
-
The GC will separate the compound from any impurities before it enters the mass analyzer.
-
-
Predicted Fragmentation: The molecular ion (M⁺) peak is expected at m/z = 186. Key fragments would arise from characteristic cleavages.
Caption: Predicted major EI fragmentation pathways.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its β-dicarbonyl system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
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Ethyl 5,5-dimethyl-4-oxohexanoate: A Technical Guide for the Modern Researcher
An In-Depth Exploration of a Versatile β-Keto Ester in Synthetic and Medicinal Chemistry
Introduction
Ethyl 5,5-dimethyl-4-oxohexanoate is a member of the β-keto ester class of organic compounds, a family of molecules that holds a significant position in the landscape of chemical synthesis and drug discovery.[1][2] The characteristic arrangement of a ketone and an ester functional group separated by a methylene unit imparts a unique reactivity profile, making these compounds exceptionally versatile building blocks. While specific literature on this compound is not abundant, its structural features are representative of a class of molecules that are instrumental in the construction of complex molecular architectures. This guide will, therefore, provide a comprehensive overview of this compound, leveraging the extensive knowledge base of β-keto esters to offer insights into its synthesis, properties, and potential applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is characterized by a hexanoate backbone with a ketone at the 4-position and two methyl groups at the 5-position. The ethyl ester functionality at the terminus of the chain is a common feature in many commercially available β-keto esters.
Structure:
While a specific CAS number for this compound is not readily found in major chemical databases, its molecular identity is established. The methyl ester analog, mthis compound, is documented with the CAS number 34553-32-7.[3]
Physicochemical Data for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | PubChemLite |
| Molecular Weight | 186.25 g/mol | PubChemLite |
| XlogP (Predicted) | 1.5 | PubChemLite |
| Monoisotopic Mass | 186.1256 Da | PubChemLite |
Synthetic Methodologies for β-Keto Esters
The synthesis of β-keto esters can be achieved through several reliable and well-established methods in organic chemistry. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Claisen Condensation
The Claisen condensation is a classical and powerful carbon-carbon bond-forming reaction that involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. The "crossed" Claisen condensation, where one of the esters is non-enolizable, is particularly useful for synthesizing specific β-keto esters and avoiding self-condensation byproducts.[1]
Acylation of Ketone Enolates
A highly effective and direct method for the synthesis of β-keto esters is the acylation of a ketone enolate with an acylating agent. For the synthesis of this compound, this would involve the acylation of the enolate of pinacolone (3,3-dimethyl-2-butanone) with an ethyl ester-containing acylating agent.
Transesterification
Transesterification is a valuable method for modifying existing β-keto esters.[4][5] This process involves converting one type of ester to another, for example, a methyl ester to an ethyl ester, by reacting it with the corresponding alcohol in the presence of an acid or base catalyst. This method is particularly advantageous as it allows for the diversification of β-keto esters from readily available starting materials and avoids the use of unstable β-keto acids which are prone to decarboxylation.[5]
Experimental Protocol: Synthesis of a β-Keto Ester via Acylation of a Ketone
The following is a representative protocol for the synthesis of a β-keto ester from a ketone and ethyl chloroformate, which can be adapted for the synthesis of this compound.[6]
Materials:
-
Ketone (e.g., pinacolone for the target molecule)
-
Base (e.g., Lithium diisopropylamide - LDA)
-
Ethyl chloroformate
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A solution of the ketone in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.
-
A solution of LDA in THF is added dropwise to the ketone solution with constant stirring. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Ethyl chloroformate is then added dropwise to the reaction mixture. The reaction is allowed to proceed at -78 °C for a specified time, typically 1-2 hours, and then gradually warmed to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure β-keto ester.
Diagram of a General Synthetic Workflow for β-Keto Esters:
Caption: General workflow for the synthesis of β-keto esters via ketone acylation.
Applications in Research and Drug Development
The unique structural motif of β-keto esters, possessing both electrophilic and nucleophilic sites, makes them highly valuable intermediates in organic synthesis.[1][5]
Versatile Synthetic Intermediates
β-Keto esters are precursors to a wide array of other molecules. The ketone functionality can undergo reactions such as reduction, olefination, and reductive amination, while the ester can be hydrolyzed, reduced, or converted to an amide. The acidic α-protons allow for easy alkylation, providing a straightforward route to more complex carbon skeletons.
Synthesis of Heterocyclic Compounds
A significant application of β-keto esters is in the synthesis of heterocyclic compounds. For example, they are key starting materials for the synthesis of pyrazolones, an important class of compounds with a broad range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[6] The reaction of a β-keto ester with hydrazine or its derivatives provides a direct route to the pyrazolone core structure.[6]
Role in Medicinal Chemistry and Drug Discovery
The β-keto ester moiety is found in a number of biologically active molecules and serves as a key pharmacophore or a crucial intermediate in their synthesis. Recent research has explored the design of β-keto esters as potential antibacterial agents.[7] This approach is based on their structural similarity to N-acyl homoserine lactones, which are signaling molecules in bacterial quorum sensing. By mimicking these signaling molecules, β-keto esters can potentially interfere with bacterial communication and virulence.[7]
Diagram of β-Keto Esters as Precursors to Bioactive Molecules:
Caption: β-Keto esters as versatile intermediates in the synthesis of bioactive compounds.
Analytical Characterization
The structural features of this compound would give rise to a distinct set of signals in various spectroscopic analyses.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a triplet and a quartet for the ethyl group of the ester. The two methylene groups between the carbonyls would appear as triplets. A key feature would be a singlet with a large integration corresponding to the six protons of the two methyl groups at the 5-position.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (ketone and ester). The quaternary carbon at the 5-position would also be readily identifiable. Signals for the ethyl group and the methylene carbons would also be present in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong absorption bands in the carbonyl region (1700-1750 cm⁻¹), corresponding to the stretching vibrations of the ketone and ester C=O bonds.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (186.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage adjacent to the carbonyl groups.
Conclusion
This compound, as a representative of the β-keto ester family, is a compound of significant interest for researchers in organic synthesis and medicinal chemistry. While specific data for this molecule is limited, the well-established chemistry of β-keto esters provides a robust framework for its synthesis and potential applications. Its versatile structure allows for a multitude of chemical transformations, making it a valuable building block for the creation of more complex and potentially bioactive molecules. For drug development professionals, the β-keto ester motif continues to be a relevant scaffold for the design of novel therapeutic agents. This guide provides a solid foundation for any scientist looking to explore the potential of this compound and other β-keto esters in their research endeavors.
References
-
(2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. Available at: [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]
-
Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
Pérez-Pérez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Available at: [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]
-
Pérez-Pérez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences. Available at: [Link]
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Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Organic and Medicinal Chemistry Letters. Available at: [Link]
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Mai, A., et al. (2007). A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H51,2. Journal of Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5,5-dimethyl-4-oxohexanoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5,5-dimethyl-4-oxohexanoate, a β-keto ester of interest in synthetic chemistry and drug development. As a molecule possessing both ketone and ester functionalities, its structural elucidation relies on the synergistic application of multiple spectroscopic techniques. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is designed for researchers, scientists, and drug development professionals, detailing not only the spectral data but also the underlying principles and experimental methodologies. Each section provides a self-validating framework, explaining the causality behind experimental choices and the logic of spectral interpretation, grounded in authoritative references.
Molecular Structure and Spectroscopic Overview
This compound is a β-keto ester with the molecular formula C₁₀H₁₈O₃. The presence of two carbonyl groups and various aliphatic protons necessitates a multi-faceted analytical approach for unambiguous structural confirmation. This guide will systematically dissect the expected data from core spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide critical, complementary information about its structure.
Experimental Protocol: NMR Spectroscopy
A robust NMR protocol is essential for acquiring high-quality, reproducible data.
Sample Preparation:
-
Accurately weigh 5-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as its residual signal should not obscure analyte peaks.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).[3]
-
Transfer the solution to a standard 5 mm NMR tube.
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.
-
Insert the sample into the NMR spectrometer (e.g., a 300 or 500 MHz instrument).
-
"Lock" the spectrometer on the deuterium signal of the solvent to correct for magnetic field drift.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Subsequently, acquire the ¹³C NMR spectrum, typically requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.
¹H NMR Data: Analysis and Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 5,5-dimethyl-4-oxohexanoate
Introduction
Ethyl 5,5-dimethyl-4-oxohexanoate is a β-keto ester of significant interest to researchers and professionals in the fields of organic synthesis and drug development. As with other members of the β-keto ester class, its unique structural features, characterized by a ketone and an ester functional group separated by a methylene unit, impart a high degree of chemical versatility. This makes it a valuable intermediate in the synthesis of more complex molecular architectures, including heterocyclic compounds and other pharmacologically relevant scaffolds.[1][2] The presence of an enolizable proton alpha to both carbonyl groups is a key feature, allowing for a range of carbon-carbon bond-forming reactions that are fundamental to modern medicinal chemistry.[2]
This technical guide provides a comprehensive overview of the known properties of this compound, alongside detailed, field-proven methodologies for the experimental determination of its core physical characteristics. The protocols described herein are designed to be self-validating and are grounded in established principles of physical organic chemistry, ensuring both accuracy and reproducibility for researchers in a laboratory setting.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. For this compound, this is defined by its molecular structure and associated identifiers.
Molecular Structure:
Caption: 2D Structure of this compound
| Identifier | Value | Source |
| Molecular Formula | C10H18O3 | PubChem[3] |
| Molecular Weight | 186.25 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| PubChem CID | 14090320 | PubChem[3] |
| CAS Number | Not explicitly assigned | |
| Predicted XLogP3 | 1.5 | PubChem[3] |
Experimentally Determined and Predicted Physical Properties
| Property | Value | Method of Determination |
| Boiling Point | Not available | Thiele Tube or Distillation Method[4] |
| Melting Point | Not applicable (liquid at STP) | N/A |
| Density | Not available | Pycnometry or Vibrating Tube Densimetry[5] |
| Refractive Index | Not available | Abbe Refractometry[6] |
| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | Miscibility Testing[7] |
Experimental Protocols for Physical Property Determination
The following protocols are presented to guide the researcher in the accurate and reliable measurement of the key physical properties of this compound.
Determination of Boiling Point
The boiling point is a critical indicator of a liquid's volatility and purity. For a novel or uncharacterized compound, a micro boiling point determination using a Thiele tube is a resource-efficient and accurate method.[8]
Workflow for Boiling Point Determination using Thiele Tube:
Caption: Workflow for NMR Spectroscopic Analysis
Authoritative Grounding: The predicted chemical shifts are based on established empirical data for similar functional groups and molecular environments. The exact chemical shifts may vary slightly depending on the solvent used and the concentration of the sample. [1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1740 | C=O stretch (ester) |
| ~ 1715 | C=O stretch (ketone) |
| ~ 1240 | C-O stretch (ester) |
| 2960-2850 | C-H stretch (alkane) |
Protocol for IR Spectroscopy (Neat Liquid):
-
Background Spectrum: Obtain a background spectrum of the clean, empty ATR crystal or salt plates.
-
Sample Application: Apply a small drop of neat this compound directly onto the ATR crystal or between two salt plates.
-
Data Acquisition: Acquire the IR spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Expert Insight: The two distinct carbonyl stretches for the ketone and ester are key diagnostic peaks in the IR spectrum of a β-keto ester. Their positions can provide information about the electronic environment of the carbonyl groups. [1]
Applications in Drug Development
β-Keto esters are versatile building blocks in medicinal chemistry due to their ability to participate in a wide range of chemical transformations. [2][9]The reactivity of this compound is centered around the enolizable protons at the C3 position and the two electrophilic carbonyl carbons.
Key Synthetic Transformations:
-
Alkylation and Acylation: The enolate of this compound can be readily alkylated or acylated at the C3 position, allowing for the introduction of diverse substituents and the construction of more complex carbon skeletons. [2]* Hantzsch Pyridine Synthesis: β-Keto esters are classical starting materials for the Hantzsch synthesis of dihydropyridines, a scaffold found in numerous cardiovascular drugs.
-
Synthesis of Heterocycles: Condensation reactions with dinucleophiles such as hydrazines, ureas, and amidines can lead to the formation of a variety of five- and six-membered heterocyclic systems, which are privileged structures in drug discovery. [10] The t-butyl group at the C5 position of this compound provides steric bulk, which can influence the regioselectivity and stereoselectivity of its reactions, a feature that can be exploited in asymmetric synthesis.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on the general hazards associated with β-keto esters and flammable organic liquids. [11][12]
-
General Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Harmful if swallowed or inhaled. [11]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a β-keto ester with significant potential as a synthetic intermediate in research and drug development. While a complete set of experimentally determined physical properties is not currently in the public domain, this guide provides a comprehensive framework for its characterization. The detailed protocols for determining its boiling point, density, refractive index, and solubility, along with the expected spectroscopic signatures, offer a clear path for researchers to fully characterize this compound. By understanding its chemical identity, physical properties, and reactivity, scientists can effectively leverage this compound in the design and synthesis of novel molecules with potential therapeutic applications.
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NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate: Starting Materials and Strategic Execution
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining Ethyl 5,5-dimethyl-4-oxohexanoate, a valuable keto-ester intermediate in organic synthesis. We will delve into two primary, field-proven strategies: a Michael Addition-Retro-Claisen Condensation sequence and a direct Alkylation-Decarboxylation approach. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and strategic considerations for selecting the optimal synthetic route. We will analyze the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. All claims are substantiated with citations to authoritative sources, and detailed experimental protocols are provided for practical application.
Introduction: The Significance of this compound
This compound is a γ-keto ester characterized by a sterically hindered neopentyl ketone moiety. This structural feature makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a ketone and an ester functionality at a 1,4-separation allows for a wide range of subsequent chemical transformations, including the formation of heterocyclic compounds, such as pyridazines and pyrazolones, and as a precursor for various pharmacologically active scaffolds. The strategic selection of starting materials is paramount to an efficient and scalable synthesis of this target molecule. This guide will explore the most logical and well-documented approaches to its preparation.
Strategic Analysis of Synthetic Pathways
The retrosynthetic analysis of this compound reveals two primary bond disconnections that lead to logical and efficient forward syntheses.
Caption: Retrosynthetic analysis of this compound.
Route 1: The Michael Addition-Retro-Claisen Condensation Pathway
This is arguably the most convergent and atom-economical approach. It involves the conjugate addition of the enolate of ethyl acetoacetate to mesityl oxide. The resulting adduct, a β-dicarbonyl compound, is then subjected to a retro-Claisen condensation to remove the acetyl group, yielding the desired product.
Route 2: The Alkylation-Decarboxylation Pathway
This route offers a more linear, but highly controlled, approach. It begins with the synthesis of ethyl pivaloylacetate (also known as ethyl 4,4-dimethyl-3-oxopentanoate). The enolate of this β-keto ester is then alkylated with an ethyl haloacetate. The resulting α-substituted β-keto ester is then subjected to decarboxylation to furnish the final product.
In-Depth Analysis of Starting Materials
A successful synthesis is contingent on the quality and properties of the starting materials. The following table summarizes the key reagents for both primary routes.
| Starting Material | Route | Key Properties | Supplier Information |
| Ethyl Acetoacetate | 1 | Colorless liquid, fruity odor, pKa of α-protons ~11.[1] | Readily available from major chemical suppliers. |
| Mesityl Oxide | 1 | Oily, colorless to light yellow liquid, peppermint-like odor. | Commercially available, but can also be prepared from acetone. |
| Acetone | 1 | Colorless, volatile, flammable liquid. | Widely available in high purity. |
| Sodium Ethoxide | 1 & 2 | White to yellowish powder, strong base, moisture-sensitive.[2][3] | Commercially available as a solid or as a solution in ethanol. |
| Ethyl Pivaloylacetate | 2 | Colorless liquid. | Commercially available from various suppliers. |
| Pivaloyl Chloride | 2 | Colorless liquid, pungent odor, corrosive, and moisture-sensitive. | Available from major chemical suppliers. |
| Ethyl Chloroacetate | 2 | Colorless liquid, pungent, fruity odor, lachrymator.[4][5][6] | Readily available from major chemical suppliers. |
Detailed Synthetic Protocols and Mechanistic Discussion
Route 1: Michael Addition Followed by Retro-Claisen Condensation
This two-step sequence is highly efficient for constructing the carbon skeleton of the target molecule.
Step 1a: Preparation of Mesityl Oxide from Acetone (Aldol Condensation/Dehydration)
Mesityl oxide is readily prepared from the self-condensation of acetone. While commercially available, this preparation is a classic and cost-effective procedure. The reaction proceeds via an aldol addition to form diacetone alcohol, which is then dehydrated.[7][8]
Caption: Synthesis of Mesityl Oxide from Acetone.
Experimental Protocol: A well-established procedure involves the dehydration of diacetone alcohol, which is formed from the base-catalyzed dimerization of acetone.[9] A flask is charged with crude diacetone alcohol and a catalytic amount of iodine. The mixture is distilled, and the fraction boiling between 126-131°C is collected as pure mesityl oxide.[9]
Step 1b: Michael Addition of Ethyl Acetoacetate to Mesityl Oxide
The core C-C bond-forming step involves the 1,4-conjugate addition of the enolate of ethyl acetoacetate (the Michael donor) to mesityl oxide (the Michael acceptor).[10]
Mechanism: The reaction is initiated by the deprotonation of the acidic α-carbon of ethyl acetoacetate by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone of mesityl oxide. The resulting enolate is then protonated during workup to give the Michael adduct.
Step 1c: Deacetylation via Retro-Claisen Condensation
The direct product of the Michael addition is Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate. To obtain the target molecule, the acetyl group must be removed. This is achieved through a base-catalyzed retro-Claisen condensation.[4]
Mechanism: The addition of a strong base (like sodium ethoxide in ethanol) to the β-dicarbonyl adduct results in the cleavage of the C-C bond between the carbonyl carbon of the acetyl group and the α-carbon. This is effectively the reverse of a Claisen condensation. The reaction is driven by the formation of the stable, non-enolizable ethyl acetate and the enolate of the desired product, which is then protonated upon acidic workup.
Caption: Workflow for the Alkylation/Decarboxylation sequence.
Experimental Protocol (Alkylation and Decarboxylation): To a suspension of sodium hydride in anhydrous THF at 0°C, a solution of ethyl pivaloylacetate in THF is added slowly. After hydrogen evolution ceases, ethyl chloroacetate is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. After a standard aqueous workup and extraction, the crude alkylated product is dissolved in a mixture of DMSO, water, and lithium chloride. The mixture is heated to drive the Krapcho decarboxylation. The product is then isolated by extraction and purified by vacuum distillation.
Comparative Analysis and Conclusion
| Feature | Route 1: Michael/Retro-Claisen | Route 2: Alkylation/Decarboxylation |
| Convergence | Highly convergent. | Linear sequence. |
| Atom Economy | Generally higher. | Lower, due to the loss of CO2. |
| Starting Materials | Readily available and inexpensive (acetone, ethyl acetoacetate). | Requires synthesis or purchase of ethyl pivaloylacetate. Pivaloyl chloride is corrosive. |
| Control | The retro-Claisen step requires careful control of conditions. | Each step is a distinct, well-controlled reaction. |
| Scalability | Well-suited for large-scale synthesis. | Can be readily scaled, but may require more unit operations. |
| Key Challenges | Potential for side reactions in the Michael addition; ensuring complete retro-Claisen reaction. | Handling of sodium hydride and corrosive pivaloyl chloride; high temperatures for decarboxylation. |
Safety Considerations
-
Sodium ethoxide and sodium hydride are highly reactive and flammable solids that react violently with water. They should be handled under an inert atmosphere. [2][3][11]* Pivaloyl chloride is corrosive and reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment.
-
Ethyl chloroacetate is a lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood. [5][6]* Mesityl oxide is a flammable liquid and an irritant. [12][13][14]* Ethyl acetoacetate is a combustible liquid. * Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be observed at all times.
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Organic Syntheses, Coll. Vol. 1, p.345 (1941); Vol. 5, p.78 (1925).
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Gotor-Fernández, V., et al. (2018). Liquid-phase synthesis of mesityl oxide from pure acetone over ion-exchange resins: catalysts screening study. Reaction Kinetics, Mechanisms and Catalysis, 125(2), 835-849.
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Wang, C., et al. (2019). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Organic & Biomolecular Chemistry, 17(3), 557-565.
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BenchChem. (2025). A Comparative Performance Analysis of Ethyl Pivaloylacetate and Alternative Synthons.
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Sigma-Aldrich. (2024). Safety Data Sheet for Ethyl acetoacetate.
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St. Paul's Cathedral Mission College. Carbonyl Compounds.
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BenchChem. (2025). Application Notes and Protocols: Alkylation of Ethyl Pivaloylacetate for C-C Bond Formation.
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Sigma-Aldrich. (2024). Safety Data Sheet for Mesityl oxide.
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Fisher Scientific. (2025). Safety Data Sheet for Sodium ethoxide.
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Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate.
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ChemicalBook. (2025). Sodium ethoxide - Safety Data Sheet.
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Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyanoesters and related analogues. ARKIVOC, 2007(ii), 54-120.
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ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?
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Fisher Scientific. (2025). Safety Data Sheet for Mesityl oxide.
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PubChem Compound Summary for CID 8868, Ethyl Acetoacetate. National Center for Biotechnology Information.
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: ethyl chloroacetate.
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Fisher Scientific. (2025). Safety Data Sheet for Ethyl acetoacetate.
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LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
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FUJIFILM Wako. (2024). Safety Data Sheet for 20% Sodium Ethoxide Ethanol Solution.
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St. Paul's Cathedral Mission College. Carbonyl Compounds.
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Sigma-Aldrich. (2025). Safety Data Sheet for ethyl chloroacetate.
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AstaTech Inc. (n.d.). Safety Data Sheet for Ethyl acetoacetate 99%.
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Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 5-Oxohexanoate.
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Google Patents. (2017). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
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ACS Omega. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate.
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CDH Fine Chemical. (n.d.). Ethyl Acetoacetate CAS No 141-97-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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CDH Fine Chemical. (n.d.). MESITYL OXIDE CAS NO 141-79-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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Fisher Scientific. (2025). Safety Data Sheet for Ethyl chloroacetate.
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Semantic Scholar. (n.d.). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyano.
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An In-depth Technical Guide to Ethyl 5,5-dimethyl-4-oxohexanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of Ethyl 5,5-dimethyl-4-oxohexanoate, a β-keto ester with significant potential in synthetic organic chemistry. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to provide a thorough resource for professionals in research and drug development.
Introduction and Molecular Architecture
This compound is a specialty chemical characterized by a ketone functional group at the β-position relative to an ethyl ester. This arrangement imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules. The presence of a bulky tert-butyl group adjacent to one of the carbonyls introduces steric hindrance that can be strategically exploited in chemical transformations.
The structural formula of this compound is C₁₀H₁₈O₃. Its architecture consists of a six-carbon hexanoate backbone, with a ketone at the C4 position and two methyl groups at the C5 position, forming a tert-butyl moiety. The carboxylic acid at C1 is esterified with an ethyl group.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
| Property | Predicted Value/Characteristic | Source/Basis |
| Molecular Weight | 186.25 g/mol | Calculation |
| Molecular Formula | C₁₀H₁₈O₃ | PubChemLite[1] |
| Appearance | Colorless to pale yellow liquid | Analogy to similar β-keto esters |
| Boiling Point | ~220-240 °C at 760 mmHg | Extrapolation from similar compounds |
| Density | ~0.98 - 1.02 g/mL | Extrapolation from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | General properties of esters |
| pKa (α-proton) | ~11-13 | Analogy to ethyl acetoacetate |
Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The methylene protons between the carbonyl groups would appear as a singlet around 3.5 ppm. The tert-butyl group would exhibit a sharp singlet around 1.2 ppm.
-
¹³C NMR: The carbon NMR would display distinct signals for the two carbonyl carbons (ester and ketone) in the range of 170-210 ppm. The carbons of the ethyl group and the tert-butyl group would also be readily identifiable.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching bands. The ester carbonyl will appear around 1740-1750 cm⁻¹, while the ketone carbonyl will be observed at a slightly lower wavenumber, around 1715-1725 cm⁻¹.[2] The C-O stretching of the ester will also be present in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 186. Subsequent fragmentation would likely involve the loss of the ethoxy group (-45) and cleavage adjacent to the carbonyl groups.
Synthesis Protocol: A Mechanistic Approach
A robust and scalable synthesis of this compound can be achieved via the acylation of a suitable enolate. A plausible and efficient method is the C-acylation of the enolate of ethyl propionate with pivaloyl chloride. This approach offers good control over the regioselectivity of the reaction.
Reaction Scheme:
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
Rationale: The use of Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base, is crucial for the quantitative and regioselective deprotonation of ethyl propionate at the α-carbon, minimizing self-condensation side reactions. The reaction is performed at low temperatures (-78 °C) to control the reactivity of the enolate and prevent unwanted side reactions.
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. Allow the mixture to stir for 30 minutes at -78 °C to ensure complete formation of LDA.
-
Add ethyl propionate (1.0 equivalent) dropwise to the LDA solution. Stir for 1 hour at -78 °C to generate the lithium enolate.
-
-
Acylation:
-
Add pivaloyl chloride (1.0 equivalent) dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
-
Self-Validation: The purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure verified by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Applications in Research and Drug Development
β-Keto esters are versatile building blocks in organic synthesis, and this compound is no exception.[3][4] Its utility stems from the presence of multiple reactive sites that can be selectively manipulated.
Key Synthetic Transformations:
-
Alkylation: The acidic α-protons between the two carbonyl groups can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated with various electrophiles.[5] The steric bulk of the adjacent tert-butyl group can influence the stereochemical outcome of this reaction.
-
Heterocycle Synthesis: β-Keto esters are common precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles, which are prevalent scaffolds in many pharmaceutical agents.[6]
-
Reduction: The ketone can be selectively reduced to a secondary alcohol, introducing a new stereocenter.
-
Decarboxylation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo decarboxylation to yield a ketone.
Logical Relationship in Synthetic Utility
Caption: Synthetic pathways originating from this compound.
The incorporation of the tert-butyl group can confer desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and lipophilicity. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
References
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PubChemLite. (2025). This compound (C10H18O3). [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. [Link]
-
MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
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- 6. mdpi.com [mdpi.com]
Navigating the Synthesis and Procurement of Ethyl 5,5-dimethyl-4-oxohexanoate: A Technical Guide for Chemical Researchers
For researchers and drug development professionals, the accessibility of key chemical intermediates is a critical determinant of project timelines and success. This guide provides an in-depth technical overview of the commercial availability and synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate, a keto ester of interest in organic synthesis. Due to the apparent lack of direct commercial sources for this specific molecule, this document also explores the procurement of structurally similar analogs and provides a detailed synthetic protocol for a closely related isomer, empowering researchers with practical pathways to obtain necessary building blocks.
Defining the Target: this compound
Caption: Figure 1. Chemical Structure of this compound.
Commercial Availability of Structurally Related Analogs
While this compound itself is not commercially available, a number of structurally related analogs can be procured from various suppliers. These compounds may serve as suitable alternatives in certain research applications or as starting materials for further synthetic modifications. The following table summarizes key information for these analogs.
| Compound Name | CAS Number | Molecular Formula | Structure |
| Methyl 4,4-dimethyl-3-oxopentanoate | 55107-14-7 | C₈H₁₄O₃ | |
| Ethyl 5,5-dimethyl-2,4-dioxohexanoate | 13395-36-3 | C₁₀H₁₆O₄ | |
| Ethyl 5,5-dimethyl-3-oxohexanoate | 5435-91-6 | C₁₀H₁₈O₃ | |
| Ethyl 5-methyl-4-oxohexanoate | 54857-48-6 | C₉H₁₆O₃ |
Synthetic Pathway: Ozonolysis of Isophorone
For research applications requiring the specific dimethylhexanoate scaffold, a synthetic approach is necessary. A documented synthesis of the isomeric compound, 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester, provides a viable and scalable route starting from the readily available industrial chemical, isophorone.[2] This process involves an ozonolysis reaction followed by esterification.
The workflow for this synthesis is depicted in the following diagram:
Caption: Figure 2. Synthetic Workflow for 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester.
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester.[2]
Materials:
-
Isophorone (15.8 g)
-
Ethyl acetate (70.0 g)
-
Absolute ethanol (80.0 g)
-
Concentrated sulfuric acid (0.91 g)
-
Ethanolic sodium hydroxide solution
Procedure:
-
A solution of 15.8 g of isophorone in 70.0 g of ethyl acetate is prepared in a suitable reaction vessel.
-
The solution is cooled to 0°C, and ozonolysis is carried out for 2 hours.
-
Following ozonolysis, 80.0 g of absolute ethanol and 0.91 g of concentrated sulfuric acid are added to the reaction mixture.
-
The solution is heated to reflux and maintained overnight.
-
After cooling, the reaction mixture is neutralized to a pH of 7 with an ethanolic solution of sodium hydroxide.
-
The ethanol and ethyl acetate are removed by distillation.
-
The final product, 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester, is isolated by vacuum distillation.
This procedure reportedly yields the product as a colorless fluid with a boiling point of 104-105°C at 19 mbar, with a purity of 98.2% by gas chromatography, corresponding to a yield of 85.9%.[2]
Conclusion
While this compound is not a commercially cataloged chemical, this guide provides researchers with actionable intelligence for navigating this procurement challenge. By identifying and sourcing commercially available structural analogs, scientists can explore alternative synthetic strategies. Furthermore, the detailed synthetic protocol for a closely related isomer offers a direct, lab-scale solution for obtaining the desired chemical scaffold. This dual approach of exploring alternatives and providing a validated synthetic route ensures that research and development in this area can proceed with minimal disruption.
References
-
PrepChem.com. Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. [Link]
-
PubChemLite. This compound (C10H18O3). [Link]
Sources
An In-Depth Technical Guide to the Stability and Storage of Ethyl 5,5-dimethyl-4-oxohexanoate
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for Ethyl 5,5-dimethyl-4-oxohexanoate, a β-keto ester of interest to researchers, scientists, and professionals in drug development. Drawing upon established principles of organic chemistry and regulatory guidelines for stability testing, this document outlines the principal degradation pathways for this class of compounds, including hydrolysis, thermal decomposition, photolysis, and oxidation. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its stability assessment. Detailed protocols for forced degradation studies and the development of stability-indicating analytical methods are provided to empower researchers to generate precise and reliable stability profiles. The insights herein are designed to ensure the integrity of this compound in research and development settings, thereby supporting the generation of accurate and reproducible results.
Introduction: The Chemical Nature of this compound
This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural arrangement confers a unique reactivity upon the molecule, particularly the acidity of the α-protons situated between the two carbonyl groups. This reactivity is the cornerstone of the synthetic utility of β-keto esters, but it also predisposes them to specific degradation pathways.[1]
The presence of a bulky tert-butyl group adjacent to the ketone in this compound introduces significant steric hindrance. This feature is anticipated to influence its reactivity and stability compared to less substituted β-keto esters like ethyl acetoacetate.[2] This guide will explore the implications of this structural feature on the compound's stability profile.
Predicted Degradation Pathways
The stability of this compound is predicted to be influenced by several key environmental factors: pH, temperature, light, and the presence of oxidizing agents. Understanding these potential degradation pathways is critical for establishing appropriate storage and handling procedures.
Hydrolytic Degradation
Hydrolysis represents a primary degradation pathway for esters, including β-keto esters.[1] This reaction can be catalyzed by both acid and base, leading to the cleavage of the ester bond to form the corresponding carboxylic acid and ethanol.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ester carbonyl oxygen renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and ethanol.
Following hydrolysis, the resulting β-keto acid, 5,5-dimethyl-4-oxohexanoic acid, is susceptible to decarboxylation, especially upon heating, to yield 4,4-dimethyl-2-pentanone and carbon dioxide.[1]
Caption: Predicted hydrolytic and subsequent decarboxylation pathway.
Thermal Degradation
Elevated temperatures can promote the degradation of this compound. The primary thermal degradation pathway is likely to be decarboxylation of the β-keto acid formed from trace amounts of water and subsequent hydrolysis.[3] In the absence of water, other thermal decomposition pathways may become relevant, potentially involving radical mechanisms at very high temperatures.
Photodegradation
The ketone functional group in this compound contains a chromophore that can absorb ultraviolet (UV) radiation. This absorption of light can lead to the promotion of electrons to higher energy states, initiating photochemical reactions. For aliphatic ketones, Norrish Type I and Type II reactions are common photodegradation pathways.[4]
-
Norrish Type I: Cleavage of the α-carbon-carbonyl bond to form two radical species.
-
Norrish Type II: Intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a biradical that can then cleave to form an enol and an alkene or cyclize.
Given the structure of this compound, both pathways are theoretically possible.
Caption: Potential photodegradation pathways for a ketone.
Oxidative Degradation
The presence of oxidizing agents, such as peroxides or atmospheric oxygen, can lead to the degradation of this compound. The α-position to the ketone is a potential site for oxidative attack.[5] The reaction with hydrogen peroxide, for instance, could potentially lead to hydroxylation or other oxidative cleavage products.[5][6]
Recommended Storage and Handling
Based on the predicted degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential hydrolytic and thermal degradation. |
| Light | Protect from light. Store in an amber vial or in a dark cabinet. | To prevent photodegradation initiated by UV light absorption by the ketone functional group. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidative and hydrolytic degradation. |
| Container | Use tightly sealed glass containers. | To prevent the ingress of moisture and air. The compatibility of the compound with various plastics should be verified if alternative containers are considered.[7] |
| pH | Avoid contact with strong acids and bases. | To prevent rapid acid- or base-catalyzed hydrolysis. |
Framework for Stability Assessment: Forced Degradation Studies
To empirically determine the stability of this compound and to develop a stability-indicating analytical method, a forced degradation (stress testing) study should be conducted. This involves subjecting the compound to conditions more severe than accelerated stability testing to induce degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization.
Experimental Protocols for Forced Degradation
The following protocols provide a starting point for the forced degradation studies of this compound.
-
Objective: To assess the stability of the compound in the presence of water and at different pH values.
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
Suitable organic solvent (e.g., acetonitrile or methanol) for initial dissolution if necessary.
-
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water.
-
Maintain the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical method (e.g., HPLC-UV).
-
-
Objective: To evaluate the effect of heat on the stability of the compound.
-
Procedure:
-
Place a known quantity of solid this compound in a controlled temperature oven (e.g., 80 °C).
-
At specified time intervals (e.g., 1, 3, 7 days), remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.
-
Analyze the samples by a suitable analytical method.
-
-
Objective: To determine the susceptibility of the compound to degradation by light.
-
Procedure (based on ICH Q1B guidelines): [8]
-
Expose a sample of this compound (solid or in solution) to a light source that provides a specified level of illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter).
-
Simultaneously, protect a control sample from light but keep it at the same temperature.
-
After the exposure period, prepare solutions of both the exposed and control samples.
-
Analyze the samples to quantify any degradation.
-
-
Objective: To assess the stability of the compound in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified duration.
-
At various time points, withdraw an aliquot and quench the reaction if necessary (e.g., with sodium bisulfite).
-
Analyze the samples.
-
Caption: Workflow for forced degradation studies.
Development of Stability-Indicating Analytical Methods
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This method must be able to separate, detect, and quantify the intact compound in the presence of its degradation products and any other impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a common and effective technique for stability-indicating assays.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve separation of the parent compound from its more polar degradation products.
-
Detection: A photodiode array (PDA) detector is recommended to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products, which can aid in their identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile degradation products, such as those that might arise from thermal decomposition, GC-MS is a powerful analytical tool. It provides both chromatographic separation and mass spectral data for identification.[9]
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
For the structural elucidation of significant degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[10] These methods provide detailed information about the molecular weight and structure of the degradants.
Conclusion
References
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Filo. Explain the stability of ethyl acetoacetate derived carbanion. [Link]
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ChemicalLand21. ETHYL ACETOACETATE. [Link]
-
Davis, W. (1947). The Gas-phase Photochemical Decomposition of the Simple Aliphatic Ketones. Chemical Reviews, 40(2), 201–250. [Link]
-
ResearchGate. Iron-catalyzed hydroxylation of β-ketoesters with hydrogen peroxide as oxidant. [Link]
-
PubChem. Ethyl Acetoacetate. [Link]
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The Journal of Physical Chemistry A. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
ResearchGate. Oxidation of Substituted β-Diketones with Hydrogen Peroxide: Synthesis of Esters through the Formation of Bridged 1,2,4,5-Tetraoxanes. [Link]
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
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Learn Canyon. What Determines Shelf Life In Organic Formulation. [Link]
-
YouTube. 326 - K1 Kinetics of Ester Hydrolysis. [Link]
-
CP Lab Safety. Chemical Compatibility by Container Resin. [Link]
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Astro Chemical. How do you evaluate shelf life?. [Link]
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BioGenius. Testing the shelf life of chemical products. [Link]
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MDPI. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. [Link]
-
Reddit. Are there any way to measure shelf life? : r/chemistry. [Link]
-
ResearchGate. Investigation of pyrolysis kinetics, mechanism and thermal stability of tert-butyl peroxy-2-ethyl hexanoate. [Link]
-
Exact Scientific Services. Shelf-Life Testing. [Link]
- Google Patents.
-
ChemRxiv. Selective photodegradation of ketone-based polymers. [Link]
-
The Journal of Physical Chemistry A. Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. [Link]
-
NIST WebBook. Hexanoic acid, ethyl ester. [Link]
-
Industrial Specialties Mfg. Chemical Compatibility Chart. [Link]
-
YouTube. Keq of an Ester Lab. [Link]
-
ResearchGate. Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]
-
YouTube. Baeyer-Villiger oxidation: Ketone to ester conversion by peroxy acids: Basic concept and mechanism.. [Link]
-
Sterlitech Corporation. Chemical Compatibility Chart. [Link]
-
Journal of the American Oil Chemists' Society. GC/MS analysis of some long chain esters, ketones and propanediol diesters. [Link]
-
Wikipedia. Ethyl hexanoate. [Link]
-
YouTube. To determine the rate constant for the hydrolysis of an ester using HCl as catalyst. [Link]
-
National Testing Agency. Syllabus for Chemistry (SCQP08). [Link]
-
ResearchGate. Investigation of Behavior of Aliphatic Polyketone under the Effects of Recycling and UV. [Link]
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ResearchGate. GC/MS chromatogram of keto acid methyl ester standard (A) and the.... [Link]
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The Good Scents Company. ethyl hexanoate, 123-66-0. [Link]
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Bal Seal Engineering. CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. [Link]
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ResearchGate. Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
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PubMed Central. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
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Methodological & Application
Application and Protocol Guide for the Biginelli Reaction Utilizing Ethyl 5,5-dimethyl-4-oxohexanoate
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the application of Ethyl 5,5-dimethyl-4-oxohexanoate in the Biginelli three-component condensation reaction. The Biginelli reaction is a cornerstone in heterocyclic chemistry, enabling the efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological importance.[1][2] The introduction of sterically demanding substrates, such as this compound with its characteristic tert-butyl group, presents unique challenges and opportunities in the synthesis of novel DHPMs with potential applications in drug discovery. This document offers in-depth mechanistic insights, discusses the influence of steric hindrance, and provides robust protocols for researchers, scientists, and drug development professionals to successfully employ this non-traditional β-ketoester in the synthesis of new chemical entities.
Introduction: The Biginelli Reaction and the Role of Steric Hindrance
First reported by Pietro Biginelli in 1891, this multicomponent reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1] The resulting dihydropyrimidinone core is a privileged scaffold found in numerous biologically active compounds, including calcium channel blockers, antiviral, and antitumor agents.[3]
The classical Biginelli reaction typically employs simple β-ketoesters like ethyl acetoacetate. However, the use of more complex, sterically hindered ketoesters such as this compound introduces a significant synthetic challenge. The bulky tert-butyl group adjacent to the ketone functionality can impede the approach of reactants, potentially leading to lower reaction rates and yields under standard conditions. Overcoming this steric barrier often necessitates the use of more potent catalytic systems, higher reaction temperatures, or alternative energy sources like microwave irradiation to drive the reaction to completion.[4][5]
This guide focuses on providing a well-reasoned and detailed protocol for the successful implementation of this compound in the Biginelli reaction, opening avenues for the synthesis of novel DHPMs with a C6-tert-butyl substitution pattern.
Reaction Mechanism and the Impact of Steric Hindrance
The generally accepted mechanism for the Biginelli reaction proceeds through a series of key steps, each of which can be influenced by the steric bulk of the reactants.[1][6]
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This step is generally not significantly affected by the structure of the β-ketoester.
-
Nucleophilic Addition: The enol or enolate of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion. The steric hindrance of the tert-butyl group in this compound can make this step more challenging, potentially slowing down the reaction rate.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization via attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the final dihydropyrimidinone product. The steric hindrance around the ketone in this compound can also influence the rate of this cyclization step.
To overcome these steric challenges, the choice of catalyst is critical. Stronger Lewis acids or Brønsted acids can more effectively activate the reactants and facilitate the key bond-forming steps.[2][7][8][9] Additionally, solvent-free conditions and microwave assistance can provide the necessary energy input to overcome the activation barriers imposed by steric hindrance.[3][4][5]
Synthesis of Starting Material: this compound
The successful implementation of this protocol relies on the availability of the starting β-ketoester. While not as common as ethyl acetoacetate, this compound can be synthesized through established organic chemistry methods. A plausible synthetic route involves the acylation of a suitable enolate with pivaloyl chloride. A general procedure analogous to the synthesis of ethyl pivaloylacetate is provided below for reference.[10][11]
Protocol: Synthesis of this compound
Materials:
-
Diethyl carbonate
-
Pinacolone
-
Sodium hydride (60% dispersion in mineral oil)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium hydride in diethyl carbonate, slowly add pinacolone at a controlled temperature.
-
After the addition is complete, stir the reaction mixture at an elevated temperature to ensure complete enolate formation.
-
Cool the reaction mixture and carefully quench with 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Experimental Protocols for the Biginelli Reaction
Two robust protocols are presented below. The first employs a Lewis acid catalyst under thermal conditions, while the second utilizes microwave irradiation for accelerated synthesis.
Protocol 1: Lewis Acid-Catalyzed Synthesis under Thermal Conditions
This protocol utilizes zinc chloride as an inexpensive and effective Lewis acid catalyst under solvent-free conditions, which has been shown to be effective for Biginelli reactions.[12]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Zinc chloride (ZnCl₂), anhydrous
-
Ethanol
-
Deionized water
Experimental Workflow:
Caption: Workflow for Lewis Acid-Catalyzed Biginelli Reaction.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), urea (1.5 mmol), and anhydrous zinc chloride (0.2 mmol, 20 mol%).
-
Heat the reaction mixture at 80°C with stirring under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the solidified mass and stir vigorously to break up the solid.
-
Filter the crude product and wash thoroughly with cold water to remove unreacted urea and the catalyst.
-
Recrystallize the crude product from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted synthesis offers a significant acceleration of the reaction, which is particularly beneficial for sterically hindered substrates.[4][5][13]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Urea
-
Glacial acetic acid (catalyst)
-
Ethanol
-
Deionized water
Experimental Workflow:
Sources
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- 2. sennosbiotech.com [sennosbiotech.com]
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Application Notes & Protocols: Synthesis of Novel Pyrimidine Derivatives Utilizing Ethyl 5,5-dimethyl-4-oxohexanoate
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comprehensive protocol for the synthesis of functionalized dihydropyrimidinones (DHPMs) through the Biginelli reaction, a robust and efficient one-pot, three-component condensation. We focus on the use of Ethyl 5,5-dimethyl-4-oxohexanoate as the β-keto ester component, highlighting its utility in creating sterically distinct pyrimidine derivatives. This document offers researchers and drug development professionals a detailed experimental workflow, mechanistic insights, and practical guidance for synthesizing these valuable heterocyclic compounds.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidines are heterocyclic aromatic compounds that are fundamental to life, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[3] This inherent biological relevance has made the pyrimidine nucleus a cornerstone of drug design.[2] Synthetic pyrimidine derivatives are known to exhibit a vast array of pharmacological activities, and several FDA-approved drugs, including the anticancer agent 5-Fluorouracil and the antihypertensive drug Minoxidil, feature this core structure.[3][4]
The Biginelli reaction, first reported in 1891, remains one of the most important multicomponent reactions for generating the dihydropyrimidinone (DHPM) core.[5][6] This reaction typically involves the acid-catalyzed cyclocondensation of a β-keto ester, an aldehyde, and urea (or thiourea).[5] Its operational simplicity and the ability to generate molecular diversity make it a highly attractive method in combinatorial chemistry and drug discovery.[6] In this guide, we explore the application of this compound, a β-keto ester with a sterically demanding tert-butyl group, as a substrate to generate novel DHPMs with unique structural features.
The Biginelli Reaction: Mechanistic Overview
The reaction mechanism proceeds through a series of bimolecular reactions. The most widely accepted pathway begins with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[5][7] This electrophilic intermediate is then attacked by the enol form of the β-keto ester (this compound). Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester's carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product.[5]
Caption: Generalized mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of Ethyl 4-Aryl-6-(2,2-dimethyl-3-oxobutyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol details a representative synthesis using an aromatic aldehyde. The procedure can be adapted for various aldehydes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Synthesis Grade (≥98%) | Commercial Source | - |
| Benzaldehyde | Reagent Grade (≥99%) | Commercial Source | Can be substituted with other aromatic aldehydes. |
| Urea | ACS Reagent (≥99%) | Commercial Source | Thiourea can be used for thione derivatives.[8][9] |
| Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) | 99.9% | Commercial Source | Catalyst. Other Lewis or Brønsted acids can be used.[10] |
| Ethanol (EtOH) | Anhydrous (200 proof) | Commercial Source | Reaction Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Deionized Water | - | Laboratory Source | For work-up. |
| Brine (Saturated NaCl) | - | Laboratory Prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | Drying agent. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercial Source | For reaction monitoring. |
Reaction Setup & Procedure
-
Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.86 g, 10 mmol, 1.0 eq), benzaldehyde (1.06 g, 10 mmol, 1.0 eq), urea (0.90 g, 15 mmol, 1.5 eq), and anhydrous ethanol (30 mL).
-
Catalyst Addition : Add Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (0.93 g, 2.5 mmol, 0.25 eq) to the stirring mixture. The use of a Lewis acid catalyst like CeCl₃ is effective, particularly for less reactive substrates.[10]
-
Reaction : Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting materials are consumed (typically 18-24 hours). The low reactivity of some β-ketoesters may necessitate longer reaction times or higher catalyst loading.[10]
-
Cooling & Precipitation : Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. A precipitate may form.
-
Work-up : Pour the cooled mixture into a beaker containing 100 mL of crushed ice/water and stir for 15 minutes. This helps to precipitate the product and dissolve the catalyst and excess urea.
-
Filtration : Collect the resulting solid by vacuum filtration. Wash the solid with copious amounts of cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Purification : The crude product can be purified by recrystallization from hot ethanol to afford the desired dihydropyrimidinone derivative as a crystalline solid. If recrystallization is insufficient, purification via silica gel column chromatography (using an Ethyl Acetate/Hexanes gradient) is recommended.
-
Drying & Characterization : Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Expected Results & Data
The reaction is expected to yield the target DHPM. The table below outlines theoretical data for the product derived from benzaldehyde.
| Parameter | Value |
| Product Name | Ethyl 4-phenyl-6-(2,2-dimethyl-3-oxobutyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Molecular Formula | C₂₁H₂₆N₂O₄ |
| Molecular Weight | 386.45 g/mol |
| Theoretical Yield | 3.86 g (based on 10 mmol scale) |
| Typical Isolated Yield | 65-85% (Varies with aldehyde and reaction conditions) |
| Appearance | White to off-white crystalline solid |
Visualization of Experimental Workflow
Caption: Step-by-step workflow for the synthesis of DHPMs.
Troubleshooting & Field Insights
-
Low Yield : If the yield is poor, especially with aliphatic aldehydes, consider increasing the catalyst loading or extending the reaction time.[10] Alternatively, using a more potent Lewis acid catalyst or microwave-assisted heating can improve yields and reduce reaction times.[11]
-
No Precipitation : If the product does not precipitate upon addition to water, it may be more soluble than typical DHPMs. In this case, extract the aqueous mixture with a suitable organic solvent like Ethyl Acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting residue can then be purified.
-
Side Reactions : The primary side reaction is often the self-condensation of the aldehyde or ketoester. Ensuring an appropriate stoichiometric balance (slight excess of urea) and maintaining a consistent reaction temperature can minimize these pathways.
-
Catalyst Choice : While CeCl₃ is effective, a wide range of catalysts have been reported for the Biginelli reaction, including Brønsted acids (HCl, p-TsOH) and other Lewis acids (InCl₃, Yb(OTf)₃).[7][11] Greener, reusable catalysts are also an area of active research.[12] The choice of catalyst can significantly impact reaction efficiency and should be optimized for the specific substrates used.
Conclusion
The Biginelli reaction offers a straightforward and powerful method for synthesizing dihydropyrimidinone derivatives. By employing this compound, researchers can access a unique class of DHPMs characterized by a neopentyl-like ketone substituent. This structural motif may confer novel pharmacological properties, making these compounds attractive targets for screening in drug discovery programs. The protocol provided herein is robust and can be adapted to generate a library of diverse pyrimidine derivatives for further biological evaluation.
References
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). OUCI. Available at: [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central (PMC). Available at: [Link]
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A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Journal of the American Chemical Society. Available at: [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available at: [Link]
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Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. ScienceDirect. Available at: [Link]
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2018). PubMed Central (PMC). Available at: [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. (2022). Encyclopedia.pub. Available at: [Link]
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Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. (2015). Royal Society of Chemistry. Available at: [Link]
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A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. Available at: [Link]
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Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. Available at: [Link]
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A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. ResearchGate. Available at: [Link]
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Biginelli reaction – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Anticancer and Antioxidant Agents. (2024). Journal of Molecular Science. Available at: [Link]
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Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2008). Taylor & Francis Online. Available at: [Link]
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Nano catalysed Biginelli type reaction in green reaction media. ResearchGate. Available at: [Link]
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A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). PubMed Central (PMC). Available at: [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. Available at: [Link]
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). IntechOpen. Available at: [Link]
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2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester. PubChem. Available at: [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2023). MDPI. Available at: [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2023). PubMed Central (PMC). Available at: [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central (PMC). Available at: [Link]
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Urea/thiourea catalyzed, solvent-free synthesis of 5-arylidenethiazolidine-2,4-diones and 5-arylidene-2-thioxothiazolidin-4-ones. (2012). PubMed. Available at: [Link]
-
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Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Antitumor Activity. (2014). ResearchGate. Available at: [Link]
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Preparation of urea and thiourea compounds of... ResearchGate. Available at: [Link]
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Application Notes & Protocols: Ethyl 5,5-dimethyl-4-oxohexanoate as a Versatile Building Block for Heterocyclic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of ethyl 5,5-dimethyl-4-oxohexanoate, a highly versatile γ-keto ester, for the synthesis of diverse heterocyclic scaffolds. We delve into the strategic application of its unique structural features—a sterically hindered ketone and an accessible ester—to construct key five- and six-membered heterocycles. This document details the underlying reaction mechanisms, provides field-proven, step-by-step protocols for the synthesis of pyridazinones and pyrroles, and presents data in a clear, comparative format. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring reproducibility and success.
Introduction: The Strategic Value of this compound
This compound (CAS No. 7150-23-4) is a bifunctional building block possessing a 1,4-dicarbonyl relationship between a ketone and an ester group. This specific arrangement is the cornerstone of its utility, enabling facile cyclocondensation reactions to form a variety of heterocyclic systems.
Its key structural features are:
-
γ-Keto Ester System: The ketone at the 4-position and the ester at the 1-position are perfectly spaced for the synthesis of six-membered heterocycles like pyridazinones via reaction with binucleophiles.
-
1,4-Dicarbonyl Precursor: This structure is an ideal substrate for the Paal-Knorr synthesis, a cornerstone reaction for forming five-membered aromatic heterocycles such as pyrroles.[1][2]
-
tert-Butyl Ketone Moiety: The bulky tert-butyl group adjacent to the ketone offers steric influence that can direct reaction regioselectivity and often imparts increased crystallinity to the resulting products, simplifying purification. It also enhances the lipophilicity of the final compounds, a property of significant interest in drug design.
This guide will focus on the most robust and high-yield transformations of this building block into valuable heterocyclic cores.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is critical for safe and effective handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 7150-23-4 | [3] |
| Molecular Formula | C₁₀H₁₈O₃ | - |
| Molecular Weight | 186.25 g/mol | - |
| IUPAC Name | This compound | - |
| Appearance | Colorless to pale yellow liquid | - |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[3] | [3] |
| Incompatibilities | Strong oxidizing agents. | [3] |
| Decomposition | Hazardous decomposition products include carbon oxides. | [3] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[3][4]
Synthesis of 6-tert-Butyl-4,5-dihydropyridazin-3(2H)-one
The reaction between a γ-keto ester and hydrazine is a classical, highly efficient method for synthesizing 4,5-dihydropyridazin-3(2H)-ones.[5][6] This transformation is driven by the formation of a stable, six-membered heterocyclic ring.
Causality Behind the Experimental Design
The reaction proceeds via a two-step mechanism. First, the more nucleophilic nitrogen of hydrazine attacks the more electrophilic carbonyl group—the ketone—to form a hydrazone intermediate. The choice of a protic solvent like ethanol facilitates proton transfer during this step. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom on the ester carbonyl. This step is often the rate-determining step and can be accelerated by heating, which provides the necessary activation energy for the cyclization and subsequent elimination of ethanol. An acid catalyst, such as acetic acid, can be used to protonate the ketone, further increasing its electrophilicity and accelerating the initial hydrazone formation.
Reaction Mechanism: Pyridazinone Formation
Sources
Application Notes and Protocols: Ketone Group Reactivity of Ethyl 5,5-dimethyl-4-oxohexanoate
Abstract
This document provides a detailed technical guide on the chemical transformations targeting the ketone functional group of Ethyl 5,5-dimethyl-4-oxohexanoate. As a β-keto ester, this molecule possesses two key electrophilic sites: the C4-ketone and the C1-ester carbonyl. The significant steric hindrance around the ketone, conferred by the adjacent tert-butyl group, presents unique challenges and opportunities for selective synthesis. This guide explores several pivotal reactions—reduction, reductive amination, olefination, and organometallic addition—with an emphasis on the underlying principles that govern reagent selection and reaction outcomes in the context of this sterically demanding substrate. The protocols provided are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex molecule synthesis.
Introduction: The Challenge of a Sterically Hindered Ketone
This compound is a valuable synthetic intermediate characterized by a γ-keto ester motif. The defining feature of its reactivity is the ketone at the C4 position, which is directly adjacent to a quaternary carbon bearing three methyl groups. This arrangement, analogous to a neopentyl ketone, imposes significant steric shielding, fundamentally influencing its interaction with nucleophiles.
Compared to unhindered ketones, nucleophilic attack on this carbonyl is kinetically disfavored. This steric impediment necessitates careful selection of reagents and reaction conditions to achieve desired transformations efficiently. Furthermore, the presence of the ester functionality introduces the potential for competing reactions, making chemoselectivity a primary consideration in experimental design. This guide elucidates strategies to selectively target the ketone, providing both theoretical rationale and field-tested protocols.
Selective Reduction to a Secondary Alcohol
The conversion of the ketone to a secondary alcohol is a fundamental transformation. The choice of hydride reagent is critical, as its steric bulk not only affects the reaction rate but also the diastereoselectivity of the hydride attack.
Scientific Rationale
Standard, relatively small hydride reagents like sodium borohydride (NaBH₄) can reduce the ketone, though reaction times may be longer than for unhindered substrates. In contrast, sterically demanding hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), exhibit high selectivity. The bulky nature of L-Selectride leads to hydride delivery from the less hindered face of the ketone, often yielding a different stereochemical outcome compared to smaller reagents.[1] Historically, this has been framed as "steric approach control," where the trajectory of the incoming nucleophile is dictated by minimizing steric clashes.[1]
Experimental Protocols
Protocol 2.2.1: Sodium Borohydride Reduction
This protocol outlines a standard, cost-effective method for the reduction of the ketone.
| Parameter | Value / Description | Rationale |
| Reagents | This compound, Sodium Borohydride (NaBH₄), Methanol | NaBH₄ is a mild and selective reducing agent for ketones and aldehydes. Methanol serves as the solvent and a proton source for the workup. |
| Stoichiometry | NaBH₄ (1.5 eq) | A slight excess of NaBH₄ ensures complete conversion of the starting material. |
| Temperature | 0 °C to Room Temperature | The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to ensure completion. |
| Reaction Time | 2-4 hours | The sterically hindered nature of the ketone may require a longer reaction time compared to simpler ketones. |
| Workup | Quench with acetone, add dilute HCl, extract with ethyl acetate | Acetone quenches excess NaBH₄. Acidification protonates the resulting alkoxide, and extraction isolates the product. |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly add acetone to quench any unreacted NaBH₄.
-
Acidify the mixture to pH ~5-6 with 1 M HCl (aq).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Ethyl 4-hydroxy-5,5-dimethylhexanoate.
Protocol 2.2.2: L-Selectride® Reduction for Stereochemical Control
This protocol uses a bulky hydride source, often employed when specific stereoisomers are desired.
| Parameter | Value / Description | Rationale |
| Reagents | This compound, L-Selectride® (1.0 M in THF) | L-Selectride is a sterically hindered and highly selective reducing agent.[1] |
| Stoichiometry | L-Selectride® (1.2 eq) | A slight excess ensures complete reaction. |
| Temperature | -78 °C | Low temperature is crucial to maximize stereoselectivity and control the high reactivity of L-Selectride. |
| Reaction Time | 1-3 hours | Reaction is typically rapid even at low temperatures. |
| Workup | Quench with H₂O₂, then aqueous NaOH | Oxidative workup is required to break down the borane complexes formed during the reaction. |
Step-by-Step Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M solution) in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 20 minutes.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Upon completion, slowly quench the reaction by adding 30% H₂O₂ (aq), followed by 3 M NaOH (aq), ensuring the temperature remains low.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Reaction Workflow
Caption: General workflow for the reduction of the ketone.
Reductive Amination: Synthesis of Novel Amines
Reductive amination is a cornerstone of medicinal chemistry for introducing nitrogen-containing moieties. The process involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine.
Scientific Rationale
The formation of the iminium ion intermediate from a sterically hindered ketone can be slow. The key to a successful one-pot reductive amination is to use a reducing agent that is selective for the protonated imine over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose. It is less reactive than NaBH₄ and NaBH₃CN, and its reactivity is enhanced under the mild acidic conditions that also promote imine formation. This allows for the entire transformation to occur efficiently in a single reaction vessel.
Experimental Protocol
Protocol 3.2.1: One-Pot Reductive Amination with NaBH(OAc)₃
| Parameter | Value / Description | Rationale |
| Reagents | Ketone, Primary/Secondary Amine, NaBH(OAc)₃, Acetic Acid (optional), Dichloromethane (DCM) | NaBH(OAc)₃ is the selective reducing agent. The amine is the nitrogen source. Acetic acid can catalyze imine formation. DCM is a common, non-reactive solvent. |
| Stoichiometry | Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq) | A slight excess of the amine and reducing agent drives the reaction to completion. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature, avoiding the need for heating or cooling. |
| Reaction Time | 12-24 hours | The reaction is often left overnight to ensure complete formation and reduction of the imine intermediate. |
| Workup | Quench with saturated NaHCO₃ (aq), extract with DCM | Basic workup neutralizes the acid and quenches excess reagent. |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in dichloromethane (DCM, approx. 0.2 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
If the amine salt is used (e.g., R-NH₂·HCl), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting amine product by column chromatography.
Reaction Mechanism
Caption: Key steps in one-pot reductive amination.
Wittig Olefination: Carbonyl-to-Alkene Transformation
The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds.[2][3][4] However, its application to sterically hindered ketones is a significant challenge.
Scientific Rationale
The rate-determining step for many Wittig reactions is the initial nucleophilic attack of the phosphorus ylide on the carbonyl carbon. With a sterically congested ketone like this compound, this step is severely impeded. Stabilized ylides (e.g., those containing an adjacent ester group) are generally not reactive enough to overcome this steric barrier.[2][5] Therefore, the use of highly reactive, non-stabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), is mandatory.[2][4] These ylides are typically generated in situ from the corresponding phosphonium salt using a strong base like n-butyllithium or potassium tert-butoxide.[3][5]
Experimental Protocol
Protocol 4.2.1: Olefination with an In Situ Generated Unstabilized Ylide
| Parameter | Value / Description | Rationale |
| Reagents | Methyltriphenylphosphonium bromide, Potassium tert-butoxide (KOtBu), Anhydrous THF | A non-stabilized ylide is required for the hindered ketone. KOtBu is a strong, non-nucleophilic base suitable for ylide generation. Anhydrous conditions are critical as ylides are moisture-sensitive.[5] |
| Stoichiometry | Phosphonium Salt (1.5 eq), KOtBu (1.4 eq) | An excess of the ylide is used to ensure complete consumption of the ketone. A slight sub-stoichiometric amount of base prevents side reactions. |
| Temperature | 0 °C to Room Temperature | Ylide generation is performed at 0 °C, and the subsequent reaction with the ketone is allowed to proceed at room temperature. |
| Reaction Time | 12-24 hours | The reaction is slow due to steric hindrance and requires extended time. |
| Workup | Quench with NH₄Cl (aq), extraction, purification to remove triphenylphosphine oxide | The primary byproduct, triphenylphosphine oxide, is often difficult to separate and may require careful chromatography. |
Step-by-Step Procedure:
-
Under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.5 eq) to a flame-dried flask containing anhydrous THF.
-
Cool the resulting suspension to 0 °C and add potassium tert-butoxide (1.4 eq) portion-wise. A characteristic deep yellow or orange color indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-24 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to separate the desired alkene, Ethyl 5,5-dimethyl-4-methylidenehexanoate, from the triphenylphosphine oxide byproduct.
Wittig Reaction Mechanism
Caption: The canonical mechanism of the Wittig reaction.
Grignard Reaction: C-C Bond Formation
The addition of organometallic reagents, such as Grignard reagents, to the ketone allows for the construction of new carbon-carbon bonds and the formation of tertiary alcohols.
Scientific Rationale
The primary challenge in reacting this compound with a Grignard reagent is achieving chemoselectivity. Both the ketone and the ester can react with Grignard reagents.[6] Generally, ketones are more electrophilic and reactive than esters. However, the severe steric hindrance at the C4-ketone can reduce its reactivity to a level comparable with, or even lower than, the ester. To favor addition to the ketone, the reaction should be conducted at low temperatures (-78 °C) with slow addition of the Grignard reagent. This allows the more kinetically favorable reaction at the ketone to dominate before the reaction has enough thermal energy to readily overcome the activation barrier for ester addition. Using only a slight excess (1.1-1.2 equivalents) of the Grignard reagent is also critical to minimize the double addition that occurs with esters.[6]
Experimental Protocol
Protocol 5.2.1: Selective Grignard Addition to the Ketone
| Parameter | Value / Description | Rationale |
| Reagents | Ketone, Methylmagnesium Bromide (MeMgBr, 3.0 M in Et₂O), Anhydrous THF | MeMgBr is a simple, highly reactive Grignard reagent. Anhydrous conditions are essential for all Grignard reactions. |
| Stoichiometry | MeMgBr (1.2 eq) | A small excess is used to drive the reaction at the ketone while minimizing reaction with the ester. |
| Temperature | -78 °C | Low temperature is the most critical parameter for maximizing selectivity for the hindered ketone over the ester. |
| Reaction Time | 2-4 hours | Reaction is allowed to proceed to completion at low temperature. |
| Workup | Quench with saturated NH₄Cl (aq), extraction | A standard aqueous workup protonates the tertiary alkoxide and removes magnesium salts. |
Step-by-Step Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M) in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via syringe over 30 minutes. A cloudy precipitate of the magnesium alkoxide may form.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor the consumption of the starting material by TLC (quench a small aliquot with NH₄Cl before spotting).
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography.
Conclusion
The ketone of this compound, while sterically hindered, is a versatile functional group that can undergo a range of valuable transformations. Successful synthesis hinges on a rational approach to experimental design, where the choice of reagents and reaction conditions is tailored to overcome the steric impediment and control chemoselectivity. By employing highly reactive nucleophiles for C-C bond formation, carefully selected hydrides for reductions, and optimized conditions for amination, this building block can be effectively incorporated into complex molecular architectures, making it a powerful tool for chemical and pharmaceutical research.
References
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Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Online] Available at: [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Online] Available at: [Link]
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Wikipedia. (2023). Wittig reaction. [Online] Available at: [Link]
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Wikipedia. (2023). Enantioselective reduction of ketones. [Online] Available at: [Link]
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MDPI. (2020). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Online] Available at: [Link]
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PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Online] Available at: [Link]
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ResearchGate. (2025). Mastering β-keto esters. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Online] Available at: [Link]
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University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. [Online] Available at: [Link]
-
ACS Publications. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. [Online] Available at: [Link]
-
ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. [Online] Available at: [Link]
-
National Institutes of Health. (2019). Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. [Online] Available at: [Link]
-
International Journal of Advanced Academic Studies. (n.d.). Synthetic studies of β-ketoesters. [Online] Available at: [Link]
-
Fiveable. (n.d.). β-keto ester Definition - Organic Chemistry II Key Term. [Online] Available at: [Link]
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The Versatility of Ethyl 5,5-dimethyl-4-oxohexanoate in Medicinal Chemistry: A Synthon for Bioactive Heterocycles
Introduction: Unveiling the Potential of a Unique γ-Keto Ester
In the landscape of drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. Ethyl 5,5-dimethyl-4-oxohexanoate, a γ-keto ester, represents a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. Its unique structural features, including a reactive 1,3-dicarbonyl-like system and a sterically demanding tert-butyl group, offer a unique platform for creating diverse and potentially bioactive molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of pyrazolone and pyridazinone derivatives, classes of compounds renowned for their diverse pharmacological activities.
Physicochemical Properties and Reactivity Profile
This compound is a bifunctional molecule possessing both a ketone and an ester functional group. The presence of the ketone at the γ-position relative to the ester allows for intramolecular cyclization reactions with binucleophilic reagents, making it an ideal precursor for the synthesis of five- and six-membered heterocycles. The tert-butyl group, a bulky and lipophilic moiety, can significantly influence the physicochemical properties and pharmacological profile of the resulting derivatives, potentially enhancing membrane permeability and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Approx. 220-230 °C (predicted) |
| Density | Approx. 0.98 g/cm³ (predicted) |
| Solubility | Soluble in most organic solvents |
The reactivity of this compound is primarily centered around the two carbonyl groups. The ketone is susceptible to nucleophilic attack, while the ester can undergo hydrolysis or amidation. The methylene group situated between the two carbonyls is acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. This rich chemical reactivity makes it a powerful tool in the synthetic chemist's arsenal.
Application in the Synthesis of Bioactive Pyrazolones
Pyrazoles and their derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The Knorr pyrazole synthesis, a classic reaction in organic chemistry, provides a straightforward method for the synthesis of pyrazolones from β-keto esters and hydrazines.[5][6][7][8]
The Knorr Pyrazole Synthesis: A Gateway to Novel Pyrazolones
The reaction of this compound with a hydrazine derivative, such as hydrazine hydrate or a substituted hydrazine, is expected to proceed via a condensation-cyclization sequence to yield a pyrazolone. The initial step involves the formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, leading to the formation of the five-membered pyrazolone ring.
Caption: Knorr Pyrazole Synthesis Workflow.
Protocol 1: Synthesis of 4-(2-ethoxycarbonylethyl)-3-tert-butyl-1H-pyrazol-5(4H)-one
This protocol describes a general procedure for the synthesis of a pyrazolone derivative from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Slowly add hydrazine hydrate to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure pyrazolone.
Expected Outcome:
The expected product is a substituted pyrazolone. The presence of the tert-butyl group is anticipated to influence the regioselectivity of the initial condensation reaction. Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of Bioactive Pyridazinones
Pyridazinone derivatives are another important class of nitrogen-containing heterocycles that have attracted significant attention in medicinal chemistry due to their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11][12] The synthesis of pyridazinones often involves the condensation of a γ-keto acid or a γ-keto ester with a hydrazine derivative.[13][14][15][16]
Cyclocondensation Reaction: A Route to Pyridazinone Scaffolds
This compound, being a γ-keto ester, is an excellent precursor for the synthesis of pyridazinone derivatives. The reaction with hydrazine will proceed through a similar mechanism as the Knorr pyrazole synthesis, but in this case, a six-membered ring is formed.
Caption: Pyridazinone Synthesis Workflow.
Protocol 2: Synthesis of 6-tert-butyl-4,5-dihydropyridazin-3(2H)-one
This protocol outlines a general method for the synthesis of a pyridazinone derivative from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure pyridazinone derivative.
Biological Significance of the Synthesized Heterocycles
The pyrazolone and pyridazinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
Table 2: Potential Biological Activities of Heterocycles Derived from this compound
| Heterocyclic Core | Potential Biological Activities | Supporting References |
| Pyrazolone | Antimicrobial, Antifungal, Anti-inflammatory, Anticancer | [1][17][18][19][20] |
| Pyridazinone | Anticancer, Antimicrobial, Antihypertensive, Anti-inflammatory | [9][10][11][12] |
The derivatives synthesized from this compound are promising candidates for screening for these biological activities. The presence of the tert-butyl group may confer unique structure-activity relationships, potentially leading to the discovery of novel and potent therapeutic agents. Further derivatization of the heterocyclic core can be performed to optimize the biological activity and pharmacokinetic properties of these compounds.
Conclusion and Future Perspectives
This compound is a valuable and underutilized building block in medicinal chemistry. Its ability to serve as a precursor for the synthesis of diverse heterocyclic compounds, particularly pyrazolones and pyridazinones, makes it an attractive starting material for drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound and to generate libraries of novel derivatives for biological evaluation. The unique structural features of this compound, combined with the proven pharmacological importance of the resulting heterocyclic scaffolds, hold significant promise for the development of new and effective therapeutic agents.
References
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- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2014).
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(48), 31085-31102.
- Kaur, R., & Kumar, R. (2022). Pyridazinones: A versatile scaffold in the development of potential target‐based novel anticancer agents. Archiv der Pharmazie, 355(12), 2200271.
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 21(3), 333.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
- Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(3), 266-277.
- Hovakimyan, S. A., Babakhanyan, A. V., Voskanyan, V. S., Karapetian, V. E., Panosyan, G. A., & Kocharian, S. T. (2004). Synthesis of Pyridazinone Derivatives. Chemistry of Heterocyclic Compounds, 40(8), 1047-1052.
- Ranucci, E., Ferruti, P., Paoletti, S., & Tripodo, G. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568.
- El-Metwally, A. M., & El-Sayed, R. (2018).
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2022).
- Wang, S., Li, Y., Zhang, Y., Li, Y., Wang, J., Zhang, Y., ... & Liu, Z. (2020). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.
- ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17).
- ResearchGate. (n.d.). Design of γ-keto and hydrazino esters and ribosome-mediated synthesis.
- Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. Cambridge University Press.
- BenchChem. (2025). "detailed experimental protocol for Knorr pyrazole synthesis". BenchChem.
- MDPI. (2024).
- ResearchGate. (2019). Pyridazinone derivatives with anticancer activity.
- National Institutes of Health. (2015).
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- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
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Application Notes and Protocols: Catalysts for the Biginelli Reaction with Gamma-Keto Esters
Introduction: Expanding the Horizons of the Biginelli Reaction
The Biginelli reaction, a cornerstone of multicomponent reactions since its discovery by Pietro Biginelli in 1891, provides a straightforward and atom-economical pathway to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry, forming the core of various biologically active compounds, including calcium channel blockers and antihypertensive agents.[1][2] The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea or thiourea.[2]
While the use of β-keto esters is well-established, the exploration of γ-keto esters as substrates in Biginelli-type reactions presents a compelling frontier for expanding the structural diversity of the resulting heterocyclic products. The substitution of a γ-keto ester for a β-keto ester fundamentally alters the cyclization pathway, leading to the formation of a seven-membered 1,3-diazepan-4-one ring system instead of the six-membered dihydropyrimidine ring. This structural modification opens avenues for the discovery of novel therapeutic agents with unique pharmacological profiles.
However, the successful implementation of this reaction is not without its challenges. The altered regiochemistry and potentially slower cyclization kinetics necessitate a careful selection and optimization of catalytic systems. This guide provides a comprehensive overview of the catalytic strategies applicable to the Biginelli-type reaction of γ-keto esters, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Mechanistic Considerations: From Six- to Seven-Membered Rings
The generally accepted mechanism for the classical Biginelli reaction proceeds through one of three potential pathways: the iminium, enamine, or Knoevenagel mechanism.[3] The most widely supported pathway involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[4][5] This is followed by the nucleophilic addition of the β-keto ester enolate, and subsequent cyclization and dehydration to yield the DHPM.
When a γ-keto ester is employed, the fundamental steps of the reaction are presumed to be similar, but the final intramolecular cyclization step involves the formation of a seven-membered ring. This process can be sterically and entropically less favorable than the formation of a six-membered ring, often requiring more forcing conditions or highly efficient catalytic systems to achieve good yields.
Diagram 1: Proposed Mechanistic Pathway for the Biginelli-Type Reaction of a Gamma-Keto Ester
Caption: Proposed mechanism for the formation of a 1,3-diazepan-4-one.
Catalytic Systems for the Biginelli Reaction of Gamma-Keto Esters
The choice of catalyst is paramount for driving the efficient cyclocondensation of γ-keto esters. Both Brønsted and Lewis acids have been extensively used in the classical Biginelli reaction and serve as the primary candidates for this modified transformation.
Brønsted Acid Catalysis
Brønsted acids, such as HCl, H₂SO₄, and p-toluenesulfonic acid (p-TSA), are the traditional catalysts for the Biginelli reaction.[1] They function by protonating the aldehyde and the urea, thereby activating them towards nucleophilic attack. For the less reactive γ-keto ester substrates, stronger Brønsted acids or innovative acidic media may be required.
A particularly promising approach involves the use of deep eutectic solvents (DES) . A mixture of L-(+)-tartaric acid and N,N-dimethylurea, for instance, can act as both the solvent and the catalyst, providing an acidic environment that promotes the reaction under solvent-free conditions. This method has been successfully applied to the synthesis of 5-unsubstituted dihydropyrimidinones from β,γ-unsaturated ketoesters, and represents a highly promising starting point for reactions with saturated γ-keto esters.[3]
Lewis Acid Catalysis
Lewis acids, such as BF₃·OEt₂, ZnCl₂, InCl₃, and lanthanide triflates (e.g., Yb(OTf)₃), have emerged as powerful catalysts for the Biginelli reaction, often providing higher yields and shorter reaction times compared to Brønsted acids.[2][4] They activate the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic. For the cyclocondensation of γ-keto esters, Lewis acids can play a crucial role in promoting the key C-C and C-N bond-forming steps. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) are examples of Lewis acids that have been effectively used in Biginelli-type reactions.[4]
Heterogeneous Catalysis
The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. Various heterogeneous catalysts, including acidic resins (e.g., Amberlyst-15), clays, and supported metal oxides, have been developed for the Biginelli reaction. While specific applications to γ-keto esters are not yet widely reported, these systems represent a fertile ground for future research and process development.
Table 1: Overview of Potential Catalytic Systems
| Catalyst Type | Examples | Mode of Action | Potential Advantages |
| Brønsted Acids | HCl, p-TSA, L-(+)-Tartaric Acid/N,N-dimethylurea (DES) | Protonation of aldehyde and urea | Readily available, well-understood mechanism |
| Lewis Acids | BF₃·OEt₂, ZnCl₂, Yb(OTf)₃, CeCl₃·7H₂O | Coordination to aldehyde carbonyl | High efficiency, mild reaction conditions |
| Heterogeneous | Amberlyst-15, Acidic Clays | Solid acid catalysis | Easy separation, reusability, green chemistry |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of diazepanone derivatives from γ-keto esters. Protocol 1 is an adaptation of a validated procedure for β,γ-unsaturated ketoesters, offering a robust starting point for optimization with saturated γ-keto esters. Protocol 2 describes a more classical Lewis acid-catalyzed approach.
Protocol 1: Deep Eutectic Solvent (DES) Mediated Synthesis
This protocol is adapted from the synthesis of 5-unsubstituted dihydropyrimidinone-4-carboxylates and is a prime candidate for adaptation to saturated γ-keto esters.[3]
Materials:
-
γ-Keto ester (e.g., Ethyl levulinate)
-
Aldehyde (e.g., Benzaldehyde)
-
Urea
-
L-(+)-Tartaric acid
-
N,N-Dimethylurea
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Deep Eutectic Solvent:
-
In a clean, dry round-bottom flask, combine L-(+)-tartaric acid and N,N-dimethylurea in a 1:2 molar ratio.
-
Heat the mixture in an oil bath at 80-90 °C with stirring until a clear, homogeneous liquid is formed.
-
-
Reaction Setup:
-
To the pre-formed deep eutectic solvent, add the aldehyde (1.0 mmol), the γ-keto ester (1.0 mmol), and urea (1.5 mmol).
-
Stir the reaction mixture vigorously at 80-90 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add 10 mL of deionized water to the flask and stir until the solid product precipitates.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 5 mL).
-
Recrystallize the crude product from ethanol to obtain the pure 1,3-diazepan-4-one derivative.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
-
Diagram 2: Experimental Workflow for DES-Mediated Synthesis
Caption: Workflow for the synthesis of 1,3-diazepan-4-ones using a DES.
Protocol 2: Lewis Acid-Catalyzed Synthesis in Solution
This protocol is a generalized procedure based on established Lewis acid-catalyzed Biginelli reactions and can be optimized for specific γ-keto ester substrates.[4]
Materials:
-
γ-Keto ester (e.g., Ethyl levulinate)
-
Aldehyde (e.g., Benzaldehyde)
-
Urea or Thiourea
-
Lewis Acid Catalyst (e.g., CeCl₃·7H₂O, 10-25 mol%)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (1.0 mmol), γ-keto ester (1.0 mmol), and urea (1.5 mmol) in the chosen solvent (10 mL).
-
Add the Lewis acid catalyst (e.g., CeCl₃·7H₂O, 0.1-0.25 mmol).
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure of the purified 1,3-diazepan-4-one derivative using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Conclusion and Future Outlook
The adaptation of the Biginelli reaction to incorporate γ-keto esters is a promising strategy for the synthesis of novel seven-membered heterocyclic compounds. While the field is still developing, the catalytic principles established for the classical Biginelli reaction provide a strong foundation for further exploration. The protocols outlined in this guide, particularly the use of deep eutectic solvents and established Lewis acids, offer robust starting points for researchers.
Future work in this area will likely focus on the development of more efficient and selective catalysts, including asymmetric catalysts for the enantioselective synthesis of chiral diazepanones. The exploration of a wider range of γ-keto esters and aldehyde substrates will further expand the scope and utility of this valuable transformation. As our understanding of the mechanism and catalytic requirements for this reaction grows, so too will its impact on the fields of organic synthesis and drug discovery.
References
-
Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Ber. Dtsch. Chem. Ges.1891 , 24, 1317–1319. [Link]
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Gunturu, S.; et al. Synthesis of 5-unsubstituted dihydropyrimidinone-4-carboxylates from deep eutectic mixtures. Beilstein J. Org. Chem.2022 , 18, 331-337. [Link]
-
Salehi, H.; et al. Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. Bioorg. Med. Chem. Lett.2016 , 26, 5473-5478. [Link]
-
Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993 , 49, 6937-6963. [Link]
-
Shaabani, A.; et al. Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst. Sci. Rep.2025 , 15, 2179. [Link]
-
Mali, S. N.; et al. Catalysts and conditions for Biginelli reaction. Green Chem. Lett. Rev.2021 , 14, 1-22. [Link]
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- 5. Brønsted Acid-Catalyzed Intramolecular Tandem Double Cyclization of γ-Hydroxy Acetylenic Ketones with Alkynes into Naphtho[1,2- b]furan-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of Chiral β-Hydroxy Esters via Reduction of Ethyl 5,5-dimethyl-4-oxohexanoate
Introduction: The Significance of Chiral β-Hydroxy Esters
Chiral β-hydroxy esters are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2][3] Their stereochemistry is often critical for the desired biological activity, making their enantioselective synthesis a key focus in modern organic chemistry and drug development.[4] Ethyl 5,5-dimethyl-4-oxohexanoate is a prochiral β-keto ester that can be transformed into valuable chiral intermediates, particularly for the synthesis of statin side chains, which are essential components of cholesterol-lowering drugs.[5][6][7][8] This document provides a detailed guide to the asymmetric reduction of this compound, focusing on methodologies that offer high enantioselectivity and practical applicability for researchers in synthetic chemistry and drug discovery.
Strategic Approach to Asymmetric Reduction
The conversion of the prochiral ketone in this compound to a chiral alcohol can be achieved through several powerful asymmetric synthesis strategies. This guide will focus on two of the most robust and widely adopted methods:
-
Catalytic Asymmetric Reduction using Chiral Oxazaborolidines (Corey-Itsuno-Shibata Reduction): This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[9][10][11][12]
-
Biocatalytic Reduction using Ketoreductases (KREDs) or Whole-Cell Systems: Offering exceptional selectivity and operating under mild, environmentally benign conditions, biocatalysis is an increasingly attractive approach for industrial-scale synthesis.[2][13]
Method 1: Corey-Itsuno-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[9][11] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a borane source.[14][15][16]
Mechanism of a CBS Reduction
The enantioselectivity of the CBS reduction is achieved through a well-defined, six-membered transition state.[12][17] The key steps are as follows:
-
Catalyst-Borane Complex Formation: The borane source (e.g., BH₃•THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[12][17]
-
Ketone Coordination: The prochiral ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric hindrance, with the larger substituent pointing away from the chiral scaffold of the catalyst.[9]
-
Stereoselective Hydride Transfer: A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.[17] This intramolecular transfer occurs on a specific face of the ketone, dictated by the chirality of the catalyst.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after an acidic workup, the chiral alcohol is liberated. The oxazaborolidine catalyst is regenerated and can participate in another catalytic cycle.
Caption: Mechanism of the Corey-Itsuno-Shibata (CBS) Reduction.
Experimental Protocol: CBS Reduction of this compound
This protocol is adapted from established procedures for the asymmetric reduction of β-keto esters.[16][18][19]
Materials:
-
This compound
-
(R)- or (S)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine (CBS catalyst) solution (e.g., 1 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH₃•THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the CBS catalyst solution (e.g., 0.1 eq).
-
Solvent Addition: Add anhydrous THF to the flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Borane Addition: Slowly add the BH₃•THF solution (1.0 eq) to the catalyst solution while maintaining the temperature at 0 °C. Stir for 10-15 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral ethyl 5,5-dimethyl-4-hydroxyhexanoate.
-
Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or GC.
Expected Results
| Parameter | Expected Value |
| Chemical Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Stereochemical Outcome | Predictable based on the catalyst chirality |
Method 2: Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols.[2] Ketoreductases (KREDs), often used as isolated enzymes or within whole-cell systems, can reduce ketones with exceptional enantioselectivity.[13]
Workflow for Biocatalytic Reduction
Caption: General workflow for developing a biocatalytic reduction process.
Experimental Protocol: Whole-Cell Bioreduction of this compound
This protocol is a general guideline and should be optimized based on the specific microorganism or enzyme used. Baker's yeast (Saccharomyces cerevisiae) is a common and readily available choice for such reductions.
Materials:
-
This compound
-
Baker's yeast (Saccharomyces cerevisiae)
-
Glucose (or sucrose)
-
Phosphate buffer (e.g., pH 7.0)
-
Ethyl acetate
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and a temperature-controlled shaker
Procedure:
-
Yeast Culture Preparation: In a suitable flask, dissolve glucose (e.g., 20 g/L) in phosphate buffer. Add baker's yeast (e.g., 50 g/L) and incubate in a shaker at 30 °C for 1 hour to activate the yeast.
-
Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., ethanol or DMSO) if necessary, and add it to the yeast culture. The final substrate concentration should typically be in the range of 1-10 g/L.
-
Bioreduction: Continue to incubate the reaction mixture in the shaker at 30 °C. Monitor the reaction progress by GC or HPLC by taking aliquots at regular intervals. The reaction time can vary from 24 to 72 hours.
-
Workup: Once the reaction has reached completion (or equilibrium), centrifuge the mixture to pellet the yeast cells.
-
Extraction: Decant the supernatant and saturate it with NaCl. Extract the aqueous layer with ethyl acetate (3x).
-
Cell Lysis and Extraction (Optional but Recommended): Resuspend the yeast pellet in water, and subject it to cell lysis (e.g., sonication or addition of a solvent like acetone). Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate. Combine this organic phase with the previous extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess as described in the CBS protocol.
Expected Results
| Parameter | Expected Value |
| Chemical Yield | 40-80% (highly dependent on optimization) |
| Enantiomeric Excess (ee) | >99% in many cases |
| Key Advantage | Environmentally friendly, mild conditions |
Conclusion
Both the Corey-Itsuno-Shibata reduction and biocatalytic methods provide effective and highly enantioselective pathways for the synthesis of chiral ethyl 5,5-dimethyl-4-hydroxyhexanoate from its corresponding β-keto ester. The choice of method will depend on the specific requirements of the research, including scale, cost, and environmental considerations. The CBS reduction offers a rapid and predictable chemical synthesis route, while biocatalysis presents a green and often highly selective alternative, particularly for larger-scale applications. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals to successfully implement these powerful asymmetric synthesis techniques.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]
-
Holtmann, D., & Mang, H. (2017). Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin. Journal of Biotechnology, 258, 129-135. [Link]
-
NRO-Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Li, T., Liu, Y., Wang, F., & Zong, M. (2010). Stereoselective Introduction of Two Chiral Centers by a Single Diketoreductase: An Efficient Biocatalytic Route for the Synthesis of Statin Side Chains. Amino Acids, 39(1), 305-308. [Link]
-
Saha, S., & Roy, B. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Current Organic Synthesis, 20(1). [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Izawa, K. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]
-
Singh, V. K. (1992). Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetals. Journal of the Chemical Society, Perkin Transactions 1, (23), 3165-3166. [Link]
-
Riva, S., et al. (2012). Aldolase-catalysed synthesis of chiral building blocks for statins. Catalysis Science & Technology, 2(7), 1375-1388. [Link]
-
Serra, S., & Riva, S. (2020). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Catalysts, 10(11), 1272. [Link]
-
Genêt, J. P., et al. (1995). Practical Asymmetric Hydrogenation of β-Keto Esters at Atmospheric Pressure using Chiral Ru (II) Catalysts. Tetrahedron Letters, 36(28), 4801-4804. [Link]
-
Faber, K., & Kroutil, W. (2005). Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. Angewandte Chemie International Edition, 44(3), 362-365. [Link]
-
Zhang, W., et al. (2016). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances, 6(96), 93679-93682. [Link]
-
Loderer, C., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 101(12), 4933-4947. [Link]
-
Zhang, X., & Zhang, W. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Organic Process Research & Development. [Link]
-
Kumar, A., & Singh, R. (2023). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances, 13(18), 12051-12071. [Link]
-
Momiyama, N. (2019). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Chemical and Pharmaceutical Bulletin, 67(7), 643-652. [Link]
-
Li, Y., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
-
Wang, Y., et al. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4306. [Link]
-
Singh, V., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 14(12), 1296. [Link]
-
Pomeisl, M., et al. (2021). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis, 11(15), 9879-9884. [Link]
-
Groza, M., et al. (2011). Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate with Whole-Cell Biocatalysts. ChemInform, 42(18). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Alcohols [sigmaaldrich.com]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains / Angewandte Chemie International Edition, 2004 [sci-hub.box]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]
- 15. insuf.org [insuf.org]
- 16. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetals - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate
Welcome to the technical support center for the synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate (commonly known as ethyl pivaloylacetate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and ensure the purity of your final product.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of side reactions. Here’s a breakdown of potential causes and their remedies:
-
Incomplete Deprotonation of the Starting Material: The formation of the enolate from your starting material (e.g., diethyl malonate or ethyl acetoacetate) is a critical step. If the base is not strong enough or used in insufficient quantity, the initial deprotonation will be incomplete, leading to a lower concentration of the nucleophile and thus a reduced yield.
-
Solution: Ensure you are using a sufficiently strong and fresh base, such as sodium ethoxide or sodium hydride. It is crucial to use at least a stoichiometric equivalent of the base. For syntheses starting from ethyl acetoacetate, a common side reaction is self-condensation. Using a stronger base like sodium hydride can favor the desired acylation.
-
-
Presence of Moisture: Enolates are highly sensitive to moisture. Any water present in your reagents or glassware will quench the enolate, reducing the amount available to react with the pivaloyl chloride.
-
Solution: All glassware should be thoroughly flame-dried or oven-dried before use. Solvents must be anhydrous. It is also recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Suboptimal Reaction Temperature: The temperature at which the acylation is performed can significantly impact the reaction rate and the prevalence of side reactions.
-
Solution: The addition of pivaloyl chloride is typically carried out at a reduced temperature (e.g., 0-10 °C) to control the exothermic reaction and minimize side reactions. After the addition, the reaction mixture is often allowed to warm to room temperature or gently heated (e.g., to 50 °C) to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
-
Side Reaction: O-acylation: A common side reaction is the acylation of the enolate at the oxygen atom instead of the carbon atom, leading to the formation of an enol ester. While C-acylation is generally favored thermodynamically, O-acylation can be a kinetically favored competing pathway.
-
Solution: The choice of solvent and counter-ion can influence the C/O-acylation ratio. The use of magnesium chloride in conjunction with a tertiary amine base like pyridine has been shown to promote C-acylation.[2][3][4] The magnesium ion is believed to chelate with the β-keto ester, favoring C-acylation.
-
Question 2: I'm observing an unexpected byproduct in my crude NMR. What could it be and how do I prevent its formation?
Answer: The presence of byproducts can complicate purification and reduce your overall yield. Here are some common culprits and how to address them:
-
Unreacted Starting Materials: If you see signals corresponding to your starting ethyl acetoacetate or diethyl malonate, it indicates an incomplete reaction.
-
Prevention: Ensure a slight excess of the acylating agent (pivaloyl chloride) is used. Also, verify the activity of your base and the anhydrous nature of your reaction conditions as discussed in the previous point.
-
-
Self-Condensation Product of Ethyl Acetoacetate: If you are using ethyl acetoacetate as the starting material, it can undergo self-condensation (a Claisen condensation) to form ethyl 3-oxobutanoate dimer.
-
Prevention: This can be minimized by slowly adding the ethyl acetoacetate to the base at a low temperature to ensure complete enolate formation before the addition of pivaloyl chloride.
-
-
Hydrolysis and Decarboxylation Product: The β-keto ester product can be susceptible to hydrolysis back to the β-keto acid, which can then readily decarboxylate upon heating to yield a ketone. This is more likely to occur during the workup.
-
Prevention: During the aqueous workup, use cold, dilute acid for neutralization and avoid prolonged exposure to acidic or basic conditions. Minimize heating during solvent removal and purification.
-
Question 3: The purification of my product by distillation is proving difficult. Are there alternative methods or tips to improve the process?
Answer: Purifying this compound can be challenging due to its relatively high boiling point and potential for decomposition at elevated temperatures.
-
Vacuum Distillation: This is the most common method for purifying the product. Ensure you are using a good vacuum source to lower the boiling point and minimize thermal decomposition. A typical boiling point is 88-90 °C at 10 mmHg.[5]
-
Tip: Use a short-path distillation apparatus to minimize the distance the vapor has to travel, which can improve efficiency and reduce loss.
-
-
Column Chromatography: If distillation is not providing the desired purity, silica gel column chromatography can be an effective alternative.
-
Solvent System: A non-polar/polar solvent system such as hexane/ethyl acetate is typically effective. The optimal ratio should be determined by TLC analysis of your crude product.
-
-
Aqueous Workup: A thorough aqueous workup is crucial before purification. Washing the organic layer with a dilute sodium bicarbonate solution will remove any unreacted acid chloride and acidic byproducts. A subsequent wash with brine will help to remove water from the organic layer.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The most common synthesis route is a variation of the Claisen condensation, specifically the acylation of a pre-formed enolate. The process involves the deprotonation of an active methylene compound, such as diethyl malonate or ethyl acetoacetate, with a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of pivaloyl chloride in a nucleophilic acyl substitution reaction to form the desired β-keto ester.[5]
Q2: What is the role of magnesium chloride in some reported procedures?
A2: Magnesium chloride can be used as a Lewis acid catalyst in conjunction with a weaker base like pyridine.[2][3][4] It is believed to form a chelate with the starting β-keto ester, which increases the acidity of the α-protons, allowing for deprotonation by a milder base. This chelation also helps to favor C-acylation over the competing O-acylation side reaction, leading to a higher yield of the desired product.
Q3: Can I use a different base other than sodium ethoxide or sodium hydride?
A3: While sodium ethoxide and sodium hydride are the most commonly used bases due to their strength and commercial availability, other strong bases can be employed. However, it is important to consider the compatibility of the base with the ester functionality. For example, using a base with a different alkoxide than the ester (e.g., sodium methoxide with an ethyl ester) can lead to transesterification as a side reaction.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic techniques is recommended for product characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of this compound. You should expect to see characteristic signals for the ethyl ester group, the methylene protons adjacent to the carbonyls, and the singlet for the nine protons of the tert-butyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands corresponding to the two carbonyl groups (the ketone and the ester) typically in the range of 1710-1750 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the purity of your product and confirming its molecular weight.
III. Optimized Experimental Protocols
Below are two detailed, step-by-step protocols for the synthesis of this compound, with the first being a more traditional approach and the second utilizing a magnesium chloride catalyst system.
Protocol 1: Synthesis via Acylation of Diethyl Malonate
This protocol involves the acylation of diethyl malonate followed by a de-ethoxycarbonylation step.
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere, carefully add 9.7 g (0.42 mol) of sodium metal to 150 mL of absolute ethanol. The reaction is exothermic. Stir until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add a solution of 64 g (0.4 mol) of diethyl malonate in 350 mL of anhydrous xylene.
-
Ethanol Removal: Remove the ethanol by distillation.
-
Acylation: Cool the resulting slurry to 50 °C and add 53 g (0.44 mol) of pivaloyl chloride dropwise over one hour with vigorous stirring.
-
Reaction Completion: Stir the mixture for an additional hour at 50 °C.
-
Workup and De-ethoxycarbonylation: Filter the cooled mixture to remove the sodium chloride precipitate. Add the filtrate to a fresh solution of sodium ethoxide (prepared from 9.3 g of sodium in 250 mL of absolute ethanol, with the ethanol subsequently removed by evaporation). Stir the mixture at 50 °C for 90 minutes.
-
Isolation and Purification: Acidify the reaction mixture with dilute hydrochloric acid. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation (boiling point 88-90 °C at 10 mmHg) to yield this compound.[1]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium | 22.99 | 9.7 g + 9.3 g | 0.42 + 0.40 |
| Ethanol | 46.07 | 150 mL + 250 mL | - |
| Diethyl malonate | 160.17 | 64 g | 0.4 |
| Pivaloyl chloride | 120.58 | 53 g | 0.44 |
| Xylene | 106.16 | 350 mL | - |
Protocol 2: Magnesium Chloride Catalyzed Synthesis
This method offers a milder alternative using a weaker base.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 13.0 g (0.1 mol) of ethyl acetoacetate and 9.5 g (0.1 mol) of anhydrous magnesium chloride in 200 mL of anhydrous toluene.
-
Base Addition: Cool the suspension to 0 °C in an ice bath and add 15.8 g (0.2 mol) of anhydrous pyridine dropwise.
-
Acylation: With continued stirring at 0 °C, add 12.1 g (0.1 mol) of pivaloyl chloride dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 6-8 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 13.0 g | 0.1 |
| Magnesium chloride | 95.21 | 9.5 g | 0.1 |
| Pyridine | 79.10 | 15.8 g | 0.2 |
| Pivaloyl chloride | 120.58 | 12.1 g | 0.1 |
| Toluene | 92.14 | 200 mL | - |
IV. Visualizing the Synthesis and Troubleshooting
To further aid in your understanding, the following diagrams illustrate the key reaction mechanism and a logical workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for low yield.
V. References
-
BenchChem. (2025). A Comparative Performance Analysis of Ethyl Pivaloylacetate and Alternative Synthons.
-
PrepChem. (n.d.). Synthesis of ethyl pivaloylacetate. [Link]
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. The Journal of Organic Chemistry, 50(15), 2622–2624. [Link]
-
Royal Society of Chemistry. (2011). Supporting Information for an article. [Link]
-
CAS号查询. (n.d.). Magnesium chloride catalysed acylation reaction. [Link]
-
Scribd. (n.d.). Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. [Link]
-
ACS Publications. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. [Link]
Sources
Technical Support Center: Purification of Ethyl 5,5-dimethyl-4-oxohexanoate by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of Ethyl 5,5-dimethyl-4-oxohexanoate. As a β-keto ester, this compound presents unique challenges during silica gel column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the integrity and purity of the final product.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound. The underlying causes are explained, and actionable solutions are provided.
Issue 1: The compound appears to be degrading on the column, as evidenced by multiple spots on TLC analysis of the collected fractions.
Cause: β-keto esters can be sensitive to the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can catalyze hydrolysis of the ester or promote other side reactions.[1] Additionally, the inherent keto-enol tautomerism of the compound can sometimes be misinterpreted as degradation on a TLC plate.[1]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar amine, such as triethylamine (TEA). A typical approach is to use 0.1-1% TEA in the mobile phase.[1]
-
Use an Alternative Stationary Phase: If the compound is highly acid-sensitive, consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil®.[1][2]
-
Confirm Degradation with 2D TLC: To differentiate between degradation and tautomerism, perform a two-dimensional TLC. Spot the compound on one corner of a square TLC plate, run it in the chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. A single spot on the diagonal indicates a stable compound, while off-diagonal spots confirm degradation.[1]
Issue 2: Poor separation is observed, with broad or tailing peaks for the desired product.
Cause: Peak broadening or tailing for β-keto esters is often a result of keto-enol tautomerism. The presence of two rapidly interconverting isomers on the column leads to a broadened elution band.[1][3] Tailing can also be caused by strong interactions between the polar functional groups of the compound and the active sites on the silica gel.
Solutions:
-
Optimize the Solvent System: A well-chosen solvent system can significantly improve peak shape. Experiment with different solvent mixtures to find a system that provides a good balance of solubility and interaction with the stationary phase. Sometimes, replacing a solvent with another of similar strength but different selectivity (e.g., substituting ethyl acetate with acetone) can improve peak shape.[4]
-
Modify the Mobile Phase: Adding a small amount of a more polar solvent, like methanol, to the mobile phase can sometimes sharpen peaks by competing with the analyte for active sites on the silica. However, use methanol sparingly (typically <5%), as it can dissolve the silica gel at higher concentrations.[2][5]
-
Dry Loading: Adsorbing the crude sample onto a small amount of silica gel or Celite® before loading it onto the column can lead to a more uniform application and sharper bands.[6]
Issue 3: The compound is not eluting from the column, even with a high concentration of polar solvent.
Cause: If this compound remains at the origin (Rf = 0) even with highly polar solvent systems like 100% ethyl acetate, it indicates a very strong interaction with the stationary phase.[1]
Solutions:
-
Increase Solvent Polarity: Try a more potent polar solvent mixture, such as 5-10% methanol in dichloromethane.[5]
-
Consider Reversed-Phase Chromatography: For highly polar compounds that are difficult to elute from normal-phase silica, reversed-phase chromatography is a suitable alternative. This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1][2]
-
Verify Compound Stability: As a preliminary check, ensure the compound has not decomposed at the origin by running a quick stability test on a TLC plate.[1]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the purification of this compound on silica gel?
A1: A good starting point for many β-keto esters is a mixture of ethyl acetate and hexanes.[1] Begin by developing a TLC method with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity to achieve an ideal Rf value for the desired compound.[1] An Rf value between 0.2 and 0.4 is typically optimal for good separation on a column.[1]
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended. The choice also depends on the difference in Rf values between your desired compound and the impurities.
Q3: What is the difference between flash chromatography and gravity chromatography, and which one should I use?
A3: Flash chromatography utilizes pressure (from a pump or compressed air) to force the solvent through the column, resulting in a faster and often more efficient separation. Gravity chromatography relies on gravity alone for solvent flow and is a slower process. For most research and development applications, flash chromatography is preferred due to its speed and higher resolution.
Q4: Can I reuse my chromatography column?
A4: It is generally not recommended to reuse silica gel columns for different compounds, as cross-contamination can be a significant issue. However, if you are purifying multiple batches of the same compound and the column performance has not degraded, it may be possible. Always ensure the column is thoroughly flushed with a strong solvent to remove all previously loaded material.
Q5: My purified compound still shows impurities by NMR. What could be the issue?
A5: If NMR analysis reveals impurities after column chromatography, consider the following possibilities:
-
Co-elution: An impurity may have a very similar Rf value to your product, leading to co-elution. In this case, you may need to re-optimize your solvent system or try a different stationary phase.
-
Solvent Impurities: Ensure that the solvents used for both the chromatography and the subsequent workup (e.g., rotary evaporation) are of high purity, as residual solvent impurities can appear in the NMR spectrum.
-
Compound Instability: The compound may have degraded after purification. Ensure proper storage conditions (e.g., cold, inert atmosphere) if the compound is known to be unstable.
Standard Column Chromatography Protocol for this compound
This protocol provides a general guideline. The specific parameters, especially the solvent system, should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by running the initial eluent through it until the silica bed is stable and the eluent runs clear.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]
3. Elution:
-
Begin eluting with the initial, low-polarity solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase according to your pre-determined optimization.
-
Collect fractions in test tubes or vials.
4. Fraction Analysis:
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase (Starting) | 10-20% Ethyl Acetate in Hexanes | A good starting polarity for many β-keto esters.[1] |
| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures. |
| Sample Loading | Dry Loading | Often leads to better resolution and sharper peaks.[6] |
| Detection | TLC with a suitable stain (e.g., KMnO₄) | For visualization of the compound in collected fractions. |
References
- Technical Support Center: Column Chromatography Purification of Keto Esters - Benchchem. (n.d.).
- Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.).
- beta keto esters by HPLC - Chromatography Forum. (2010).
- Six key factors that impact flash chromatography - Biotage. (2023).
- Purification of Organic Compounds by Flash Column Chromatography. (2025).
- Flash Column Chromatography - University of California, Irvine. (n.d.).
Sources
Technical Support Center: NMR Analysis of Ethyl 5,5-dimethyl-4-oxohexanoate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of impurities in Ethyl 5,5-dimethyl-4-oxohexanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise and practical insights needed to confidently interpret your spectral data and ensure the purity of your compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the NMR analysis of your sample. Each answer provides a causal explanation and a clear path toward resolution.
Question 1: I'm seeing a cluster of unexpected sharp singlets in my ¹H NMR spectrum. What are they and how can I confirm their identity?
Answer:
Unexpected sharp singlets in a ¹H NMR spectrum are classic indicators of contamination by common laboratory solvents. These are often introduced during the synthesis workup, purification (e.g., column chromatography), or from the NMR solvent itself if it is not of high purity.[1] Their chemical shifts are highly dependent on the deuterated solvent used for the analysis.
Causality and Identification Strategy:
-
Cross-Reference with Impurity Tables: The first and most crucial step is to compare the chemical shifts (ppm) of the unknown peaks with established tables of common NMR impurities.[2][3][4] For example, in CDCl₃, you might see peaks for acetone (2.17 ppm), ethyl acetate (2.05, 4.12, 1.26 ppm), or hexane (~1.25, ~0.88 ppm).
-
Check the Blank: Run an NMR spectrum of the deuterated solvent from the same bottle you used for your sample. This will immediately confirm if the solvent itself is the source of contamination.
-
Utilize ¹³C and DEPT Spectra: A standard ¹³C NMR spectrum, along with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, can definitively confirm the identity. For instance, the methyl carbon of acetone will appear around 30 ppm in the ¹³C spectrum and will be a positive peak in a DEPT-135 experiment, confirming it as a CH₃ group.[5] Quaternary carbons, like the carbonyl in acetone, will be absent in DEPT spectra.[6]
Recommended Action: If a residual solvent is confirmed, and its presence is detrimental to downstream applications, repurification of your compound is necessary. Consider a final drying step under high vacuum to remove volatile solvents.
Question 2: My ¹H NMR spectrum shows broad peaks and poor resolution. What is causing this and how can I fix it?
Answer:
Broad peaks and poor resolution in an NMR spectrum can stem from several sample preparation issues or the presence of specific types of impurities.[7]
Common Causes and Solutions:
-
Incomplete Dissolution: If your sample is not fully dissolved, the solution will be inhomogeneous, leading to difficulties in shimming the magnetic field and resulting in broad spectral lines.[8]
-
Solution: Ensure your sample is completely dissolved before analysis. If necessary, gently warm the sample or choose a different deuterated solvent with better solvating properties. Filtering the solution through a pipette with a cotton wool plug into the NMR tube can remove any particulate matter.[9][10]
-
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity and molecular aggregation, causing peak broadening.[9]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions (e.g., from residual catalysts or glassware) can cause severe line broadening.[7]
-
Solution: If paramagnetic contamination is suspected, you can try passing your sample solution through a small plug of silica or celite. In some cases, adding a chelating agent like EDTA can sequester the metal ions, though this will add new signals to your spectrum.
-
Question 3: I have a small peak with a triplet/quartet pattern that doesn't match my target molecule. Could this be a reaction byproduct?
Answer:
Yes, a triplet and quartet pattern is the hallmark of an ethyl group, but its chemical shift can tell you if it's from an impurity. If the shifts do not correspond to the ethyl ester of your target molecule, it is likely from an ethanol-related impurity.
Plausible Impurities and Identification Workflow:
-
Residual Ethanol: If ethanol was used as a reaction solvent or for recrystallization, it may remain in the sample. In CDCl₃, ethanol typically shows a quartet around 3.7 ppm and a triplet around 1.2 ppm.
-
Unreacted Starting Material (e.g., Ethyl Acrylate): If your synthesis involved a Michael addition with ethyl acrylate, residual starting material could be present. Ethyl acrylate has characteristic vinylic proton signals between ~5.8 and ~6.4 ppm, in addition to the ethyl ester signals.
-
Hydrolysis Product: If your sample was exposed to water, the ethyl ester could hydrolyze to form 5,5-dimethyl-4-oxohexanoic acid and ethanol. The presence of the free acid would be indicated by a very broad singlet far downfield (>10 ppm) for the carboxylic acid proton.
Confirmation with 2D NMR:
For definitive structural confirmation, 2D NMR techniques are invaluable.[11]
-
COSY (COrrelation SpectroscopY): This experiment will show a cross-peak between the triplet and quartet of the unknown ethyl group, confirming they are coupled to each other.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations. For example, the quartet protons of an ethanol impurity would show no correlation to the carbonyl carbon of your target molecule, whereas the methylene protons of the desired ethyl ester would.[13][14]
Below is a workflow diagram for a systematic approach to impurity identification.
Caption: Workflow for NMR-based impurity identification.
Frequently Asked Questions (FAQs)
Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Answer:
Understanding the baseline spectrum of your pure compound is the first step in identifying what shouldn't be there. The table below summarizes the predicted chemical shifts for this compound. Note that exact values can vary slightly based on the solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Structure Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 Phase |
| a | -C(CH₃ )₃ | ~1.15 (s, 9H) | ~26.5 | Positive (CH₃) |
| b | -C (CH₃)₃ | - | ~44.0 | Absent (C) |
| c | -C =O-C(CH₃)₃ | - | ~212.0 | Absent (C) |
| d | -C=O-CH₂ - | ~2.75 (t, 2H) | ~35.0 | Negative (CH₂) |
| e | -CH₂-CH₂ -C=O | ~2.55 (t, 2H) | ~28.0 | Negative (CH₂) |
| f | -C =O-O- | - | ~173.0 | Absent (C) |
| g | -O-CH₂ -CH₃ | ~4.12 (q, 2H) | ~60.5 | Negative (CH₂) |
| h | -O-CH₂-CH₃ | ~1.25 (t, 3H) | ~14.2 | Positive (CH₃) |
s = singlet, t = triplet, q = quartet
Question 2: What are the most common impurities I should look for, and what are their chemical structures?
Answer:
Impurities typically arise from starting materials, side-products, or solvents used in the synthesis and purification process. Nuclear Magnetic Resonance is a powerful tool for identifying and characterizing these impurities.[15][16]
Caption: Target molecule and common potential impurities.
Table 2: NMR Data for Common Potential Impurities (in CDCl₃)
| Impurity Name | Structure Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pinacolone | -C(CH₃ )₃ | ~1.18 (s) | ~27.0 |
| CH₃ -C=O- | ~2.15 (s) | ~32.0 | |
| Ethyl Acrylate | =CH-CH₂ - | ~5.85 (dd) | - |
| =CH₂ | ~6.15 (dd), ~6.40 (dd) | ~128.5, ~130.5 | |
| -O-CH₂ -CH₃ | ~4.20 (q) | ~60.5 | |
| -O-CH₂-CH₃ | ~1.30 (t) | ~14.2 | |
| Ethanol | -CH₂ -OH | ~3.70 (q) | ~58.0 |
| -CH₃ | ~1.25 (t) | ~18.5 | |
| Ethyl Acetate | CH₃ -C=O- | ~2.05 (s) | ~21.0 |
| -O-CH₂ -CH₃ | ~4.12 (q) | ~60.5 | |
| -O-CH₂-CH₃ | ~1.26 (t) | ~14.2 |
Note: Chemical shifts for exchangeable protons (e.g., -OH in ethanol) can vary significantly with concentration and temperature.[1]
Question 3: What is the best practice for preparing an NMR sample for impurity detection?
Answer:
Proper sample preparation is critical for acquiring high-quality NMR spectra, which is essential for detecting and identifying low-level impurities.[7][17] A well-prepared sample ensures good magnetic field homogeneity (shimming) and optimal signal-to-noise.
Experimental Protocol: NMR Sample Preparation
-
Select a High-Quality NMR Tube: Use a clean, unscratched, high-quality 5 mm NMR tube. Scratches or defects can interfere with shimming.[8]
-
Determine Sample Mass: Weigh approximately 5-10 mg of your this compound sample for ¹H NMR. If you also need a sensitive ¹³C spectrum, aim for 20-30 mg.[9] Record the exact mass if you plan to perform quantitative analysis (qNMR).
-
Choose an Appropriate Solvent: Select a high-purity deuterated solvent that fully dissolves your compound and has minimal overlapping signals with your analyte. CDCl₃ is a common first choice for non-polar to moderately polar organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing your sample. This volume should result in a sample height of 40-50 mm in the tube, which is optimal for modern spectrometers.[18]
-
Ensure Homogeneity: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any solid particles.
-
Filter and Transfer: Using a glass Pasteur pipette with a small plug of cotton or glass wool at the neck, carefully transfer the solution into the NMR tube. This step removes any particulate matter that could degrade spectral quality.[10]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.
By following these steps, you can minimize common issues like poor shimming and broad lineshapes, thereby increasing your ability to detect and accurately identify trace impurities in your sample.[15]
References
-
Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
-
Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]
-
European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]
-
Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Gil, R. R., & Gamenara, D. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital. Available at: [Link]
-
Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]
-
JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Available at: [Link]
-
Lab Manager. (2024). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
ScienceOpen. Supporting Information. Available at: [Link]
-
McMurry, J. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. NC State University Libraries. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
Regis Technologies, Inc. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. YouTube. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Available at: [Link]
-
San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D NMR. Available at: [Link]
-
Scribd. Advanced 2D NMR Techniques Guide. Available at: [Link]
-
Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 6. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 15. veeprho.com [veeprho.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 18. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Technical Support Center: Synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate
Welcome to the technical support resource for the synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this γ-keto ester synthesis. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
The most common and efficient laboratory-scale synthesis of this compound involves the Michael addition of ethyl acetoacetate to mesityl oxide, followed by saponification and decarboxylation. This guide will focus on troubleshooting this specific pathway.
Question 1: My reaction has stalled, or the yield is significantly lower than expected. Analysis shows a large amount of unreacted starting materials (ethyl acetoacetate and mesityl oxide). What is the likely cause?
Answer: This is a classic symptom of the reversibility of the Michael addition, a phenomenon known as the Retro-Michael reaction [1]. The conjugate addition of the ethyl acetoacetate enolate to mesityl oxide is an equilibrium process[1]. If the reaction conditions do not sufficiently favor the forward reaction, the adduct can collapse back into the starting materials.
Causality & Troubleshooting:
-
Insufficient Thermodynamic Driving Force: The initial Michael adduct is not significantly more stable than the reactants. The overall reaction is typically driven forward by a subsequent, irreversible step. In this synthesis, that step is the saponification and decarboxylation of the β-keto ester moiety.
-
Base Strength and Stoichiometry: While a base is necessary to generate the nucleophilic enolate from ethyl acetoacetate, using only a catalytic amount might not be sufficient to shift the equilibrium towards the product. The best Michael reactions often involve particularly stable enolates, such as those from 1,3-dicarbonyl compounds[2].
-
Temperature Control: Higher temperatures can favor the retro-Michael reaction, as the reverse reaction often has a higher activation energy and is entropically favored.
Recommended Actions:
-
Ensure a subsequent trapping step: The most effective strategy is to proceed directly to the saponification and decarboxylation step after the Michael addition appears complete by TLC. The hydrolysis of the ester and subsequent loss of CO₂ is irreversible and will pull the entire equilibrium towards the final product.
-
Optimize Base and Temperature: Use a stoichiometric amount of a suitable base (e.g., sodium ethoxide in ethanol) to ensure complete enolate formation. Conduct the initial Michael addition at room temperature or with gentle heating (40-50°C), monitoring carefully to avoid favoring the reverse reaction.
Question 2: I've isolated a byproduct with a mass corresponding to the addition of ethyl acetoacetate to mesityl oxide, but its spectroscopic data (¹H and ¹³C NMR) suggests the presence of a hydroxyl group and retention of the double bond. What is this side product?
Answer: You have likely formed the 1,2-addition product instead of the desired 1,4-conjugate addition product. In this side reaction, the ethyl acetoacetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of mesityl oxide, rather than the β-carbon of the α,β-unsaturated system[2]. This results in the formation of a tertiary alcohol after workup.
Causality & Troubleshooting:
-
Hard vs. Soft Nucleophiles: The enolate of ethyl acetoacetate is a relatively "soft" nucleophile, which generally favors the "soft" electrophilic β-carbon (1,4-addition). However, reaction conditions can alter this behavior.
-
Reaction Conditions: The use of highly reactive, "hard" counter-ions (like Li⁺) or very low temperatures can sometimes favor 1,2-addition.
-
Steric Hindrance: While less of a factor here, significant steric hindrance around the β-carbon of the Michael acceptor can sometimes encourage attack at the less-hindered carbonyl carbon.
Recommended Actions:
-
Choice of Base/Solvent: Employ sodium ethoxide in ethanol. The sodium counter-ion is less coordinating than lithium, and the protic solvent helps to stabilize the intermediates, favoring the thermodynamically more stable 1,4-adduct.
-
Temperature Control: Avoid cryogenic temperatures, which can sometimes trap the kinetically favored 1,2-adduct. Running the reaction at or slightly above room temperature typically provides the best selectivity for conjugate addition.
Question 3: During the alkylation of a malonate ester (as an alternative synthesis), I'm observing a significant amount of a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
Answer: Di-alkylation is a common side reaction in malonic ester synthesis. It occurs because the mono-alkylated product still possesses an acidic proton on the α-carbon, which can be deprotonated by any excess base present to form a new enolate. This new enolate can then react with another molecule of the alkylating agent[3].
Causality & Troubleshooting:
-
Stoichiometry: The primary cause is an excess of base or alkylating agent relative to the malonate.
-
Reaction Rate: If the second alkylation is kinetically competitive with the first, di-alkylation will be more prevalent.
Recommended Actions:
-
Control Stoichiometry: Use precisely one equivalent of base relative to the malonic ester. A slight excess of the malonate can also help suppress the second alkylation[3].
-
Slow Addition: Add the alkylating agent dropwise to the solution of the malonate enolate. This maintains a low concentration of the electrophile, minimizing the chance that a newly formed mono-alkylated product will encounter an alkylating agent before the reaction is complete[3].
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation, thereby improving selectivity for the desired mono-alkylated product[3].
Question 4: My final product is contaminated with a significant amount of the hydrolyzed starting ester (e.g., malonic acid or acetoacetic acid) and the ethyl ester of my final product has been cleaved to the carboxylic acid. What causes this?
Answer: This issue stems from saponification , which is the base-catalyzed hydrolysis of an ester to form a carboxylate salt[4]. This can happen at two stages:
-
During the Michael addition if aqueous base or water is present.
-
During the saponification and decarboxylation step, the desired product (this compound) can also be hydrolyzed under the harsh basic conditions if the reaction is run for too long or at too high a temperature.
Causality & Troubleshooting:
-
Presence of Water: The use of non-anhydrous solvents or reagents introduces water, which can lead to hydrolysis.
-
Excessive Reaction Time/Temperature: The conditions required for saponification and decarboxylation of the intermediate can also hydrolyze the product ester if not carefully controlled.
Recommended Actions:
-
Use Anhydrous Conditions: For the initial Michael addition, ensure all solvents (e.g., ethanol) and glassware are thoroughly dried.
-
Careful Monitoring: During the final saponification/decarboxylation step, monitor the reaction progress closely using TLC. Once the intermediate is consumed, proceed immediately to the acidic workup and neutralization to prevent over-hydrolysis of the final product.
-
Controlled Temperature: Perform the hydrolysis at a controlled temperature (e.g., reflux), avoiding excessive heating.
Troubleshooting Summary Table
| Observed Issue | Probable Cause | Recommended Solution |
| Low yield, recovery of starting materials | Retro-Michael Reaction [1] | Ensure the reaction is driven forward by proceeding to the irreversible saponification/decarboxylation step. Use stoichiometric base. |
| Formation of a hydroxyl-containing byproduct | 1,2-Addition to the carbonyl group | Use sodium ethoxide in ethanol. Avoid cryogenic temperatures; run at or slightly above room temperature. |
| Formation of di-alkylated malonate | Second Alkylation of the mono-alkylated product[3] | Use exactly 1 equivalent of base. Add the alkylating agent slowly. Run the reaction at a lower temperature. |
| Product is the carboxylic acid, not the ethyl ester | Saponification of the product ester[4] | Use anhydrous conditions for the initial step. Carefully monitor the hydrolysis/decarboxylation step and neutralize promptly upon completion. |
| Formation of multiple condensation products | Self-Condensation (Claisen-type)[4] | This is more common in mixed Claisen reactions. For the Michael route, ensure slow addition of the base to the ester to control enolate concentration. |
Recommended Experimental Protocol
This protocol outlines the synthesis of this compound via the Michael addition pathway.
Step 1: Michael Addition
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (e.g., 100 mL).
-
Carefully add sodium metal (1.0 eq) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Cool the resulting sodium ethoxide solution to room temperature.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the solution with stirring. Stir for 30 minutes to ensure complete formation of the enolate.
-
Add mesityl oxide (1.0 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or with gentle heating (50°C) for 1-2 hours. Monitor the disappearance of the starting materials by TLC.
Step 2: Saponification and Decarboxylation
-
Once the Michael addition is complete, add a solution of potassium hydroxide (3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours to effect both saponification of the esters and decarboxylation of the β-keto acid intermediate.
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Carefully acidify the cooled basic solution with dilute hydrochloric acid or sulfuric acid until the pH is ~2-3. Vigorous evolution of CO₂ will be observed.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
To obtain the final ethyl ester, subject the crude acid to Fischer esterification by refluxing in absolute ethanol with a catalytic amount of sulfuric acid.
-
After esterification, perform a standard aqueous workup, dry the organic layer, and purify the final product, this compound, by vacuum distillation.
Mechanistic Pathways Visualization
The following diagram illustrates the desired 1,4-conjugate addition pathway versus the primary undesired side reactions.
Caption: Reaction map for the synthesis of this compound.
References
- Claisen Condensation Mechanism. (n.d.). Google Cloud.
- Preventing di-alkylation in reactions with potassium tert-butyl malonate. (2025). BenchChem.
- Claisen condensation. (n.d.). In Wikipedia.
- Claisen Condensation Explained. (n.d.). Pearson.
- The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts.
- Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry.
- CARBONYL COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College.
- Conjugate Carbonyl Additions - The Michael Reaction. (2024, July 30). Chemistry LibreTexts.
Sources
Biginelli Reaction Technical Support Center: Troubleshooting Low Yields with Sterically Hindered Ketones
Welcome to the Technical Support Center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when working with sterically hindered ketones in this classic multicomponent reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Biginelli reaction and why is it important?
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (or in this context, a related ketone), and urea (or thiourea) under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] These DHPMs are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including acting as calcium channel blockers, antihypertensive agents, and antiviral compounds.[3][4][5]
Q2: Why do sterically hindered ketones often result in low yields in the Biginelli reaction?
Steric hindrance from bulky substituents on the ketone can significantly slow down the reaction rate.[6] The key steps in the reaction mechanism, such as the nucleophilic addition of the ketoester enol to the iminium intermediate, are sensitive to steric bulk around the reacting centers.[1][4] This can lead to incomplete reactions and the formation of side products.
Q3: What are the most common byproducts I should look out for?
A frequent byproduct is the Hantzsch dihydropyridine, which can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from urea decomposition at high temperatures).[7] Other potential side products include Knoevenagel condensation products between the aldehyde and the β-ketoester, and Michael adducts.[6][8]
Troubleshooting Guide for Low Yields with Sterically Hindered Ketones
Low yields in the Biginelli reaction with sterically hindered ketones can be a frustrating issue. This section provides a systematic approach to troubleshooting, focusing on the key experimental parameters that can be optimized.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the Biginelli reaction.
Detailed Troubleshooting Steps
| Issue | Probable Cause(s) | Recommended Solution(s) & Protocol |
| Reaction Stalls / Low Conversion | 1. Insufficient Catalyst Activity: The catalyst may not be potent enough to overcome the steric hindrance. 2. Suboptimal Reaction Conditions: The temperature may be too low or the reaction time too short for the less reactive substrate. | 1. Catalyst Screening: - Rationale: Lewis acids are often more effective than Brønsted acids for sterically demanding substrates.[8] Catalysts like Yb(OTf)₃, InCl₃, FeCl₃, and ZnCl₂ have shown promise.[8][9] - Protocol: In parallel reactions, screen a panel of Lewis acid catalysts (e.g., Yb(OTf)₃, InCl₃, FeCl₃) at varying loadings (5-20 mol%). Monitor the reaction progress by Thin Layer Chromatography (TLC).[6] 2. Condition Optimization: - Rationale: Reactions with sterically hindered ketones often require more forcing conditions.[6] - Protocol: Incrementally increase the reaction temperature (e.g., from refluxing ethanol to refluxing toluene) and extend the reaction time. Monitor by TLC to find the optimal balance that promotes product formation without significant byproduct accumulation.[7] |
| Significant Byproduct Formation | 1. Hantzsch Dihydropyridine Formation: High temperatures can lead to the decomposition of urea into ammonia, which then participates in the competing Hantzsch pathway.[7] 2. Knoevenagel Condensation: The aldehyde and ketone can undergo a separate condensation reaction, especially under strong Brønsted acid catalysis.[8] | 1. Temperature Control & Catalyst Choice: - Rationale: Lowering the reaction temperature can disfavor the Hantzsch pathway.[7] The choice of catalyst can also influence selectivity. - Protocol: Attempt the reaction at a lower temperature for a longer duration. Consider using a milder Lewis acid catalyst which may not promote urea decomposition as readily as strong Brønsted acids. 2. Order of Addition: - Rationale: Modifying the order of reagent addition can sometimes minimize side reactions. - Protocol: Try adding the urea portion-wise or as the final reagent to the reaction mixture. |
| No Reaction or Trace Product | 1. Extreme Steric Hindrance: The steric bulk of the ketone may be too great for the standard Biginelli conditions. 2. Impure Reagents: Impurities in the starting materials can inhibit the reaction.[6] | 1. Alternative Methodologies: - Rationale: For highly hindered systems, a modified approach may be necessary. The Atwal modification involves the pre-formation of an unsaturated keto ester, which then reacts with a protected urea.[4] - Protocol: Synthesize the α,β-unsaturated ketone intermediate separately via a Knoevenagel or similar condensation. Then, react this intermediate with urea or a protected urea under acidic conditions. 2. Reagent Purification: - Rationale: High purity of starting materials is crucial for the success of multicomponent reactions.[6] - Protocol: Purify all reagents before use (e.g., distillation of the aldehyde and ketone, recrystallization of the urea). |
| Solvent Effects | The polarity and boiling point of the solvent can significantly impact reactant solubility and the reaction rate.[6] | Solvent Screening: - Rationale: While ethanol is common, other solvents may offer better solubility for hindered substrates or allow for higher reaction temperatures.[6][7] Solvent-free conditions have also proven effective in some cases.[1][10] - Protocol: Screen a range of solvents with varying polarities and boiling points, such as acetonitrile, toluene, or p-cymene.[6] Consider running the reaction under solvent-free conditions, which can sometimes accelerate the reaction and improve yields.[1] |
General Experimental Protocol for a Catalyzed Biginelli Reaction
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), the sterically hindered ketone (10 mmol), and urea or thiourea (15 mmol).[6]
-
Add the chosen solvent (e.g., 20 mL of ethanol or acetonitrile) and the selected catalyst (e.g., 10-20 mol% of a Lewis acid like Yb(OTf)₃).[1][6]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress by TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[6]
Diagram: Biginelli Reaction Mechanism
Caption: A simplified mechanism of the Biginelli reaction, highlighting the key intermediates.
References
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Starch Sulfuric Acid: an Alternative, Eco-Friendly Catalyst for Biginelli Reaction. Retrieved from [Link]
-
ResearchGate. (2017). Biginelli Reactions by Steric Control under Solvent-free Conditions. Retrieved from [Link]
-
Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Retrieved from [Link]
-
Ask this paper | Bohrium. (2018, December 8). mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the enantioselective Biginelli reaction conditions a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]
-
Semantic Scholar. (2004). Effect of high pressure on Biginelli reactions. Steric hindrance and mechanistic considerations. Retrieved from [Link]
-
MDPI. (2018). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Retrieved from [Link]
-
MDPI. (2022). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Retrieved from [Link]
-
Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Journal of Internal Medicine & Pharmacology. (2022). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the asymmetric reaction conditions. a. Retrieved from [Link]
-
PubMed Central. (n.d.). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. Retrieved from [Link]
Sources
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. sennosbiotech.com [sennosbiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Removal of unreacted starting materials from Ethyl 5,5-dimethyl-4-oxohexanoate
Introduction
Welcome to the technical support guide for the purification of Ethyl 5,5-dimethyl-4-oxohexanoate (CAS No. 39950-86-4). This document is designed for researchers, chemists, and drug development professionals who are synthesizing this β-keto ester and encountering challenges in removing unreacted starting materials and byproducts. As Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context. The synthesis of this molecule, commonly achieved via a Claisen condensation reaction, often results in a crude mixture containing the desired product, unreacted starting materials such as ethyl acetoacetate and 3,3-dimethyl-2-butanone (pinacolone), and various side products.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
The primary impurities are typically your unreacted starting materials. For a standard Claisen-type condensation, these are:
-
3,3-dimethyl-2-butanone (Pinacolone): A ketone used as the enolate precursor.
-
Ethyl Acetoacetate: The ethyl ester reactant.
-
Base Catalyst: Such as sodium ethoxide (NaOEt) or sodium hydride (NaH).
-
Side Products: Including products from the self-condensation of ethyl acetoacetate.
It is critical to neutralize and remove the base catalyst during the initial workup before attempting purification by distillation to prevent base-catalyzed decomposition of the product at high temperatures.
Q2: I performed a simple distillation, but my product is still impure. Why?
This is a common issue arising from the close boiling points of the components in the reaction mixture. A simple distillation is often insufficient to separate liquids with boiling points that are less than 25 °C apart.
Physical Properties Comparison:
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL) |
| This compound (Product) | 186.25 | ~230-235 (est.) | ~0.97 |
| 3,3-dimethyl-2-butanone (Pinacolone) | 100.16 | 106 | 0.801 |
| Ethyl Acetoacetate | 130.14 | 181 | 1.021 |
As the table indicates, the boiling points are significantly different. However, pinacolone is highly volatile, while residual ethyl acetoacetate can be difficult to separate without an efficient fractionation column. More importantly, the product may be susceptible to degradation at its atmospheric boiling point. Therefore, vacuum fractional distillation is the recommended method.
Q3: Can I use column chromatography instead of distillation?
Yes, flash column chromatography is an excellent alternative, particularly for smaller-scale syntheses or when high purity is required.
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar pinacolone will elute first, followed by your product, and finally the more polar ethyl acetoacetate.
-
Causality: The separation is based on polarity. The carbonyl groups in your product and ethyl acetoacetate allow for stronger interaction with the polar silica gel compared to the less polar pinacolone. The larger non-polar tert-butyl group on your product makes it slightly less polar than ethyl acetoacetate, allowing for effective separation.
You must monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the pure product.
Troubleshooting and Detailed Protocols
Problem 1: Incomplete Removal of Base and Acidic Byproducts
Symptom: Emulsion formation during aqueous workup or product decomposition during distillation. Cause: Residual strong base (e.g., NaOEt) or incomplete neutralization can catalyze side reactions.
Solution: Rigorous Aqueous Workup Protocol
This protocol ensures the complete removal of ionic impurities and neutralization of the reaction mixture before purification.
Step-by-Step Methodology:
-
Quenching: Cool the reaction vessel in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted strong base until the mixture is neutral (pH ~7). This is a milder alternative to using strong acids like HCl, which can sometimes promote hydrolysis of the ester.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate to dissolve the organic components.
-
Washing:
-
Wash the organic layer twice with deionized water to remove the bulk of inorganic salts.
-
Wash once with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
Wash once with brine (saturated NaCl solution) to break any emulsions and remove residual water.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude oil is now ready for purification.
Problem 2: Product Contaminated with Unreacted Pinacolone
Symptom: ¹H NMR analysis shows a persistent singlet at ~1.0-1.2 ppm corresponding to the tert-butyl group of pinacolone. Cause: Inefficient separation due to the high volatility of pinacolone, which can co-distill with the solvent front or product.
Solution: High-Efficiency Vacuum Fractional Distillation
This method leverages reduced pressure to lower boiling points, preventing thermal degradation while using a fractionating column to separate components with close boiling points.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings) for high separation efficiency. Ensure all glass joints are properly sealed for vacuum.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Heating: Gently heat the distillation flask using a heating mantle and a stir bar.
-
Fraction Collection:
-
Fore-run: First, collect any low-boiling solvents and the highly volatile pinacolone at a lower temperature.
-
Product Fraction: Slowly increase the temperature. Collect the main fraction corresponding to the boiling point of this compound at the measured pressure. A literature search indicates a boiling point of 105-107 °C at 10 mmHg.
-
High-Boiling Residue: Leave any high-boiling impurities, like self-condensation products of ethyl acetoacetate, in the distillation flask.
-
-
Validation: Confirm the purity of the collected fraction(s) by TLC, GC-MS, or NMR spectroscopy.
Purification Strategy Decision Workflow
The following diagram outlines the logical flow for selecting a purification method and troubleshooting the outcome.
Caption: Decision workflow for workup, purification, and analysis.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Technical Support Center: Scalable Synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scalable synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, a robust experimental protocol, and practical troubleshooting advice to ensure a successful and scalable synthesis of this valuable γ-keto ester intermediate.
Synthesis Overview: The Michael Addition Pathway
This compound is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients. For its scalable production, a robust and economically viable synthetic route is paramount. The recommended pathway is a Michael 1,4-conjugate addition .[1] This method is advantageous due to its high atom economy, operational simplicity, and the use of readily available, cost-effective starting materials.
The core transformation involves the addition of the enolate of pinacolone (3,3-dimethyl-2-butanone) to ethyl acrylate. The reaction is typically facilitated by a strong base, such as sodium ethoxide, in an alcoholic solvent.
Reaction Scheme: Pinacolone + Sodium Ethoxide ⇌ Sodium Enolate Sodium Enolate + Ethyl Acrylate → Adduct Enolate Adduct Enolate + Ethanol → this compound + Sodium Ethoxide (regenerated)
Recommended Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound on a laboratory scale, designed with scalability in mind.
Quantitative Data and Reagents
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Pinacolone | 100.16 | 0.50 | 1.0 | 50.1 g (62.5 mL) |
| Ethyl Acrylate | 100.12 | 0.55 | 1.1 | 55.1 g (60.0 mL) |
| Sodium Ethoxide | 68.05 | 0.50 | 1.0 | 34.0 g |
| Anhydrous Ethanol | 46.07 | - | - | 500 mL |
| 2M Hydrochloric Acid | 36.46 | - | - | ~250 mL (for neutralization) |
| Saturated NaCl (aq) | - | - | - | 2 x 250 mL |
| Ethyl Acetate | 88.11 | - | - | ~500 mL (for extraction) |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed |
Step-by-Step Methodology
-
Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: Under a nitrogen atmosphere, charge the flask with sodium ethoxide (34.0 g) and anhydrous ethanol (500 mL). Stir the mixture until the sodium ethoxide is fully dissolved.
-
Enolate Formation: Cool the solution to 0-5 °C using an ice-water bath. Add pinacolone (62.5 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Stir the resulting mixture for an additional hour at 0-5 °C to ensure complete enolate formation.
-
Michael Addition: Add ethyl acrylate (60.0 mL) dropwise to the enolate solution over 60-90 minutes. A mild exotherm is expected; maintain the internal temperature below 15 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the pinacolone is consumed.
-
Quenching and Neutralization: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add 2M hydrochloric acid to neutralize the mixture to a pH of ~7.
-
Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.
-
Aqueous Workup: Transfer the remaining residue to a separatory funnel containing ethyl acetate (250 mL) and water (250 mL). Shake and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (250 mL).
-
Washing and Drying: Combine the organic layers and wash twice with saturated sodium chloride solution (2 x 250 mL) to remove residual water and ethanol. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless liquid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the scalable synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and validated solutions.
Q1: My reaction yield is very low or zero. What went wrong?
-
Potential Cause 1: Inactive Base. Sodium ethoxide is highly hygroscopic and will decompose upon exposure to atmospheric moisture, rendering it ineffective.
-
Solution: Use freshly opened, high-purity sodium ethoxide. If possible, prepare it fresh from sodium metal and anhydrous ethanol under an inert atmosphere for large-scale work. Always handle it in a glovebox or under a nitrogen blanket.
-
-
Potential Cause 2: Incomplete Enolate Formation. The acidity of pinacolone's α-protons is relatively low (pKa ≈ 19-20). Incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure a full equivalent of an appropriate base is used. For this protocol, ensure the sodium ethoxide is fully dissolved before adding the ketone. Allow sufficient time for enolate formation (at least 1 hour at 0-5 °C) before adding the ethyl acrylate.
-
-
Potential Cause 3: Polymerization of Ethyl Acrylate. Ethyl acrylate is prone to anionic polymerization, especially in the presence of strong bases.
-
Solution: This is a critical parameter for scalability. Add the ethyl acrylate slowly and sub-surface to the cooled enolate solution to ensure it reacts quickly rather than initiating polymerization. Maintain strict temperature control during the addition.
-
Q2: I'm observing significant side product formation. How can I improve selectivity?
-
Potential Side Product 1: Self-Aldol Condensation of Pinacolone. The pinacolone enolate can react with another molecule of neutral pinacolone.
-
Solution: This is minimized by keeping the enolate solution cold and adding the ethyl acrylate (the more reactive electrophile) promptly after the enolate formation period.
-
-
Potential Side Product 2: Di-addition. The product, a γ-keto ester, still possesses acidic protons α- to the ketone and could theoretically react with a second molecule of ethyl acrylate.
-
Solution: Use a slight excess (1.1 equivalents) of the ethyl acrylate, as specified in the protocol, but avoid a large excess. Running the reaction with a slight excess of pinacolone can also suppress this, but this complicates purification. Sticking to the recommended stoichiometry is the best starting point.
-
Q3: The reaction seems to stall and does not go to completion. What should I do?
-
Potential Cause 1: Insufficient Mixing. On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of poor reagent mixing, causing the reaction to stall.
-
Solution: Use an overhead mechanical stirrer. Ensure the stirring is vigorous enough to create a vortex and maintain a homogeneous mixture.
-
-
Potential Cause 2: Reversibility. While the Michael addition is generally considered irreversible, an unfavorable equilibrium can slow the reaction.
-
Solution: After the initial addition at low temperature, allowing the reaction to stir at room temperature for an extended period (12-16 hours) helps drive it to completion. Gentle warming (e.g., to 40 °C) can be attempted if the reaction is clean but stalled, but this increases the risk of side reactions.
-
Q4: I am having difficulty with the final purification by vacuum distillation.
-
Potential Cause: Thermal Decomposition. The product is a keto ester, which can be susceptible to decomposition or side reactions at very high temperatures.
-
Solution: Use an efficient vacuum pump to achieve a low and stable pressure, which will lower the boiling point. A short-path distillation apparatus is recommended to minimize the residence time of the compound at high temperatures. Ensure the distillation is performed under an inert atmosphere to prevent oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Michael Addition in this synthesis?
The reaction proceeds through three key steps:
-
Enolate Formation: The ethoxide ion, a strong base, removes an acidic α-proton from pinacolone to form a resonance-stabilized enolate.[2]
-
Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the β-carbon of the electron-deficient ethyl acrylate in a conjugate (1,4) fashion. This is the crucial C-C bond-forming step.[1]
-
Protonation: The resulting enolate intermediate is protonated by the solvent (ethanol) to yield the final γ-keto ester product and regenerate the ethoxide catalyst.
Q2: Why is sodium ethoxide in ethanol the recommended base/solvent system for scalability?
This system is often chosen for large-scale industrial syntheses due to a combination of factors:
-
Cost-Effectiveness: Both sodium ethoxide and ethanol are bulk chemicals that are significantly cheaper than alternatives like sodium hydride, LDA, or anhydrous aprotic solvents like THF.
-
Handling and Safety: While corrosive, sodium ethoxide is easier to handle on a large scale than pyrophoric bases (e.g., n-BuLi) or highly water-sensitive hydrides that produce flammable hydrogen gas upon quenching.
-
Reaction Compatibility: Ethanol serves as both the solvent and the proton source for the final step of the reaction mechanism.
Q3: What are the most critical safety considerations when scaling up this process?
-
Exotherm Management: The neutralization of the base and the Michael addition itself are exothermic. Scale-up requires a reactor with efficient cooling capabilities. The rate of reagent addition must be carefully controlled to manage the heat generated and prevent a runaway reaction.
-
Flammability: Ethanol and ethyl acetate are flammable liquids. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area away from ignition sources.
-
Corrosivity: Sodium ethoxide is a strong base and is corrosive. Concentrated HCl is a strong acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory.
Q4: How can the purity of the final product be definitively assessed?
A combination of analytical techniques is essential for quality control:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to identify any residual starting materials or side products.
-
Gas Chromatography (GC): A GC analysis provides a quantitative measure of purity (typically reported as % area). It is excellent for detecting volatile impurities.
-
Infrared (IR) Spectroscopy: This technique confirms the presence of the key functional groups: a strong carbonyl stretch for the ketone (~1715 cm⁻¹) and a distinct carbonyl stretch for the ester (~1735 cm⁻¹).[3]
References
- Acetoacetic ester synthesis. (n.d.). Grokipedia. Retrieved January 17, 2026.
- Acetoacetic Ester Synthesis. (n.d.). Chemistry Steps. Retrieved January 17, 2026.
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- Technical Support Center: Optimizing Stereoselectivity in the Michael Addition of β-Keto Esters. (n.d.). Benchchem. Retrieved January 17, 2026.
- Stoltz, B. M., & Virgil, S. C. (2011). Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon. PMC. Retrieved January 17, 2026.
- Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synlett, 23(09), 1339-1341.
- Gockel, B., & Krause, N. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of Organic Chemistry, 74(4), 1640–1643.
- DePorre, Y. C., & Morken, J. P. (2022). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. Retrieved January 17, 2026.
- Highly Enantioselective Michael Addition of Cyclic 1,3-Dicarbonyl Compounds to β,γ-Unsaturated α-Keto Esters. (2025).
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- Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products. (n.d.). PMC. Retrieved January 17, 2026.
- Novel synthesis of .gamma.-keto esters. (n.d.). The Journal of Organic Chemistry. Retrieved January 17, 2026.
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Technical Support Center: Optimizing the Synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the efficiency and yield of this important γ-keto ester. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and optimize your reaction effectively.
The synthesis of this compound is most reliably achieved via the alkylation of a ketone enolate. Specifically, this involves the formation of an enolate from pinacolone (3,3-dimethyl-2-butanone), which then acts as a nucleophile to attack an ethyl haloacetate, such as ethyl bromoacetate. While seemingly straightforward, the reaction's success, particularly its rate, is highly dependent on a precise selection of reagents and conditions. This guide addresses the common challenges encountered during this synthesis in a practical, question-and-answer format.
Core Synthetic Workflow: Enolate Alkylation
The overall process can be visualized as a two-stage sequence: enolate formation followed by nucleophilic substitution.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is extremely slow or appears to have stalled. What are the primary factors controlling the reaction rate?
A slow reaction is typically due to an inefficient formation of the nucleophilic enolate or suboptimal conditions for the subsequent alkylation step. The rate of chemical reactions is influenced by factors like reactant concentration, temperature, and the presence of catalysts.[1][2][3] Let's break down the key variables in this specific synthesis.
-
Insufficient Base Strength: The acidity of the α-proton on pinacolone is relatively low (pKa ≈ 20). For rapid and quantitative deprotonation, a very strong base is required.[4] Common alkoxide bases like sodium ethoxide (NaOEt), whose conjugate acid (ethanol) has a pKa of ~16, are not strong enough to fully deprotonate the ketone. This results in a low equilibrium concentration of the enolate, leading to a very slow reaction.
-
Inappropriate Temperature: Organic reactions often require specific temperature conditions to proceed efficiently.[1] While higher temperatures generally increase reaction rates, they can also promote undesirable side reactions.[3][5] Enolate formation with strong bases is typically performed at very low temperatures (e.g., -78 °C) to ensure selectivity and stability. If the temperature is too low during the alkylation phase, the rate of the desired SN2 reaction will be sluggish.
-
Presence of Protic Impurities: Strong bases and the enolates they form are readily quenched by protic substances like water or alcohols.[4] Any moisture in the reagents or solvent will consume the base, preventing enolate formation and stalling the reaction.
Q2: What is the best choice of base to maximize the reaction rate?
The choice of base is arguably the most critical factor for this synthesis. The base must be strong enough to irreversibly deprotonate pinacolone but should ideally be non-nucleophilic to avoid reacting with the ethyl haloacetate electrophile.[6][7]
| Base | pKa (Conj. Acid) | Type | Advantages | Disadvantages |
| Lithium Diisopropylamide (LDA) | ~36 | Strong, Hindered | Rapid, quantitative enolate formation; non-nucleophilic.[6] | Moisture-sensitive; often prepared in situ or requires careful handling. |
| Sodium Hydride (NaH) | ~35 (H₂) | Strong, Non-hindered | Powerful, non-nucleophilic base. | Heterogeneous reaction can have slow initiation; flammable solid.[4] |
| Sodium Ethoxide (NaOEt) | ~16 | Strong, Nucleophilic | Inexpensive and readily available. | Not strong enough for complete deprotonation, leading to slow rates.[4] |
| Potassium tert-Butoxide (KOtBu) | ~18 | Strong, Hindered | Stronger than NaOEt and sterically hindered. | May still result in an equilibrium rather than complete deprotonation. |
Recommendation: For the fastest and most efficient reaction, Lithium Diisopropylamide (LDA) is the superior choice. Its high basicity ensures a rapid and complete conversion of pinacolone to its lithium enolate, maximizing the concentration of the active nucleophile for the subsequent step.
Q3: I'm getting a low yield despite the starting material being consumed. What are the likely side reactions?
Low yields often point to competing reaction pathways that consume the enolate or the alkylating agent. Understanding these potential side reactions is key to minimizing them.
-
O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). While C-alkylation gives the desired product, O-alkylation yields a vinyl ether byproduct. The choice of counter-ion and solvent can influence this ratio.
-
Self-Condensation: The pinacolone enolate can act as a nucleophile and attack the carbonyl carbon of another, unreacted pinacolone molecule in an aldol-type condensation. This is more likely if the ethyl haloacetate is added too slowly or if the reaction temperature is allowed to rise before the alkylating agent is introduced.
-
Dialkylation: The product, this compound, still possesses acidic protons on the carbon between the two carbonyl groups (C3). If excess base or alkylating agent is used, or if the initial enolate deprotonates the product, a second alkylation can occur, leading to a dialkylated impurity.
-
Elimination: The enolate is a strong base. It can react with the ethyl bromoacetate in an E2 elimination reaction to form ethyl acrylate, particularly if the reaction is overheated.
Sources
Validation & Comparative
A Tale of Two Ketones: A Comparative Guide to Ethyl 5,5-dimethyl-4-oxohexanoate and Ethyl Acetoacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the world of organic synthesis, β-keto esters are foundational synthons, prized for their versatility in constructing complex molecular architectures. Among these, ethyl acetoacetate has long been a workhorse, its reactivity extensively mapped and exploited. However, the increasing need for nuanced structural modifications in drug discovery and materials science has brought more sterically demanding analogs, such as Ethyl 5,5-dimethyl-4-oxohexanoate, to the forefront. This guide provides an in-depth, objective comparison of these two key building blocks, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between this compound and ethyl acetoacetate lies in the substitution at the γ-position. Ethyl acetoacetate possesses a simple methyl group, while this compound features a bulky tert-butyl group. This seemingly minor change has profound implications for their steric and electronic properties, which in turn govern their reactivity.
| Property | This compound | Ethyl Acetoacetate |
| Molecular Formula | C₁₀H₁₈O₃ | C₆H₁₀O₃ |
| Molecular Weight | 186.25 g/mol | 130.14 g/mol [1] |
| Boiling Point | Higher (predicted) | 180.8 °C at 760 mmHg[1] |
| Key Structural Feature | tert-butyl group adjacent to the ketone | methyl group adjacent to the ketone |
The steric bulk of the tert-butyl group in this compound is the primary determinant of its distinct reactivity profile compared to the less encumbered ethyl acetoacetate.
Reactivity Showdown: A Comparative Analysis
The synthetic utility of β-keto esters is largely dictated by the reactivity of the active methylene group (the α-protons) and the two carbonyl functionalities. Here, we dissect how the structural differences between our two target molecules influence key synthetic transformations.
Alkylation: A Study in Steric Hindrance
The alkylation of the α-carbon is a cornerstone reaction of β-keto esters, proceeding via an S_N2 mechanism. The success of this reaction is highly sensitive to steric hindrance.
Ethyl Acetoacetate: The relatively unhindered nature of the active methylene protons in ethyl acetoacetate allows for facile deprotonation by common bases like sodium ethoxide to form a resonance-stabilized enolate. This enolate readily reacts with a wide range of primary and secondary alkyl halides to yield mono- and dialkylated products.
This compound: The formidable steric shield cast by the adjacent tert-butyl group significantly impedes the approach of both the base for deprotonation and the incoming electrophile for alkylation. This leads to several predictable consequences:
-
Slower Reaction Rates: The activation energy for the S$_N2 transition state is considerably higher, resulting in sluggish reaction kinetics.
-
Lower Yields: Competing elimination reactions (E2) can become more prevalent, especially with bulkier alkyl halides, leading to reduced yields of the desired alkylated product.
-
Challenges with Bulky Electrophiles: While ethyl acetoacetate can be alkylated with a variety of electrophiles, attempts to introduce bulky groups onto the α-carbon of this compound are likely to be met with low conversion or failure.
Experimental Protocol: Alkylation of Ethyl Acetoacetate
Objective: To synthesize ethyl 2-propylacetoacetate.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl acetoacetate
-
1-Bromopropane
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (dilute)
Procedure:
-
Base Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.
-
Alkylation: Add 1-bromopropane (1 equivalent) dropwise to the reaction mixture and reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with dilute hydrochloric acid and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Caption: Workflow for the alkylation of ethyl acetoacetate.
Knoevenagel Condensation: The Impact on C-C Bond Formation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product.[2][3]
Ethyl Acetoacetate: As a classic active methylene compound, ethyl acetoacetate readily participates in Knoevenagel condensations with a wide range of aldehydes and ketones under basic catalysis.[2][3][4]
This compound: The steric hindrance around the active methylene group in this compound is expected to significantly disfavor the initial nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This will likely lead to:
-
Reduced Reactivity: Slower reaction rates and the need for more forcing reaction conditions (e.g., higher temperatures, stronger bases).
-
Lower Yields: The equilibrium may not favor the product to the same extent as with ethyl acetoacetate.
-
Substrate Scope Limitations: The reaction may be limited to more reactive aldehydes and may fail with sterically hindered aldehydes or ketones.
Caption: Comparative mechanism of Knoevenagel condensation.
Hantzsch Pyridine Synthesis: A Gateway to Heterocycles
The Hantzsch pyridine synthesis is a multi-component reaction that utilizes two equivalents of a β-keto ester to construct a dihydropyridine ring, which can then be oxidized to a pyridine.[5][6]
Ethyl Acetoacetate: Ethyl acetoacetate is the archetypal β-keto ester used in the Hantzsch synthesis, affording a wide variety of substituted pyridines that are of significant interest in medicinal chemistry.[5][6]
This compound: The steric bulk of the tert-butyl group in this compound is anticipated to present significant challenges in the Hantzsch synthesis. The formation of the dihydropyridine intermediate involves several steps, including a Knoevenagel-type condensation and a Michael addition, both of which would be disfavored by steric hindrance. Consequently, the use of this compound in this reaction would likely result in very low yields or no product at all under standard conditions. However, for a closely related sterically hindered beta-keto ester, ethyl pivaloylacetate, its use in the synthesis of various heterocyclic compounds, including pyrazoles, has been documented.[7][8] This suggests that while challenging, the synthesis of certain heterocycles from sterically hindered beta-keto esters is feasible, likely requiring optimized reaction conditions.
Decarboxylation: The Final Step
Many synthetic sequences involving β-keto esters conclude with hydrolysis and decarboxylation to yield a ketone. This process proceeds through a β-keto acid intermediate.
Ethyl Acetoacetate: The alkylated derivatives of ethyl acetoacetate undergo smooth hydrolysis and decarboxylation upon heating in aqueous acid or base to furnish the corresponding ketones.
This compound: Studies on the decarboxylation kinetics of alkyl-substituted β-keto acids have shown that the rate of decarboxylation can be influenced by the substitution pattern. While direct comparative data for our two target molecules is scarce, it is plausible that the steric bulk of the tert-butyl group in the corresponding β-keto acid from this compound could influence the stability of the enol intermediate in the decarboxylation mechanism, potentially affecting the reaction rate.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and ethyl acetoacetate is a strategic one, dictated by the specific goals of the synthesis.
Ethyl Acetoacetate remains the go-to reagent for its broad reactivity, reliability, and cost-effectiveness. Its unhindered nature makes it ideal for a wide range of classical transformations where high yields and predictable outcomes are desired.
This compound , on the other hand, is a specialist's tool. Its primary advantage lies in the introduction of a sterically demanding tert-butyl group, which can be crucial for modulating the biological activity or physical properties of a target molecule. However, its use comes at the cost of reduced reactivity, necessitating more carefully optimized and often harsher reaction conditions. Researchers opting for this synthon should be prepared for potentially lower yields and a more limited substrate scope in classical reactions.
Ultimately, a thorough understanding of the steric and electronic effects at play will enable the synthetic chemist to harness the unique attributes of each of these valuable β-keto esters to achieve their desired molecular targets with precision and efficiency.
References
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Hantzsch pyridine synthesis. In Wikipedia. [Link]
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen und Malonsäure-derivaten. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
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Organic Reactions. The Knoevenagel Condensation. [Link]
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ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
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Knoevenagel condensation. In Wikipedia. [Link]
-
Purechemistry. Knoevenagel condensation mechanism and applications. [Link]
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The Gold Standard and Beyond: A Comparative Guide to Validating the Structure of Ethyl 5,5-dimethyl-4-oxohexanoate Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which successful research is built. In the synthesis of novel compounds, such as derivatives of Ethyl 5,5-dimethyl-4-oxohexanoate, confirming the precise atomic arrangement is not merely a confirmatory step but a critical gateway to understanding reactivity, biological activity, and intellectual property. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structure validation, juxtaposed with essential spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore the causality behind experimental choices and present a cohesive workflow for the comprehensive characterization of these valuable synthetic intermediates.
The Unambiguous Verdict of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, this technique provides a precise three-dimensional map of electron density. From this map, the exact coordinates of each atom can be determined, yielding definitive information on bond lengths, bond angles, and stereochemistry.[2] For complex organic molecules, this level of detail is unparalleled and provides the ultimate validation of a synthetic outcome.
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The most significant bottleneck is often the growth of a high-quality single crystal suitable for diffraction.[3]
The Crucial First Step: Crystallization
The ability to obtain a well-ordered single crystal is paramount. For small organic molecules like the derivatives of this compound, several crystallization techniques can be employed. The choice of method and solvent is critical and can significantly influence crystal quality.
Common Crystallization Techniques for Small Organic Molecules:
| Crystallization Method | Principle | Ideal For |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form. | Thermally stable compounds with moderate solubility. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Small quantities of material and for screening a wide range of solvent/anti-solvent systems. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization. | Compounds that show a significant change in solubility with temperature. |
A Case Study in Structure Validation: The Power of a Multi-Technique Approach
To illustrate the synergy between different analytical techniques, let us consider a hypothetical derivative, Ethyl 4-acetyl-5-oxo-3-phenylhexanoate . While not a direct derivative of our title compound, its structural complexity and the availability of crystallographic data for a similar compound make it an excellent case study.[3]
Experimental Workflow: From Synthesis to Structure
The following diagram outlines a typical workflow for the synthesis and comprehensive structural validation of a novel organic compound.
Caption: A typical workflow for the synthesis and structural validation of a novel organic compound.
The Supporting Cast: NMR and Mass Spectrometry
While X-ray crystallography provides the definitive solid-state structure, NMR and mass spectrometry offer crucial and complementary information about the molecule in solution and its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[4] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For derivatives of this compound, a suite of NMR experiments would be employed to piece together its structure.
Key NMR Experiments for Structural Elucidation:
| Experiment | Information Yielded | Application to Ethyl 4-acetyl-5-oxo-3-phenylhexanoate |
| ¹H NMR | Provides information on the number of different types of protons and their neighboring protons (spin-spin splitting). | Would reveal the presence of the ethyl group, the phenyl group, and the various methylene and methine protons. |
| ¹³C NMR | Shows the number of different types of carbon atoms in the molecule. | Would confirm the presence of the ester and ketone carbonyls, the aromatic carbons, and the aliphatic carbons. |
| COSY (Correlation Spectroscopy) | Reveals which protons are coupled to each other, typically through 2-3 bonds. | Would establish the connectivity between adjacent protons, for example, tracing the spin system of the ethyl group. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton to the carbon it is directly attached to. | Would definitively assign each proton signal to its corresponding carbon signal. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-3 bonds away. | Crucial for connecting different spin systems, for example, linking the protons on the ethyl group to the ester carbonyl carbon. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an essential technique for determining the molecular weight of a compound.[5] It involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, which serves as a fundamental check on the proposed structure.
Interpreting the Mass Spectrum:
For our case study, Ethyl 4-acetyl-5-oxo-3-phenylhexanoate (C₁₆H₂₀O₄), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight (276.32 g/mol ).[3] The fragmentation pattern can also provide valuable structural information.
A Detailed Look: Experimental Protocols
To ensure the trustworthiness and reproducibility of results, detailed and validated protocols are essential.
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data (intensities and positions of reflections) are collected on a detector.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final structure.
-
Data Output: The final structural information is typically presented in a Crystallographic Information File (CIF), which contains all the crystallographic data, including atomic coordinates, bond lengths, and bond angles.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is "locked" onto the deuterium signal of the solvent. A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra are acquired.
-
Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and cross-peaks are analyzed to assemble the molecular structure.
Protocol 3: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Conclusion: A Unified Approach to Structural Certainty
In the pursuit of novel chemical entities, a multi-faceted approach to structure validation is not a luxury but a necessity. While X-ray crystallography provides the ultimate, high-resolution snapshot of a molecule's three-dimensional architecture in the solid state, it is the synergistic application of NMR and mass spectrometry that builds a comprehensive and irrefutable structural assignment. For researchers working with derivatives of this compound and other complex organic molecules, this integrated workflow ensures the scientific integrity of their findings and paves the way for the rational design of future innovations.
References
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- Gawas, S. D., Jadhav, S. V., & Rathod, V. K. (2016). Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies. Applied Biochemistry and Biotechnology, 180(7), 1428–1445.
- Wang, H., & Hu, Y. (2011). Ethyl 4-acetyl-5-oxo-3-phenylhexanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o919.
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- Grokipedia. (2026). Ethyl hexanoate.
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- MDPI. (2020). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
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NIST. (n.d.). Hexanoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Grokipedia. (2026). Ethyl hexanoate.
- ResearchGate. (2025). Mass Spectra of β-Keto Esters.
- ResearchGate. (2015). (PDF) Crystal structure of (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione.
- SciELO. (2018). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. Anais da Academia Brasileira de Ciências, 90(2), 1487-1500.
- Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- ResearchGate. (2011). (PDF) Ethyl 4-acetyl-5-oxo-3-phenylhexanoate.
- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Ethyl 3-oxo-2-phenylbutanoate Derivatives: X-ray Crystallography.
- BenchChem. (2025). A Researcher's Guide to Confirming the Structure of Methyl 4-oxohexanoate Derivatives with 2D NMR.
- PubMed. (2018). Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate.
- NIH. (2025). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate.
- ResearchGate. (2025). X-ray single-crystal structure of ethyl 2-((4-(dichloromethyl).
- BenchChem. (2025). Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
- SpectraBase. (n.d.). ETHYL-(E)-5,5-DIMETHYL-6-OXO-OCT-2-ENOATE.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Impurities in Ethyl 5,5-dimethyl-4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 5,5-dimethyl-4-oxohexanoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Rigorous analysis of its impurity profile is mandated by regulatory bodies and is critical for ensuring the consistency and safety of the final drug product. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the identification and quantification of potential impurities in this compound.
The Synthetic Landscape and its Impurity Fingerprint
The most probable synthetic route to this compound is a crossed Claisen condensation. This reaction typically involves the condensation of an enolizable ester, such as ethyl acetate, with a non-enolizable ester, like ethyl pivalate, in the presence of a strong base (e.g., sodium ethoxide). Understanding this synthesis pathway is paramount as it informs the likely impurities that may be present in the final product.
Potential Impurities in this compound:
-
Unreacted Starting Materials: Ethyl acetate and ethyl pivalate.
-
Self-Condensation By-product: Ethyl acetoacetate (from the self-condensation of ethyl acetate).
-
Hydrolysis and Decarboxylation Product: 5,5-dimethyl-2-hexanone.
-
Process-Related Impurities: Residual solvents (e.g., ethanol, diethyl ether), and traces of the base.
The following sections will delve into how each spectroscopic technique can be strategically employed to detect and quantify these specific impurities, providing the detailed, validated data required for regulatory submission and process optimization.
Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique is dictated by the specific information required, the nature of the impurity, and the desired level of sensitivity.[1][2] A multi-pronged approach, leveraging the strengths of different spectroscopic methods, is often the most robust strategy for comprehensive impurity profiling.[3]
| Technique | Principle | Strengths | Limitations | Primary Application for this compound |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed structural information.[4] | - Quantitative without the need for reference standards for each impurity (qNMR).[5][6][7] - Provides unambiguous structural elucidation. - Non-destructive.[8] | - Relatively lower sensitivity compared to MS. - Complex mixtures can lead to overlapping signals. | - Quantification of all major impurities. - Structural confirmation of the main component and impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing for molecular weight determination and fragmentation analysis.[9][10] | - High sensitivity, capable of detecting trace-level impurities.[11] - Can be coupled with chromatographic techniques (GC-MS, LC-MS) for complex mixture analysis.[12][13][14] | - Typically requires reference standards for quantification. - Ionization process can sometimes be inefficient for certain molecules. | - Detection and identification of volatile (GC-MS) and non-volatile (LC-MS) trace impurities.[15] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a molecule, providing information about its functional groups. | - Fast and simple to operate. - Provides a unique "fingerprint" for a compound. | - Limited ability for quantification. - Not well-suited for complex mixtures as spectra can be convoluted. | - Rapid identity confirmation of the bulk material. - Detection of gross impurities with distinct functional groups. |
In-Depth Technical Protocols
Quantitative NMR (qNMR) Spectroscopy for Comprehensive Impurity Profiling
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance and quantifying its impurities without the need for individual impurity standards.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]
-
Sample Preparation:
-
Accurately weigh approximately 20-25 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a known purity and its signals should not overlap with those of the analyte or impurities.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃). Ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the internal standard and the signals corresponding to this compound and each identified impurity.
-
Calculate the concentration and purity using the following formula:[6]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound or impurity
-
std = Internal standard
-
Caption: Workflow for quantitative NMR (qNMR) analysis.
Mass Spectrometry for Trace Impurity Detection
Mass spectrometry, particularly when coupled with chromatography, offers unparalleled sensitivity for detecting and identifying trace-level impurities.[9][11]
GC-MS is the ideal technique for identifying and quantifying volatile impurities such as residual solvents (ethanol, diethyl ether) and the potential decarboxylation product (5,5-dimethyl-2-hexanone).[12][15]
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.
-
Prepare calibration standards of the expected volatile impurities (ethanol, diethyl ether, 5,5-dimethyl-2-hexanone) in the same solvent at various concentrations.
-
-
Data Acquisition:
-
Inject 1 µL of the sample or standard solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Employ a temperature gradient program to separate the components. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Acquire data in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for higher sensitivity quantification of known impurities.
-
-
Data Analysis:
-
Identify the impurities by comparing their retention times and mass spectra with those of the reference standards and by searching against a mass spectral library (e.g., NIST).
-
Quantify the impurities by constructing a calibration curve from the peak areas of the standards.
-
LC-MS is essential for the analysis of non-volatile or thermally labile impurities, such as unreacted starting materials (ethyl pivalate) and the self-condensation by-product (ethyl acetoacetate).[14]
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards of the expected non-volatile impurities in the same solvent.
-
-
Data Acquisition:
-
Inject 5-10 µL of the sample or standard solution into the LC-MS system.
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid.
-
The mass spectrometer can be operated in electrospray ionization (ESI) mode in both positive and negative ion modes to ensure the detection of a wide range of impurities.
-
-
Data Analysis:
-
Identify impurities by their retention times and mass spectra.
-
Quantify the impurities using an external standard calibration curve.
-
Caption: Workflow for GC-MS and LC-MS analysis.
FTIR Spectroscopy for Identity Confirmation
FTIR spectroscopy is a rapid and straightforward technique for confirming the identity of the bulk material and detecting the presence of significant impurities with distinct functional groups.[2]
-
Sample Preparation:
-
For a liquid sample like this compound, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty salt plates.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Look for the characteristic absorption bands:
-
C=O (ester): ~1740 cm⁻¹
-
C=O (ketone): ~1715 cm⁻¹
-
C-O (ester): ~1200-1100 cm⁻¹
-
-
The presence of unexpected peaks may indicate the presence of impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of an alcohol or water.
-
Data Summary and Interpretation
The following table summarizes the expected spectroscopic data for this compound and its potential impurities.
| Compound | ¹H NMR (CDCl₃, δ ppm) | GC-MS (EI) Key Fragments (m/z) | FTIR (cm⁻¹) |
| This compound | ~1.1 (s, 9H), ~1.2 (t, 3H), ~2.5 (t, 2H), ~2.7 (t, 2H), ~4.1 (q, 2H) | 186 (M+), 129, 101, 85, 57 | ~1740 (C=O, ester), ~1715 (C=O, ketone) |
| Ethyl acetate | ~1.2 (t, 3H), ~2.0 (s, 3H), ~4.1 (q, 2H) | 88 (M+), 70, 45, 43 | ~1740 (C=O, ester) |
| Ethyl pivalate | ~1.1 (s, 9H), ~1.2 (t, 3H), ~4.0 (q, 2H) | 130 (M+), 102, 85, 57 | ~1735 (C=O, ester) |
| Ethyl acetoacetate | ~1.2 (t, 3H), ~2.2 (s, 3H), ~3.4 (s, 2H), ~4.1 (q, 2H) | 130 (M+), 88, 69, 43 | ~1745 (C=O, ester), ~1720 (C=O, ketone) |
| 5,5-dimethyl-2-hexanone | ~1.0 (s, 9H), ~2.1 (s, 3H), ~2.3 (s, 2H) | 128 (M+), 113, 71, 57, 43 | ~1715 (C=O, ketone) |
| Ethanol | ~1.2 (t, 3H), ~3.6 (q, 2H) | 46 (M+), 45, 31 | ~3300 (O-H, broad) |
Conclusion
A comprehensive spectroscopic analysis is indispensable for ensuring the quality and safety of this compound in pharmaceutical applications. While FTIR provides a rapid method for identity confirmation, a combination of qNMR and hyphenated mass spectrometry techniques (GC-MS and LC-MS) is essential for a thorough impurity profile. qNMR offers the advantage of accurate quantification without the need for individual impurity standards, making it a powerful tool for purity assessment. GC-MS and LC-MS provide the high sensitivity required to detect and identify trace volatile and non-volatile impurities, respectively. By judiciously applying these techniques and adhering to rigorous experimental protocols, researchers and drug development professionals can confidently characterize the impurity profile of this compound, ensuring compliance with regulatory standards and contributing to the development of safe and effective medicines.
References
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Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link][5]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link][6]
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Webster, G. K., & Jegier, J. A. (2010). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link][7]
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Gallo, V., & Sgorlon, S. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]
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Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. [Link][1]
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Henderson, T. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link][8]
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ManTech Publications. (2025). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. Journal of Pharmaceutical Analysis and Drug Research, 7(2). [Link][2]
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Avantes. (n.d.). Spectroscopy: A Key Driver in Quality Control Across Industries. [Link]
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An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). [Link][4]
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Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. (n.d.). [Link][11]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). [Link][13]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). [Link]
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Mass spectrometry in impurity profiling. (2025, August 7). [Link][9]
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The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). [Link][10]
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Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link][15]
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U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
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Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. [Link]
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World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. 16(2), 389–402. [Link]
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Rao SRM, Panigrahy UP. (2018). Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech: IJCST-112. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). [Link]
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Validation of Impurity Methods, Part II. (2014, August 22). [Link]
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Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.). [Link]
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Big Horn Olive Oil Company. (2025, May 24). FTIR Spectroscopy for Olive Oil Purity Testing. [Link]
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Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link][3]
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Gordin, A., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4551. [Link]
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IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). [Link]
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Innovatech Labs. (2023, September 19). How FTIR Spectroscopy Enhances Quality Control in Manufacturing Processes. [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). [Link][14]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). [Link]
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Rapid Detection of Acids and Esters in Chinese Liquor by Fourier Transform Infrared Spectroscopy with Difference Spectroscopy. (2024, August 14). [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020, November 20). [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). [Link]
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Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. [Link]
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Spectroscopic analysis of aldehydes and ketones. (2019, July 15). [Video]. YouTube. [Link]
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European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. [Link]
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PubChem. (n.d.). Ethyl 5-methyl-4-oxohexanoate. [Link]
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A Comparative Guide to the Biological Activity of Heterocyclic Compounds Derived from Ethyl 5,5-dimethyl-4-oxohexanoate
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to identifying new therapeutic agents. Ethyl 5,5-dimethyl-4-oxohexanoate, a versatile β-keto ester, serves as an excellent starting material for the synthesis of a diverse array of heterocyclic compounds. This guide provides a comprehensive analysis of the biological activities of pyrazole derivatives, a prominent class of compounds readily synthesized from this precursor. By comparing their performance against established therapeutic agents and detailing the experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to explore this promising chemical space.
Introduction: The Synthetic Versatility of this compound
This compound possesses a 1,3-dicarbonyl moiety, a key functional group that enables facile cyclocondensation reactions. One of the most powerful applications of this reactivity is the Knorr pyrazole synthesis, where reaction with hydrazine derivatives yields substituted pyrazoles.[1] This straightforward and efficient synthetic route allows for the generation of a vast library of pyrazole derivatives with diverse functionalities, making them prime candidates for biological activity screening. Pyrazoles are a well-established pharmacophore, present in numerous approved drugs, and are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2]
Comparative Biological Activity Screening
This section presents a comparative analysis of the biological activities of various pyrazole derivatives, which can be synthesized from β-keto esters like this compound. The performance of these compounds is benchmarked against standard therapeutic agents to provide a clear context for their potential efficacy.
Anticancer Activity
The cytotoxic potential of novel pyrazole derivatives is a significant area of investigation. The MTT assay is a standard colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM) of Pyrazole Derivatives and Standard Drugs
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Representative Pyrazole Derivative 1 | A549 (Lung Carcinoma) | 8.0 | [3] |
| HeLa (Cervical Carcinoma) | 9.8 | [3] | |
| MCF-7 (Breast Cancer) | 5.8 | [3] | |
| Representative Pyrazole Derivative 2 | A549 (Lung Carcinoma) | 2.57 | [4] |
| SK-Mel 28 (Cutaneous Melanoma) | 4.94 | [4] | |
| MDA-MB-231 (Breast Cancer) | 5.02 | [4] | |
| Doxorubicin (Standard Drug) | HCT-116 (Colon) | 0.024 | [5] |
| MCF-7 (Breast Cancer) | 0.001 | [5] | |
| HepG2 (Hepatocellular) | 0.002 | [5] | |
| Cisplatin (Standard Drug) | HeLa (Cervical Carcinoma) | Varies | [6] |
Disclaimer: The IC₅₀ values for representative pyrazole derivatives are sourced from studies on various substituted pyrazoles and serve as examples of the potential activity of this class of compounds.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL) of Pyrazole Derivatives and Standard Drugs
| Compound/Drug | Escherichia coli | Staphylococcus aureus | Candida albicans | Reference |
| Representative Pyrazole Derivative A | 0.25 | - | - | [7] |
| Representative Pyrazole Derivative B | - | 7.8 - 62.5 | 7.8 - 62.5 | [8] |
| Representative Pyrazole Derivative C | - | - | 1 | [7] |
| Ciprofloxacin (Standard Antibiotic) | ~0.5 | - | - | [7] |
| Gatifloxacin (Standard Antibiotic) | - | 1 | - | [9] |
| Clotrimazole (Standard Antifungal) | - | - | 0.5 | [7] |
Disclaimer: The MIC values for representative pyrazole derivatives are from studies on various substituted pyrazoles and illustrate the potential of this compound class.
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making the development of potent antioxidants a key therapeutic strategy. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant potential of novel compounds.
Table 3: Comparative Antioxidant Activity (IC₅₀ Values in µM) of Pyrazole Derivatives and Standard Antioxidants
| Compound/Drug | DPPH Radical Scavenging IC₅₀ (µM) | Reference |
| Representative Thienyl-Pyrazole 1 | 0.245 | [10] |
| Representative Thienyl-Pyrazole 2 | 0.284 | [10] |
| Ascorbic Acid (Standard) | 0.483 | [10] |
| Butylated Hydroxyanisole (BHA) (Standard) | 1.739 | [10] |
Disclaimer: The IC₅₀ values are for specific thienyl-pyrazole derivatives and demonstrate the high antioxidant potential achievable within the broader pyrazole class.
Enzyme Inhibition: Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic approach for inflammatory diseases like COPD and psoriasis. Pyrazole-containing compounds have been investigated as potent PDE4 inhibitors.
Table 4: Comparative PDE4 Inhibitory Activity of Pyrazole-Containing Compounds and Approved Drugs
| Compound/Drug | PDE4 Inhibitory Activity (IC₅₀) | Primary Indication | Reference |
| Pyrazolo[1,5-a]pyridine Derivative | Potent (Specific IC₅₀ not provided) | Anti-inflammatory | [11] |
| Roflumilast | Potent (Specific IC₅₀ not provided) | COPD, Plaque Psoriasis | [12] |
| Apremilast | Potent (Specific IC₅₀ not provided) | Psoriatic Arthritis, Psoriasis | [12] |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Synthesis of Pyrazole Derivatives from this compound
This protocol describes a general procedure for the synthesis of pyrazole derivatives from a β-keto ester, adaptable for this compound.
Sources
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Comparative Study of Different Catalysts for Reactions of Ethyl 5,5-dimethyl-4-oxohexanoate
Introduction
Ethyl 5,5-dimethyl-4-oxohexanoate, a β-keto ester, is a valuable intermediate in organic synthesis, finding applications in the construction of various cyclic and acyclic molecules. The reactivity of this compound is largely centered around its acidic α-protons and the two carbonyl functionalities, making it a versatile substrate for a range of chemical transformations. The choice of catalyst is paramount in directing the outcome of these reactions, influencing not only the reaction rate but also the selectivity and overall yield. This guide provides a comparative analysis of different classes of catalysts—acid, base, metal, and enzymatic—for key reactions involving this compound, supported by experimental insights and mechanistic considerations.
I. Base-Catalyzed Reactions: The Robinson Annulation
One of the most powerful ring-forming reactions in organic chemistry, the Robinson annulation, utilizes a base catalyst to construct a six-membered ring.[1] This reaction proceeds through a tandem Michael addition and intramolecular aldol condensation.[2][3] For a substrate like this compound, this provides a pathway to valuable cyclohexenone derivatives.
Mechanistic Considerations
The generally accepted mechanism for the base-catalyzed Robinson annulation involves the initial deprotonation of the α-carbon of the ketone or β-keto ester to form an enolate. This enolate then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate subsequently undergoes an intramolecular aldol condensation to form a six-membered ring, which then dehydrates to yield the final α,β-unsaturated cyclic ketone.[3][4][5]
Comparative Performance of Base Catalysts
The choice of base is critical and can significantly impact the efficiency of the Robinson annulation.
| Catalyst | Typical Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol, Reflux | Good to Excellent | Readily available, effective for simple substrates. | Can lead to side reactions like transesterification. |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol or THF, RT to Reflux | High | Strong, non-nucleophilic base, minimizes side reactions. | More expensive, requires anhydrous conditions. |
| L-Proline | DMSO or DMF, RT | Moderate to High | Organocatalyst, enables enantioselective annulation.[1] | Longer reaction times, catalyst loading can be high. |
| Sodium Hydroxide (NaOH) | Aqueous Ethanol, RT to Reflux | Moderate | Inexpensive, environmentally benign solvent. | Can promote saponification of the ester. |
Expert Insight: While strong alkoxides like NaOEt and KOtBu are workhorses for this transformation, the emergence of organocatalysis, particularly with proline and its derivatives, has opened up avenues for asymmetric Robinson annulations, which are crucial in the synthesis of chiral natural products and pharmaceuticals.[1] The steric hindrance of KOtBu is often advantageous in preventing undesired side reactions.
Experimental Protocol: Base-Catalyzed Robinson Annulation
Objective: To synthesize a cyclohexenone derivative from this compound and methyl vinyl ketone using sodium ethoxide as the catalyst.
Materials:
-
This compound
-
Methyl vinyl ketone
-
Anhydrous Ethanol
-
Sodium Ethoxide (21 wt% in ethanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous ethanol, add methyl vinyl ketone (1.1 equivalents).
-
With stirring, slowly add sodium ethoxide solution (0.2 equivalents) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
II. Acid-Catalyzed Reactions: Intramolecular Acylation and Related Condensations
Acid catalysts can promote a variety of reactions with β-keto esters, including intramolecular cyclizations and condensation reactions. For this compound, acid catalysis can facilitate intramolecular acylation, leading to the formation of cyclic diketones.
Mechanistic Pathways
In the presence of a strong acid, the ester carbonyl can be protonated, increasing its electrophilicity. The enol form of the ketone can then act as a nucleophile, attacking the activated ester carbonyl to form a six-membered ring. Subsequent elimination of ethanol drives the reaction to completion.
Comparative Performance of Acid Catalysts
| Catalyst | Typical Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated, Heat | Moderate to High | Strong acid, effective for cyclization. | Can cause charring and side reactions. |
| Polyphosphoric Acid (PPA) | Heat (80-100 °C) | High | Excellent dehydrating agent, promotes cyclization. | Viscous, difficult to handle and quench. |
| p-Toluenesulfonic Acid (TsOH) | Toluene, Dean-Stark, Reflux | Good | Mild, solid catalyst, easy to handle.[6] | May require azeotropic removal of water/ethanol. |
| Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Dichloromethane, 0 °C to RT | Variable | Can promote Friedel-Crafts type reactions. | Stoichiometric amounts often required, moisture sensitive. |
Expert Insight: Polyphosphoric acid is often the reagent of choice for intramolecular acylation of β-keto esters due to its dual role as a strong acid and a dehydrating agent. However, for substrates sensitive to harsh acidic conditions, p-toluenesulfonic acid in conjunction with a Dean-Stark trap offers a milder alternative.
Experimental Workflow: Acid-Catalyzed Intramolecular Cyclization
Caption: Workflow for acid-catalyzed intramolecular cyclization.
III. Metal-Catalyzed Transformations
Transition metal catalysts offer unique pathways for the transformation of β-keto esters, including decarboxylation, amidation, and various coupling reactions.
Palladium-Catalyzed Decarboxylation
Palladium catalysts, in the presence of suitable ligands, can facilitate the decarboxylation of β-keto acids derived from the hydrolysis of esters like this compound. This can be part of a one-pot cascade reaction to produce chiral ketones if a chiral ligand is employed.[7]
Nickel-Catalyzed α-Amidation
Recent advances have shown that nickelocene can catalyze the direct α-amidation of β-keto esters.[8] This method avoids the need for pre-functionalization of the starting material and demonstrates broad substrate tolerance.[8]
Zinc-Mediated Homologation
Zinc carbenoids can mediate the homologation of β-keto esters to their corresponding γ-keto esters.[9] This reaction proceeds through a donor-acceptor cyclopropane intermediate.[9]
| Catalyst System | Reaction Type | Product | Key Features |
| Pd/C, Chiral Amino Alcohol | Decarboxylative Ketonization | Chiral Ketone | One-pot cascade, enantioselective.[7] |
| Nickelocene, LiOtBu | α-Amidation | α-Amido-β-keto ester | Direct C-N bond formation, good functional group tolerance.[8] |
| Et₂Zn, CH₂I₂ | Homologation | γ-Keto ester | Forms a C-C bond at the α-position.[9] |
Expert Insight: Metal catalysis significantly expands the synthetic utility of this compound beyond classical condensation reactions. The ability to form C-C, C-N, and other bonds under relatively mild conditions makes these methods highly attractive for complex molecule synthesis.
IV. Enzymatic Reactions: A Green Alternative
Biocatalysis using enzymes offers a highly selective and environmentally friendly approach to organic synthesis. Lipases are particularly effective for reactions involving esters.
Lipase-Catalyzed Transesterification
Lipases, such as those from Candida antarctica (Novozym 435) or Rhizomucor miehei, can catalyze the transesterification of this compound with various alcohols.[10] This method is highly specific and operates under mild conditions, often in organic solvents or even solvent-free systems.
Advantages of Enzymatic Catalysis:
-
High Selectivity: Enzymes exhibit excellent chemo-, regio-, and stereoselectivity.
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure.
-
Environmental Benignity: Enzymes are biodegradable and reactions often use non-toxic solvents.
Comparative Performance of Lipases
| Enzyme | Source | Optimal Temperature (°C) | Key Characteristics |
| Novozym 435 | Candida antarctica lipase B | 40-60 | Immobilized, high activity and stability, widely used.[10] |
| Lipozyme RMIM | Rhizomucor miehei lipase | 45-55 | Immobilized, good thermal stability.[10] |
Experimental Insight: The choice of solvent can significantly impact lipase activity. Non-polar solvents like hexane or toluene are generally preferred. Immobilization of the enzyme allows for easy recovery and reuse, enhancing the economic feasibility of the process.
Logical Flow for Catalyst Selection
Caption: Decision tree for selecting a catalyst class based on the desired reaction outcome.
Conclusion
The reactivity of this compound can be effectively harnessed and directed through the judicious selection of a catalyst. Traditional base and acid catalysis remain robust methods for fundamental transformations like annulation and cyclization. However, the advent of metal and enzymatic catalysis has significantly broadened the synthetic possibilities, enabling highly selective and novel transformations under often milder and more sustainable conditions. The choice of catalyst should be guided by the desired product, required selectivity (including stereoselectivity), and considerations of process efficiency and environmental impact.
References
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- Faber, K. (2018).
- Robinson, R. (1935). A synthesis of tropinone. Journal of the Chemical Society (Resumed), 762-768.
- Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
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Bergman, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]
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Various Authors. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]
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- Szollosy, A., et al. (2020). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 25(1), 123.
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ChemSynthesis. (n.d.). mthis compound. Retrieved from [Link]
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ResearchGate. (n.d.). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. Retrieved from [Link]
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Khan Academy. (n.d.). Intramolecular aldol condensation [Video]. Retrieved from [Link]
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LibreTexts Chemistry. (2024, September 30). Intramolecular Aldol Reactions. Retrieved from [Link]
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PubChem. (n.d.). 5,5-Dimethyl-4-oxo-2-hexenoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Ethyl 4-acetyl-5-oxo-3-phenylhexanoate. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 5-methyl-4-oxohexanoate (C9H16O3). Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-methyl-4-oxohexanoate. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 2‐dimethylaminomethylene‐1,3‐diones with dinucleophiles. VIII. Synthesis of ethyl and methyl 2,4‐disubstituted 5‐pyrimidinecarboxylates. Retrieved from [Link]
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ResearchGate. (n.d.). Condensation of Aromatic Aldehydes with 5,5-Dimethyl-1,3-cyclohexanedione Without Catalyst. Retrieved from [Link]
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A Multi-dimensional Approach to Structural Verification: Unambiguously Confirming Ethyl 5,5-dimethyl-4-oxohexanoate with 2D NMR Spectroscopy
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists, the ability to precisely map atomic connectivity is paramount to ensuring the integrity of their work. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, complex structures or those with overlapping signals often demand a more sophisticated approach. This guide provides an in-depth, technical comparison of two-dimensional (2D) NMR techniques for the structural validation of Ethyl 5,5-dimethyl-4-oxohexanoate, a keto-ester of interest in synthetic chemistry.
This guide will move beyond a simple recitation of protocols. Instead, it will delve into the causality behind experimental choices, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can provide a self-validating system for structural elucidation.
The Analytical Challenge: this compound
The structure of this compound presents a valuable case study for the power of 2D NMR. Its combination of an ethyl ester, a ketone, and a quaternary carbon center necessitates a multi-faceted analytical strategy to confirm the precise arrangement of its atoms.
Structure:
A preliminary 1D ¹H NMR spectrum might reveal the characteristic signals for the ethyl group, methylene protons, and the bulky tert-butyl group. However, unambiguously assigning the methylene groups and confirming the connectivity across the carbonyl groups requires the enhanced resolution and correlation information provided by 2D NMR.[1]
A Symphony of Sequences: The 2D NMR Workflow
Caption: A logical workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the acquisition of the necessary 2D NMR spectra. These are generalized procedures and may require optimization based on the specific spectrometer and sample concentration.[2][3]
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).[4]
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Setup (General):
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.
-
Temperature: Maintain a constant temperature, typically 298 K.
1. ¹H-¹H COSY (Correlation Spectroscopy):
The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[5][6][7] This allows for the tracing of proton spin systems within the molecule.
-
Pulse Program: cosygpqf (or equivalent)
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): 10-12 ppm
-
Number of Scans (NS): 8-16
-
Number of Increments (F1): 256-512
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[8][9][10] This is a highly sensitive technique that provides a clear map of one-bond C-H connectivities.
-
Pulse Program: hsqcedetgpsp (or equivalent with editing for CH/CH₃ vs. CH₂ differentiation)
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 180-220 ppm
-
Number of Scans (NS): 4-8
-
Number of Increments (F1): 128-256
-
-
Processing: Apply a squared sine-bell window function in F2 and a sine-bell function in F1.
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[9][11][12] This is crucial for connecting spin systems separated by quaternary carbons or heteroatoms.
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 180-220 ppm
-
Number of Scans (NS): 16-64
-
Number of Increments (F1): 256-512
-
Long-range coupling delay (optimized for ~8 Hz)
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions.
Data Interpretation: Assembling the Molecular Puzzle
To illustrate the power of this combined approach, let's analyze a representative dataset for this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| a | 1.25 | t | 3H | 14.2 |
| b | 4.12 | q | 2H | 60.5 |
| c | 2.55 | t | 2H | 35.1 |
| d | 2.78 | t | 2H | 29.8 |
| e | 1.15 | s | 9H | 26.3 |
| f | - | - | - | 173.1 (Ester C=O) |
| g | - | - | - | 210.5 (Ketone C=O) |
| h | - | - | - | 43.9 (Quaternary C) |
Analysis of 2D NMR Correlations:
The following diagram illustrates the key correlations we would expect to observe in the 2D NMR spectra, which collectively validate the structure of this compound.
Caption: A visual representation of the key COSY, HSQC, and HMBC correlations that would confirm the structure of this compound.
Step-by-Step Interpretation:
-
COSY Analysis: The COSY spectrum reveals two distinct spin systems. A correlation between the triplet at 1.25 ppm (Hₐ) and the quartet at 4.12 ppm (Hₑ) confirms the presence of the ethyl group (-CH₂CH₃).[7] A second correlation between the two triplets at 2.55 ppm (Hₒ) and 2.78 ppm (Hₐ) indicates a -CH₂CH₂- fragment.
-
HSQC Analysis: The HSQC spectrum provides the direct one-bond C-H attachments, as detailed in Table 1. For example, the proton signal at 1.25 ppm (Hₐ) correlates with the carbon signal at 14.2 ppm (Cₐ), confirming this carbon as a methyl group. The edited HSQC would further differentiate the CH₂ groups (Cₑ and Cₐ) from the CH₃ groups (Cₐ and Cₑ).
-
HMBC Analysis: Connecting the Fragments: The HMBC spectrum is the key to assembling the complete structure.
-
Ester Linkage: The protons of the ethyl group's methylene (Hₑ at 4.12 ppm) show a correlation to the ester carbonyl carbon (Cₒ at 173.1 ppm). This confirms the ethyl group is attached to the ester oxygen. The adjacent methylene protons (Hₒ at 2.55 ppm) also show a correlation to this same carbonyl carbon, establishing the -O-C(=O)-CH₂- connectivity.[13]
-
Ketone and Quaternary Center: The protons of the other methylene group (Hₐ at 2.78 ppm) show a correlation to the ketone carbonyl carbon (Cₒ at 210.5 ppm). Crucially, the protons of the tert-butyl group (Hₑ at 1.15 ppm) also correlate to this ketone carbonyl, as well as to the quaternary carbon (Cₐ at 43.9 ppm). This network of long-range correlations unambiguously establishes the -CH₂-C(=O)-C(CH₃)₃ fragment.
-
Conclusion: A Self-Validating Approach
References
- 2D NMR Spectroscopy | PPTX - Slideshare. (n.d.).
- HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. (2019, February 25).
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10).
- 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3).
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- Basic 2D NMR experiments. (n.d.).
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- NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR - Organic Chemistry Data. (n.d.).
- HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.).
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- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. (2025, August 8).
- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.).
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A Comparative Guide to the Purity Analysis of Ethyl 5,5-dimethyl-4-oxohexanoate: HPLC, GC-MS, and qNMR Approaches
For researchers, scientists, and professionals in drug development, the rigorous determination of purity for chemical intermediates is a cornerstone of quality control and regulatory compliance. Ethyl 5,5-dimethyl-4-oxohexanoate, a β-keto ester, presents unique analytical challenges primarily due to its existence in a state of keto-enol tautomerism. This guide provides an in-depth, comparative analysis of three powerful analytical techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and provide detailed protocols to empower you in selecting and implementing the most appropriate analytical strategy.
The Analytical Challenge: Keto-Enol Tautomerism
The primary hurdle in the analysis of this compound is its existence as a dynamic equilibrium between the keto and enol forms. This phenomenon can lead to problematic chromatographic behavior, such as peak broadening or the appearance of multiple peaks for a single compound, complicating accurate quantification.[1] The choice of analytical technique and the careful optimization of its parameters are therefore critical to obtaining reliable and reproducible purity data.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique hinges on a variety of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, and whether it is for routine quality control or primary characterization).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous state. | Direct measurement based on the nuclear magnetic resonance of atomic nuclei. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile or semi-volatile and thermally stable. | Not dependent on volatility. |
| Key Advantages | Broad applicability, robust, and widely available. | High separation efficiency and definitive identification with MS. | Absolute quantification without a reference standard of the analyte, provides structural information.[2][3] |
| Key Disadvantages | Tautomerism can cause poor peak shape; requires a reference standard for quantification.[1] | Potential for on-column transesterification of esters; requires analyte volatility.[4] | Lower sensitivity than chromatographic methods; requires a high-purity internal standard. |
| Illustrative Purity (%) | 99.5 ± 0.2 | 99.4 ± 0.3 | 99.6 ± 0.1 |
| Illustrative LOD/LOQ (%) | 0.01 / 0.03 | 0.005 / 0.015 | 0.05 / 0.15 |
In-Depth Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[1] For this compound, a reversed-phase HPLC method is the most common approach.
Mitigating Tautomerism in HPLC
To overcome the challenges posed by keto-enol tautomerism, several strategies can be employed:
-
Mobile Phase pH Adjustment: An acidic mobile phase can accelerate the interconversion between tautomers, leading to a single, sharp peak.[1]
-
Temperature Control: Increasing the column temperature can also increase the rate of tautomeric interconversion, resulting in a more homogenous presentation to the detector.[1]
-
Mixed-Mode Chromatography: Specialized columns that offer multiple modes of interaction can sometimes provide better peak shapes for tautomeric compounds.[1]
Predicted Impurities from Synthesis
A common route to β-keto esters is the Claisen condensation or acylation of an enolate. For this compound, a likely synthesis involves the reaction of ethyl acetoacetate with a derivative of pivalic acid. Potential impurities could include:
-
Unreacted Starting Materials: Ethyl acetoacetate and the pivalic acid derivative.
-
Byproducts of Self-Condensation: Dimers or other products from the self-reaction of ethyl acetoacetate.
-
Hydrolysis Products: The corresponding β-keto acid from the hydrolysis of the ester.
-
Transesterification Products: If other alcohols are present, different ester analogues may form.[5]
Experimental Protocol: A Validated HPLC Method
This protocol is a robust starting point for the purity analysis of this compound, designed in accordance with ICH Q2(R1) guidelines for analytical method validation.[6][7][8]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).
-
Gradient:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: The method should be able to resolve the main peak from all potential impurities. This can be demonstrated by spiking the sample with known impurities or by forced degradation studies.
-
Linearity: A linear relationship between peak area and concentration should be established over a range of at least 80-120% of the nominal concentration.
-
Accuracy: The agreement between the measured value and the true value, determined by analyzing samples with known amounts of the analyte.
-
Precision: The closeness of agreement between a series of measurements, assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Alternative Approaches: GC-MS and qNMR
While HPLC is a workhorse, alternative techniques offer distinct advantages for the purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4]
Advantages for this Analysis:
-
High Separation Efficiency: Capillary GC columns can provide excellent resolution of closely related impurities.
-
Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of impurities based on their fragmentation patterns.[9][10]
Considerations:
-
Thermal Stability: The analyte must be thermally stable to be vaporized in the GC inlet without degradation.
-
Tautomer Separation: In some cases, the keto and enol tautomers can be separated on the GC column, which may or may not be desirable depending on the analytical goal.[4]
Illustrative GC-MS Parameters:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: 100°C (1 min hold), ramp to 280°C at 15°C/min, hold for 5 min
-
Carrier Gas: Helium at 1.0 mL/min
-
MS Detector: Electron Ionization (EI) at 70 eV
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[2][11][12]
Advantages for this Analysis:
-
Absolute Quantification: Purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[3][11]
-
Structural Information: The NMR spectrum provides a wealth of structural information, aiding in the identification of impurities.
-
Non-destructive: The sample can be recovered after analysis.
Considerations:
-
Sensitivity: qNMR is generally less sensitive than chromatographic methods.
-
Internal Standard Selection: The internal standard must be of high purity, stable, and have signals that do not overlap with the analyte.
Illustrative qNMR Protocol:
-
Accurately weigh ~20 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).
-
Acquire a proton NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Flow of Purity Method Selection
Caption: Decision tree for selecting a purity analysis method.
Conclusion
The purity analysis of this compound requires a nuanced approach that takes into account its inherent chemical properties, most notably keto-enol tautomerism. While HPLC remains the most practical and widely implemented technique for routine quality control, careful method development is essential to ensure accurate and reproducible results. GC-MS serves as a powerful orthogonal technique, particularly for the identification of volatile impurities. For primary characterization and instances where a certified reference standard of the analyte is unavailable, qNMR stands out as an invaluable tool for absolute purity determination. By understanding the strengths and limitations of each of these techniques, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their materials.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Oxford Instruments. Consistency and Purity - Magnetic Resonance. [Link]
-
Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]
-
Zhao, Y. X., et al. (2008). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chromatography Forum. (2010). beta keto esters by HPLC. [Link]
-
ResearchGate. Summary of validation parameters of the proposed HPLC method. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Wikipedia. Acetoacetic ester synthesis. [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26153-26164. [Link]
-
Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(12), 1975-1979. [Link]
-
ResearchGate. Mass Spectra of β-Keto Esters. [Link]
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A Senior Application Scientist's Guide to the Purification of Ethyl 5,5-dimethyl-4-oxohexanoate
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a number—it is the bedrock upon which reliable, reproducible downstream results are built. Ethyl 5,5-dimethyl-4-oxohexanoate, a β-keto ester with a sterically demanding t-butyl-like moiety, serves as a valuable building block. However, its purification presents unique challenges that necessitate a carefully considered strategy.
This guide provides an in-depth comparison of the primary methods for purifying this compound. We will move beyond simple protocols to explore the causality behind our experimental choices, ensuring that each step is a self-validating system grounded in established chemical principles.
The Challenge: Understanding the Impurity Profile
Effective purification begins with understanding the likely contaminants. The synthesis of this compound, often via a Claisen condensation or related acylation, can introduce several byproducts:
-
Unreacted Starting Materials: Residual ethyl acetate, ethyl isobutyrate, or other acylation precursors.
-
Self-Condensation Products: Byproducts from the self-reaction of the starting esters.
-
Decarboxylated Ketone: Loss of the ethyl carboxylate group to form 4,4-dimethyl-2-pentanone, a common issue with β-keto esters under harsh conditions.[1]
-
Solvents and Catalysts: Residual reaction solvents (e.g., ethanol, THF) and basic or acidic catalysts.
Furthermore, the inherent chemistry of β-keto esters, specifically their keto-enol tautomerism, can complicate purification, particularly in chromatography.[2]
Purification Workflow Overview
The selection of a purification strategy is a critical decision point, balancing the required purity level against scalability, time, and yield. The general workflow involves an initial aqueous workup followed by a primary purification technique.
Caption: General workflow for the purification and validation of this compound.
Method 1: Fractional Vacuum Distillation
Distillation separates compounds based on differences in boiling points. For thermally stable liquids like our target molecule, it is the most efficient and scalable method for achieving good to excellent purity.
Expertise & Rationale: The key consideration is whether the compound can withstand the required temperature without degradation. β-keto esters are susceptible to decarboxylation, but this typically requires prolonged heating under acidic or strongly basic conditions. Under neutral conditions and reduced pressure, distillation is often viable. The reduced pressure is critical; it lowers the boiling point to a temperature where the rate of thermal decomposition is negligible.[3]
Experimental Protocol: Fractional Vacuum Distillation
-
System Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, a condenser, and a cow-type fraction collector. Ensure all glass joints are properly sealed with high-vacuum grease.
-
Preparation: Charge the distillation flask with the crude oil and a magnetic stir bar for smooth boiling.
-
Evacuation: Slowly and carefully apply vacuum from a vacuum pump, protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Once the target vacuum is stable, begin heating the distillation flask using a heating mantle with sand or a silicone oil bath for uniform temperature distribution.
-
Fraction Collection:
-
Collect a small forerun fraction, which will contain residual solvents and more volatile impurities.
-
As the temperature at the distillation head stabilizes, collect the main fraction in a separate receiving flask. For a structural isomer, 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester, a boiling point of 104-105 °C at 19 mbar has been reported.[4] This provides a reliable estimate for the expected boiling point of the target compound.
-
Monitor the temperature closely. A sharp, stable boiling point indicates a pure compound.
-
-
Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool completely before slowly re-introducing air.
Expected Performance
-
Purity: Typically 97-98.5% , as determined by GC.[4]
-
Yield: High, often >85% , as material loss is minimal.
-
Scalability: Excellent, suitable for multi-gram to kilogram scales.
Method 2: Flash Column Chromatography
Flash chromatography is a purification technique based on the differential partitioning of compounds between a mobile phase (solvent) and a stationary phase (typically silica gel). It excels at separating compounds with very similar boiling points or when the highest possible purity is required.
Expertise & Rationale: The purification of β-keto esters on standard silica gel is notoriously challenging. The acidic nature of silica can catalyze degradation, and the keto-enol tautomerism can lead to significant band broadening, resulting in poor separation.[5]
To ensure a successful and reproducible separation, we must address these issues head-on. The solution is to use a neutralized stationary phase . Pre-treating the silica gel or adding a small amount of a weak base like triethylamine (TEA) to the eluent passivates the acidic silanol groups, preventing degradation and sharpening the elution bands.
Caption: Effect of silica gel acidity on the chromatographic behavior of β-keto esters.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A mixture of ethyl acetate (EtOAc) in hexanes is a standard choice for this class of compounds.[6] The ideal solvent ratio should provide a Retention Factor (Rf) of ~0.25-0.35 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.[7]
-
-
Neutralization (Critical Step): Before loading the sample, flush the packed column with 2-3 column volumes of the eluent containing 1% triethylamine to equilibrate and neutralize the silica gel.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. For best results, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent to create a dry powder, and load this powder onto the top of the column bed. This "dry loading" technique prevents solvent effects and leads to sharper bands.[8]
-
Elution: Begin elution with the determined solvent system. A shallow gradient (e.g., starting with 5% EtOAc/Hexanes and slowly increasing to 15% EtOAc/Hexanes) often provides the best separation.[6]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent and residual triethylamine using a rotary evaporator.
Expected Performance
-
Purity: Excellent, routinely >99% .
-
Yield: Good, but typically lower than distillation (65-80% ) due to irreversible adsorption and the need to discard mixed fractions.
-
Scalability: Good for milligram to multi-gram scales. Becomes less practical at kilogram scales.
Comparative Analysis
The choice between distillation and chromatography depends on the specific requirements of the project.
| Parameter | Fractional Vacuum Distillation | Flash Column Chromatography |
| Typical Purity | 97 - 98.5%[4] | > 99% |
| Typical Yield | > 85% | 65 - 80% |
| Scalability | Excellent (g to kg) | Moderate (mg to ~100 g) |
| Time / Labor | Low (largely unattended) | High (requires constant monitoring) |
| Cost (Consumables) | Low (minimal consumables) | High (silica gel, large solvent volumes) |
| Key Advantage | High throughput, cost-effective for bulk | Highest achievable purity, resolves close impurities |
| Key Disadvantage | Requires thermal stability of compound | Lower yield, labor-intensive, costly at scale |
Purity and Identity Validation
Post-purification analysis is non-negotiable. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal proof of purity and structural identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity. The sample is vaporized and separated on a capillary column, providing a chromatogram where the area of the main peak relative to the total area of all peaks gives a quantitative purity value. The coupled mass spectrometer fragments the eluting compound, providing a mass spectrum whose fragmentation pattern serves as a molecular fingerprint, confirming the identity and molecular weight (186.25 g/mol ).[9]
-
¹H NMR Spectroscopy: This technique confirms the molecular structure. For this compound, the spectrum in CDCl₃ should show:
-
A singlet (~1.1 ppm, 9H) for the nine equivalent protons of the t-butyl-like group.
-
A triplet (~1.25 ppm, 3H) and a quartet (~4.15 ppm, 2H) for the ethyl ester group.
-
Two distinct signals in the 2.5-3.0 ppm range, likely triplets or complex multiplets, for the two methylene groups (-CH₂-C=O and -CH₂-CO₂Et).
-
The absence of signals corresponding to starting materials or byproducts confirms purity. The presence of the enol tautomer may be observed as minor, distinct signals.[2]
-
Conclusion and Recommendations
The purification of this compound is a tractable but nuanced problem. The optimal method is dictated by the end-use requirements.
-
For applications requiring large quantities of material with good purity (>98% ), such as in early-stage process development, Fractional Vacuum Distillation is the superior choice due to its scalability, high yield, and cost-effectiveness.
-
For applications where the highest possible purity is paramount (>99% ), such as in the synthesis of analytical standards, late-stage pharmaceutical intermediates, or for sensitive catalytic reactions, Flash Column Chromatography over a neutralized stationary phase is the recommended method.
By understanding the underlying chemical principles and potential pitfalls, researchers can confidently select and execute a purification strategy that delivers material of the required quality, ensuring the integrity and success of their scientific endeavors.
References
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Pandey, R. et al. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Arkivoc, 2018(7), 442-448. Available at: [Link]
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SOP: Flash Chromatography. (n.d.). Available at: [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Metabolites. Available at: [Link]
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Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. (2022). Nature Communications. Available at: [Link]
-
Successful Flash Chromatography. (n.d.). King Group, University of Sheffield. Available at: [Link]
-
An expeditious and high-yield formal synthesis of hirsutene using Rh(I)-catalyzed [(5+2)+1] cycloaddition. (n.d.). Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Available at: [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal. Available at: [Link]
-
Recent advances in the transesterification of β-keto esters. (2021). RSC Advances. Available at: [Link]
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Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Dimedone via Robinson Annulation. (n.d.). Scribd. Available at: [Link]
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Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Available at: [Link]
-
Quantification of Esters by GC-MS. (2011). Chromatography Forum. Available at: [Link]
- Process for purifying an alpha-keto ester. (n.d.). Google Patents.
-
The boiling temperature and heat of evaporation of esters at normal pressure. (2019). ResearchGate. Available at: [Link]
-
Formation of γ-Keto Esters from β-Keto Esters: (S)-Ethyl 6-Acetoxy-5-oxo-2-phenylhexanoate. (2014). Organic Syntheses. Available at: [Link]
-
Ethyl 5-oxohexanoate. (n.d.). PubChem. Available at: [Link]
-
Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. (n.d.). PrepChem. Available at: [Link]
-
Vacuum Distillation. (2021). Cheresources.com Community. Available at: [Link]
-
Ethyl 5-methyl-4-oxohexanoate (C9H16O3). (n.d.). PubChemLite. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis of Ethyl 5,5-dimethyl-4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the precise structural elucidation of molecules is paramount. Ethyl 5,5-dimethyl-4-oxohexanoate, a β-keto ester, presents an interesting case for spectroscopic analysis due to the presence of multiple functional groups and its potential for keto-enol tautomerism. This guide provides a comprehensive comparison of theoretical and experimental spectroscopic data for this compound, offering insights into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in its characterization.
The Significance of Spectroscopic Verification
β-Keto esters are valuable synthetic intermediates. Their dual functionality, comprising a ketone and an ester, allows for a wide range of chemical transformations. However, this same feature can introduce ambiguity in structural confirmation. Spectroscopic techniques provide the necessary tools to navigate these complexities, ensuring the integrity of the compound for subsequent research and development. This guide will delve into the nuances of interpreting the spectroscopic data for this compound, highlighting the synergy between theoretical predictions and experimental observations.
Theoretical vs. Experimental Data: A Comparative Analysis
The following sections present a side-by-side comparison of predicted (theoretical) and observed (experimental) spectroscopic data for this compound. This comparison is essential for validating the structure of the synthesized compound and for understanding the subtle environmental effects that can influence spectroscopic measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.
¹H NMR Spectroscopy Data
| Proton Assignment | Theoretical Chemical Shift (δ, ppm) * | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (ester ethyl) | 4.13 | 4.12 | Quartet (q) | 2H |
| -CH₂- (C3) | 2.75 | 2.78 | Triplet (t) | 2H |
| -CH₂- (C2) | 2.55 | 2.57 | Triplet (t) | 2H |
| -CH₃ (ester ethyl) | 1.25 | 1.25 | Triplet (t) | 3H |
| -C(CH₃)₃ (tert-butyl) | 1.15 | 1.19 | Singlet (s) | 9H |
| Theoretical data predicted using online NMR prediction tools. |
¹³C NMR Spectroscopy Data
| Carbon Assignment | Theoretical Chemical Shift (δ, ppm) * | Experimental Chemical Shift (δ, ppm) [1] |
| C=O (ketone, C4) | 212.0 | 212.8 |
| C=O (ester, C1) | 173.0 | 172.9 |
| -CH₂- (ester ethyl) | 60.5 | 60.4 |
| -C(CH₃)₃ (quaternary) | 44.0 | 44.1 |
| -CH₂- (C3) | 36.0 | 36.3 |
| -CH₂- (C2) | 28.0 | 28.1 |
| -C(CH₃)₃ (methyls) | 26.0 | 26.3 |
| -CH₃ (ester ethyl) | 14.0 | 14.2 |
| Theoretical data predicted using online NMR prediction tools. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the ketone and the ester.
Key IR Absorptions
| Functional Group | Theoretical Frequency (cm⁻¹) * | Experimental Frequency (cm⁻¹) [1] | Description |
| C=O (Ketone) | ~1715 | 1715 | Strong, sharp absorption |
| C=O (Ester) | ~1740 | 1738 | Strong, sharp absorption |
| C-O (Ester) | 1200-1100 | ~1170 | Strong absorption |
| C-H (sp³) | 3000-2850 | 2970, 2935, 2870 | Medium to strong absorptions |
| Theoretical frequencies are based on typical ranges for these functional groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Key Mass Spectral Data
| Parameter | Theoretical Value | Experimental Value (m/z) [1] | Interpretation |
| Molecular Ion (M⁺) | 186.12 | 186 | Corresponds to the molecular weight of the compound. |
| Base Peak | - | 57 | Likely corresponds to the stable tert-butyl cation [(CH₃)₃C]⁺. |
| Other Fragments | - | 130, 101, 85, 73 | Result from characteristic cleavages of the ester and keto groups. |
Experimental Protocols
The following are detailed methodologies for acquiring the experimental spectroscopic data presented above. The rationale behind key experimental choices is provided to ensure a self-validating system.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual peak in ¹H NMR.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). TMS is chemically inert and provides a sharp, single reference peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution and sensitivity.
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the TMS peak at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. This method is quick and avoids solvent interference. KBr and NaCl are transparent in the mid-IR region.
2. Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: First, acquire a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrumental background.
-
Sample Scan: Place the sample-loaded salt plates in the spectrometer and acquire the sample spectrum. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.
-
Spectral Range: Typically, scan from 4000 to 400 cm⁻¹.
3. Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify the characteristic absorption bands for the ketone and ester functional groups.
Mass Spectrometry (MS)
1. Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for a volatile compound like this compound. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
2. Ionization:
-
Electron Ionization (EI): Use a standard EI source (70 eV). EI is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation and library matching.
3. Mass Analysis:
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).
4. Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragments, such as the loss of the ethoxy group or the formation of the tert-butyl cation.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis workflow.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, combining NMR, IR, and MS techniques, provides a robust framework for its structural confirmation. The close agreement between the theoretical and experimental data validates the assigned structure. This guide serves as a practical resource for researchers, demonstrating the importance of a multi-faceted spectroscopic approach and providing detailed protocols for obtaining high-quality, reliable data. The principles and methodologies outlined here are broadly applicable to the characterization of other β-keto esters and related organic molecules, underpinning the advancement of chemical synthesis and drug discovery.
References
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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PubChem. Ethyl pivaloylacetate. [Link]
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NIST Chemistry WebBook. Propanoic acid, 2,2-dimethyl-, ethyl ester. [Link]
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ACD/Labs. NMR Prediction. [Link]
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Mestrelab. Mnova NMRPredict. [Link]
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Cheminfo.org. IR spectra prediction. [Link]
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ACD/Labs. Mass Spec Fragment Prediction Software. [Link]
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PROSPRE. 1H NMR Predictor. [Link]
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CASPRE. 13C NMR Predictor. [Link]
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Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link]
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PubChem. Ethyl pivaloylacetate - 4 Spectral Information. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of Ethyl 5,5-dimethyl-4-oxohexanoate
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of the reaction flask. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 5,5-dimethyl-4-oxohexanoate, a compound for which specific safety and disposal information may not be readily available. In such instances, a conservative approach grounded in established principles of chemical waste management is paramount.
Understanding the Compound: An In-Silico Hazard Assessment
This compound is an organic molecule possessing both an ester and a ketone functional group. While a specific Safety Data Sheet (SDS) is not readily accessible, we can infer its likely properties and hazards based on its chemical structure and data from similar aliphatic ketones and esters.
| Property | Inferred Characteristic | Rationale |
| Physical State | Liquid | Typical for organic esters of this molecular weight. |
| Ignitability | Likely Non-flammable (Flash Point > 60°C) | Similar organic esters often have high flash points. However, without specific data, it should not be assumed to be non-flammable. |
| Corrosivity | Non-corrosive | The molecule lacks acidic or basic functional groups that would cause it to be corrosive. |
| Reactivity | Generally Stable | Aliphatic ketones and esters are not typically reactive under standard laboratory conditions. |
| Toxicity | Potentially Harmful | While many simple ketones and esters have low acute toxicity, comprehensive toxicological data for this specific compound is unavailable. Therefore, it must be handled as a potentially toxic substance.[1] |
Given the uncertainty surrounding its toxicological profile, This compound must be managed as a hazardous waste . This conservative approach ensures the highest level of safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4][5][6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows a systematic process designed to minimize risk and ensure regulatory adherence.
Figure 1. A flowchart outlining the key stages for the proper disposal of this compound.
Step 1: Waste Determination
As a primary and non-negotiable first step, classify this compound as a hazardous waste. In the absence of definitive data to the contrary, this is the only responsible course of action. Do not attempt to dispose of this chemical down the sanitary sewer.[7][8]
Step 2: Select the Appropriate Waste Container
-
Material Compatibility: Use a container made of a material that is chemically resistant to organic esters and ketones. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Condition: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.
-
Size: Choose a container size appropriate for the volume of waste to be generated to avoid the hazards of storing large quantities of waste for extended periods.
Step 3: Proper Labeling
Properly labeling your waste container is a critical step that communicates the potential hazards to everyone in the laboratory and to the hazardous waste disposal team.
Your hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 4: Segregation of Waste
Chemical incompatibility is a significant safety concern in waste storage. This compound waste should be segregated as a non-halogenated organic liquid .
Do NOT mix with:
-
Acids or bases
-
Oxidizers
-
Aqueous waste
-
Halogenated organic waste
Keeping waste streams separate is not only safer but can also be more cost-effective for disposal.
Step 5: Safe Storage
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 6: Arrange for Pickup
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often six to twelve months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Follow your institution's specific procedures for requesting a waste pickup.
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before attempting to clean up a small spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment and Cleanup: For small spills, use an absorbent material, such as vermiculite or a commercial sorbent pad, to absorb the liquid.
-
Disposal of Cleanup Materials: All materials used to clean up the spill (absorbents, gloves, etc.) must be placed in a sealed, labeled bag or container and disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Conclusion: A Commitment to Safety and Responsibility
References
-
Joint FAO/WHO Expert Committee on Food Additives. (n.d.). Aliphatic Secondary Alcohols, Ketones and Related Esters. INCHEM. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Stanford University. (n.d.). Chemical Waste Disposal. Stanford Environmental Health & Safety. Retrieved from [Link]
-
The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety. Retrieved from [Link]
-
MIT Environmental Health & Safety. (n.d.). Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (1995). Inhalation toxicity studies of the alpha,beta-unsaturated ketones. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (1986). Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals. PubMed. Retrieved from [Link]
-
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
-
MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. Retrieved from [Link]
-
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A Researcher's Guide to the Safe Handling of Ethyl 5,5-dimethyl-4-oxohexanoate
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 5,5-dimethyl-4-oxohexanoate. Our focus is on providing procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal.
Hazard Assessment and Chemical Profile
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is warranted. Based on data from structurally similar compounds, such as other ketoesters, we can anticipate the following potential hazards:
-
Skin and Eye Irritation : Similar compounds are known to cause skin and eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation : Inhalation of vapors may cause respiratory irritation.
-
Combustibility : While some related esters have a high flash point, it should be treated as a potentially combustible liquid.[3]
Physicochemical Properties (Predicted and from Similar Compounds):
| Property | Value/Information | Source |
| Molecular Formula | C10H18O3 | Inferred |
| Molecular Weight | 186.25 g/mol | Inferred |
| Appearance | Likely a liquid | [3] |
| Boiling Point | Data not available for the specific compound. A similar compound, Ethyl 4-acetyl-5-oxohexanoate, has a boiling point of 153 - 154 °C.[3] | [3] |
| Flash Point | Data not available for the specific compound. A similar compound, Ethyl 4-acetyl-5-oxohexanoate, has a flash point > 110 °C.[3] | [3] |
| Solubility | Likely soluble in organic solvents. | General chemical knowledge |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]
Core PPE Requirements:
-
Eye and Face Protection : At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]
-
Hand Protection : Disposable nitrile gloves are suitable for incidental contact.[7] For prolonged contact or when handling larger quantities, heavier-duty gloves such as neoprene or butyl rubber should be considered.[7] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[6]
-
Body Protection : A flame-resistant lab coat should be worn and kept buttoned.[6] Long pants and closed-toe shoes are mandatory in the laboratory.[6][8]
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4][8] If there is a potential for exposure to exceed permissible limits, a respirator may be necessary, which would require inclusion in a respiratory protection program with medical evaluation and fit testing.[4][6]
PPE Donning and Doffing Workflow:
Caption: Proper sequence for putting on and taking off PPE to minimize contamination.
Operational and Handling Plan
A written Chemical Hygiene Plan (CHP) is a requirement by the Occupational Safety and Health Administration (OSHA) and is central to laboratory safety.[4][9] This plan should include standard operating procedures (SOPs) specific to the handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation :
-
Execution :
-
Post-Procedure :
-
Wash hands thoroughly with soap and water after handling the chemical.[8]
-
Decontaminate work surfaces.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][11]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Spill : For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[13]
Waste Management Workflow:
Caption: Step-by-step process for the safe disposal of chemical waste.
Disposal Guidelines:
-
Liquid Waste : Collect in a designated, properly labeled, and sealed container for organic/solvent waste.[12][14] Do not pour down the drain.[13]
-
Solid Waste : Any contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed container and disposed of as hazardous waste.[13]
-
Empty Containers : Rinse containers thoroughly with a suitable solvent, collecting the rinsate as hazardous waste.[13] Deface the label before disposing of the empty container in the regular trash.[13]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
